molecular formula C9H8FN5 B1600928 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine CAS No. 30530-44-0

2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine

Cat. No.: B1600928
CAS No.: 30530-44-0
M. Wt: 205.19 g/mol
InChI Key: UPQUQQDAZPFXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C9H8FN5 and its molecular weight is 205.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5/c10-6-3-1-5(2-4-6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQUQQDAZPFXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464366
Record name 6-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30530-44-0
Record name 6-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine, a key heterocyclic compound with significant applications in medicinal chemistry and agricultural sciences.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the prevalent synthetic methodologies, underlying reaction mechanisms, and thorough characterization of the target compound. The guide emphasizes scientifically sound practices and provides field-proven insights to ensure replicable and efficient synthesis.

Introduction and Significance

2,4-Diamino-6-substituted-1,3,5-triazines represent a class of nitrogen-rich heterocyclic compounds with a broad spectrum of biological activities. The introduction of a 4-fluorophenyl substituent at the 6-position of the triazine core is of particular interest, as the fluorine atom can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological efficacy.

Derivatives of 2,4-diamino-1,3,5-triazine have been extensively investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] The core structure serves as a versatile scaffold for the development of novel therapeutics. This compound, in particular, is a valuable intermediate in the synthesis of more complex pharmaceutical agents and is also explored for its potential herbicidal properties.[1][2] This guide will focus on the most efficient and reliable methods for the laboratory-scale synthesis of this important compound.

Prevalent Synthetic Strategies

The synthesis of this compound can be approached through several synthetic routes. This guide will detail the two most common and effective methodologies:

  • Method A: Direct Cyclocondensation of 4-Fluorobenzonitrile and Dicyandiamide. This is a convergent and atom-economical approach that is often amenable to green chemistry principles, particularly with the use of microwave irradiation.

  • Method B: Two-Step Synthesis via a Biguanide Intermediate. This method offers an alternative pathway that can be advantageous in certain research and development settings.

Method A: Direct Cyclocondensation

This single-step method involves the reaction of an aryl nitrile with dicyandiamide, typically in the presence of a base. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of analogous 2,4-diamino-6-aryl-1,3,5-triazines.[3]

The reaction proceeds through a base-catalyzed nucleophilic addition of dicyandiamide to the electrophilic carbon of the nitrile group in 4-fluorobenzonitrile. The resulting intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the stable aromatic 1,3,5-triazine ring system. The base plays a crucial role in deprotonating the dicyandiamide, thereby increasing its nucleophilicity.

Method A Mechanism 4-Fluorobenzonitrile 4-Fluorobenzonitrile Nucleophilic_Attack Nucleophilic Attack 4-Fluorobenzonitrile->Nucleophilic_Attack Dicyandiamide Dicyandiamide Dicyandiamide->Nucleophilic_Attack Base Base Base->Dicyandiamide Deprotonation Intermediate Acyclic Intermediate Nucleophilic_Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product This compound Cyclization->Product Tautomerization

Caption: Reaction mechanism for the direct cyclocondensation.

This protocol is adapted from established green chemistry methods for the synthesis of similar 2,4-diamino-6-aryl-1,3,5-triazines.[3]

Materials:

  • 4-Fluorobenzonitrile (C₇H₄FN)

  • Dicyandiamide (C₂H₄N₄)

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethanol

Equipment:

  • Microwave synthesizer

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Glass fritted funnel

  • Beakers and standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a 10 mL microwave reaction vessel, add 4-fluorobenzonitrile (1.0 mmol, 121.1 mg), dicyandiamide (1.1 mmol, 92.5 mg), and powdered potassium hydroxide (0.2 mmol, 11.2 mg).

  • Add 3 mL of dimethyl sulfoxide (DMSO) to the vessel.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at 150°C for 20 minutes with stirring.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into 20 mL of cold deionized water with stirring.

  • Collect the resulting precipitate by vacuum filtration using a glass fritted funnel.

  • Wash the solid with deionized water (3 x 10 mL) and then with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to afford this compound as a white to off-white solid.

Table 1: Summary of Reaction Parameters for Method A

ParameterValue
Reactants 4-Fluorobenzonitrile, Dicyandiamide
Base Potassium Hydroxide (KOH)
Solvent Dimethyl Sulfoxide (DMSO)
Temperature 150°C
Reaction Time 20 minutes
Work-up Precipitation in water
Expected Yield >85% (based on analogous reactions)
Method B: Two-Step Synthesis via a Biguanide Intermediate

This alternative route involves the initial formation of a biguanide, which is then cyclized with an appropriate reagent to form the triazine ring. This method provides a more controlled, stepwise approach to the final product.

Step 1: Biguanide Formation Aniline or an appropriate amine is reacted with dicyandiamide, often in the presence of an acid catalyst, to form the corresponding biguanide hydrochloride.

Step 2: Cyclization The biguanide intermediate is then reacted with an ester, such as a 4-fluorobenzoate derivative, in the presence of a strong base like sodium methoxide. The base facilitates the condensation and subsequent cyclization to yield the 2,4-diamino-1,3,5-triazine.

Method B Workflow cluster_0 Step 1: Biguanide Synthesis cluster_1 Step 2: Cyclization Amine Amine Biguanide Biguanide Intermediate Amine->Biguanide Dicyandiamide_B Dicyandiamide Dicyandiamide_B->Biguanide Product_B This compound Biguanide->Product_B Ester 4-Fluorobenzoate Ester Ester->Product_B Base_B Base (e.g., NaOMe) Base_B->Product_B

Caption: General workflow for the two-step synthesis via a biguanide intermediate.

This protocol is based on general procedures for the synthesis of 2,4-diamino-6-aryl-1,3,5-triazines from biguanide intermediates.[2]

Step 1: Synthesis of a Biguanide Hydrochloride (Illustrative)

  • Combine an appropriate aniline derivative (1.0 eq) and dicyandiamide (1.0 eq) in a suitable solvent such as 2-propanol.

  • Add concentrated hydrochloric acid (1.1 eq) and reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and collect the precipitated biguanide hydrochloride salt by filtration.

  • Wash the solid with a cold solvent and dry under vacuum.

Step 2: Synthesis of this compound

  • Suspend the synthesized biguanide hydrochloride (1.0 eq) in anhydrous methanol at 0°C under a nitrogen atmosphere.

  • Add a solution of sodium methoxide in methanol (2.5 eq) dropwise.

  • To this mixture, add methyl 4-fluorobenzoate (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Collect the precipitate by filtration, wash with water and a suitable organic solvent (e.g., diethyl ether), and dry under vacuum.

Table 2: Comparison of Synthetic Methodologies

FeatureMethod A (Direct Cyclocondensation)Method B (Biguanide Route)
Number of Steps OneTwo
Key Reagents Aryl nitrile, DicyandiamideBiguanide, Aryl ester
Reaction Time Short (especially with microwave)Longer
Atom Economy HighModerate
Process Control ConvergentStepwise, more control over intermediates
Overall Yield Generally highCan be variable depending on both steps

Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the amino protons and the aromatic protons of the 4-fluorophenyl group. The amino protons will likely appear as a broad singlet. The aromatic protons should exhibit a characteristic splitting pattern (two doublets or a multiplet) due to coupling with each other and with the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the three distinct carbons of the triazine ring and the carbons of the 4-fluorophenyl substituent. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • N-H stretching vibrations for the primary amino groups (typically in the range of 3100-3500 cm⁻¹).

  • C=N stretching vibrations of the triazine ring (around 1500-1650 cm⁻¹).

  • C-F stretching vibration (in the region of 1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₉H₈FN₅), the expected molecular weight is approximately 205.20 g/mol . Electrospray ionization (ESI) in positive mode should show a prominent [M+H]⁺ ion at m/z 206.2.

Table 3: Predicted Analytical Data for this compound

AnalysisExpected Results
Appearance White to off-white solid
Molecular Formula C₉H₈FN₅
Molecular Weight 205.20 g/mol
¹H NMR (DMSO-d₆) Aromatic protons (~7.0-8.2 ppm), Amino protons (broad singlet)
¹³C NMR (DMSO-d₆) Triazine carbons (~165-170 ppm), Aromatic carbons (~115-165 ppm with C-F coupling)
IR (KBr, cm⁻¹) ~3400-3100 (N-H), ~1650 (C=N), ~1200 (C-F)
MS (ESI+) [M+H]⁺ at m/z 206.2

Conclusion

This technical guide has outlined two robust and scientifically-grounded methods for the synthesis of this compound. The direct cyclocondensation approach, particularly when microwave-assisted, offers a rapid and efficient route to the target compound. The two-step biguanide method provides an alternative strategy with greater control over the synthetic process. The provided protocols and characterization guidelines are intended to equip researchers with the necessary information to successfully synthesize and validate this valuable chemical entity for applications in drug discovery and development, as well as in the agricultural sector.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a derivative of the 1,3,5-triazine core, it possesses a unique electronic and structural profile conferred by its diamino and fluorophenyl substituents. This guide provides a comprehensive overview of its fundamental physicochemical properties, offering insights into its behavior in various experimental settings. The strategic incorporation of a fluorine atom on the phenyl ring is a common tactic in drug design to modulate metabolic stability, binding affinity, and lipophilicity. Therefore, a thorough understanding of this compound's properties is crucial for its potential applications in areas such as kinase inhibition and the development of novel therapeutic agents.[1][2] This document serves as a technical resource, consolidating available data and outlining robust methodologies for its characterization.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, other parameters are based on predictions for structurally similar compounds and should be confirmed through empirical testing.

PropertyValue/InformationSource(s)
IUPAC Name 6-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine[3]
CAS Number 30530-44-0[3]
Molecular Formula C₉H₈FN₅[4]
Molecular Weight 205.19 g/mol [4]
Appearance White powder[5]
Melting Point 276-282 °C[5]
Boiling Point Predicted to decompose at high temperatures.N/A
Solubility Data for the non-fluorinated analog (2,4-Diamino-6-phenyl-1,3,5-triazine) indicates very poor water solubility (0.03 g/100mL at 20°C).[6] Solubility in organic solvents like DMSO and ethanol is expected to be higher, but quantitative data is not readily available.[6]
pKa Not experimentally determined. The presence of amino groups and nitrogen atoms in the triazine ring suggests both acidic and basic character.N/A
logP (Octanol/Water) A predicted XlogP of 0.7 is available for the isomeric 2,4-diamino-6-(2-fluorophenyl)-1,3,5-triazine.N/A

Structural Elucidation and Significance

The molecular architecture of this compound is central to its chemical behavior. The planar, electron-deficient 1,3,5-triazine ring is substituted with two electron-donating amino groups and an electron-withdrawing 4-fluorophenyl group. This electronic push-pull system influences the molecule's reactivity, hydrogen bonding capabilities, and potential for intermolecular interactions, such as π-π stacking.

Caption: 2D structure of this compound.

Synthesis Methodology: A Step-by-Step Protocol

The synthesis of 6-substituted-2,4-diamino-1,3,5-triazines can be achieved through several routes. A common and effective method involves the condensation of a substituted biguanide with an appropriate ester.[7] The following protocol outlines a representative synthesis for this compound.

Step 1: Synthesis of 4-Fluorophenylbiguanide Hydrochloride

  • To a stirred suspension of dicyandiamide (1 equivalent) in a suitable solvent such as 2-ethoxyethanol, add 4-fluoroaniline (1 equivalent) and concentrated hydrochloric acid (1.1 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 4-fluorophenylbiguanide hydrochloride, will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

Step 2: Cyclization to form this compound

  • To a solution of sodium methoxide (prepared by dissolving sodium metal in anhydrous methanol), add the 4-fluorophenylbiguanide hydrochloride (1 equivalent) from Step 1.

  • Stir the mixture at room temperature for 30 minutes.

  • To this mixture, add methyl 4-fluorobenzoate (1.1 equivalents).

  • Heat the reaction mixture to reflux for 8-12 hours, again monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold methanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain pure this compound.

cluster_synthesis Synthesis Workflow start Start Materials: 4-Fluoroaniline Dicyandiamide Methyl 4-fluorobenzoate step1 Step 1: Biguanide Formation (Reflux with HCl) start->step1 intermediate 4-Fluorophenylbiguanide Hydrochloride step1->intermediate step2 Step 2: Cyclization (with Sodium Methoxide and Ester, Reflux) intermediate->step2 purification Purification (Precipitation and Recrystallization) step2->purification end Final Product: This compound purification->end

Caption: Workflow for the synthesis of the target compound.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is paramount for drug development and material science applications. The following sections detail robust experimental protocols for key parameters.

Determination of Aqueous Solubility via HPLC

This method relies on the quantification of the dissolved compound in a saturated solution using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of purified water (or a relevant buffer solution, e.g., PBS pH 7.4) in a sealed vial.

    • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). A shaker or rotator should be used.

  • Sample Preparation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of the compound of known concentrations in the mobile phase.

    • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted sample solution and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the aqueous solubility.

cluster_solubility HPLC-Based Solubility Determination start Excess Compound + Solvent equilibration Equilibration (24-48h) start->equilibration filtration Filtration (0.22 µm) equilibration->filtration dilution Dilution of Supernatant filtration->dilution hplc HPLC Analysis dilution->hplc calculation Solubility Calculation hplc->calculation calibration Calibration Curve Generation calibration->hplc end Aqueous Solubility Value calculation->end

Caption: Workflow for determining aqueous solubility by HPLC.

Determination of pKa via Potentiometric Titration

Potentiometric titration is a reliable method for determining the acid dissociation constants (pKa) of ionizable compounds.[8][9]

Methodology:

  • Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, due to low aqueous solubility.

    • Dilute the solution with water to a known volume to obtain a final concentration in the range of 1-10 mM. The percentage of the co-solvent should be kept to a minimum.

  • Titration:

    • Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic groups, and with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of any acidic protons.

    • Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the first derivative of the titration curve.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While key identifiers and some physical characteristics are well-documented, a notable gap exists in the experimental data for properties such as solubility, pKa, and logP. The provided protocols offer robust methodologies for the empirical determination of these crucial parameters. A comprehensive characterization of this compound will undoubtedly facilitate its exploration in drug discovery and materials science, enabling a more rational design of future experiments and applications.

References

The Architectural Blueprint of 2,4-Diamino-6-substituted-1,3,5-triazines: A Crystallographic Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of medicinal chemistry and materials science, the 1,3,5-triazine scaffold stands as a cornerstone for the design of molecules with profound biological activities and unique material properties. Among its derivatives, the 2,4-diamino-6-substituted-1,3,5-triazines are of particular significance. Their rigid, planar geometry, coupled with a rich array of hydrogen bond donors and acceptors, makes them exceptional building blocks for constructing intricate supramolecular architectures. This guide provides an in-depth exploration of the crystal structures of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of their solid-state behavior. By elucidating the principles of their crystal engineering and the nuances of their intermolecular interactions, we aim to empower the rational design of novel therapeutics and functional materials.

The 2,4-Diamino-1,3,5-triazine Core: A Hub of Supramolecular Interactions

The 2,4-diamino-1,3,5-triazine moiety is a privileged motif in supramolecular chemistry. Its defining feature is the presence of two amino groups and three ring nitrogens, which act as hydrogen bond donors and acceptors, respectively. This arrangement facilitates the formation of highly predictable and robust hydrogen bonding networks, often leading to well-defined supramolecular structures in the solid state.

The most prevalent of these is the R22(8) graph set motif, where two triazine molecules form a centrosymmetric dimer through a pair of N-H···N hydrogen bonds.[1][2] This self-association is a powerful tool in crystal engineering, allowing for the programmed assembly of molecules into tapes, ribbons, layers, and more complex three-dimensional networks.[3][4] The planarity of the triazine ring also promotes π-π stacking interactions, which further contribute to the stability of the crystal lattice.

The true versatility of this system, however, lies in the 6-position. By introducing a variety of substituents at this position, one can modulate the electronic properties, steric hindrance, and overall shape of the molecule. This, in turn, influences the intermolecular interactions and dictates the final crystal packing arrangement.[5][6]

The Influence of the 6-Substituent on Crystal Packing

The nature of the substituent at the C6 position of the triazine ring has a profound impact on the resulting crystal structure. This "handle" can be chemically modified to introduce a wide range of functional groups, each imparting unique characteristics to the molecule and its solid-state assembly.

Aromatic and Heteroaromatic Substituents

When the 6-substituent is an aromatic or heteroaromatic ring, such as phenyl, cyanophenyl, or pyridyl, the crystal packing is often governed by a combination of hydrogen bonding and π-π stacking interactions.[5][7] The relative orientation of the triazine and the substituent ring is a critical factor. While theoretical calculations may predict a planar conformation for isolated molecules, intermolecular forces in the crystal can induce a rotation around the C-C bond connecting the two rings.[7] This dihedral angle is a consequence of the delicate balance between maximizing hydrogen bonding and optimizing π-π stacking.

For instance, in 2,4-diamino-6-(phenyl)-1,3,5-triazine, the molecules form the characteristic R22(8) hydrogen-bonded ribbons.[1] The introduction of a cyano group on the phenyl ring, as in 2,4-diamino-6-(3'-cyanophenyl)-1,3,5-triazine and its 4'-cyano isomer, preserves the fundamental hydrogen bonding motifs but introduces additional weak interactions that can influence the overall packing.[7]

Aliphatic and Functionalized Substituents

The incorporation of non-aromatic or functionalized substituents at the 6-position opens up a vast design space for crystal engineering. For example, a piperidino substituent can lead to the formation of corrugated rosette layers instead of the more common pseudo-honeycomb networks observed with a phenyl group.[5][6] This highlights the significant role that sterics and the introduction of additional hydrogen bond acceptors can play.

Furthermore, the 6-substituent can be a reactive handle for creating more complex hybrid molecules. For instance, linking the triazine core to a coumarin or imino-coumarin moiety can result in compounds with interesting photophysical properties and enhanced biological activity.[2][8]

Co-crystallization: Expanding the Structural Diversity

Co-crystallization has emerged as a powerful strategy for modulating the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their covalent structure. The 2,4-diamino-1,3,5-triazine core is an excellent candidate for co-crystal formation, particularly with carboxylic acids.[7]

The interaction between the triazine's amino groups and ring nitrogens with the carboxylic acid's carboxyl group leads to the formation of a robust supramolecular heterosynthon, most commonly an R22(8) motif.[7] This interaction is highly specific and can effectively guide the assembly of the co-crystal.

The choice of the co-former is critical. For example, co-crystallization of 2,4-diamino-6-phenyl-1,3,5-triazine with sorbic acid results in a structure where the triazine molecules form their characteristic base-paired ribbons, which are then interlinked by the sorbic acid molecules through N-H···O and O-H···N hydrogen bonds.[1][9] Similarly, co-crystallization with adipic acid leads to a three-dimensional network where supramolecular ribbons of triazine molecules are linked by the dicarboxylic acid.[9]

Experimental Methodologies

The successful determination of the crystal structure of 2,4-diamino-6-substituted-1,3,5-triazine derivatives relies on a systematic experimental workflow, encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of 2,4-Diamino-6-substituted-1,3,5-triazines

A common and efficient method for the synthesis of these compounds is the reaction of dicyandiamide with a nitrile in the presence of a base.[5][6] More recently, green chemistry approaches utilizing microwave irradiation have been developed, offering advantages such as shorter reaction times, reduced solvent usage, and simpler purification procedures.[5][6]

Protocol: Microwave-Assisted Synthesis

  • Combine dicyandiamide and the desired nitrile in a microwave-safe reaction vessel.

  • Add a catalytic amount of a suitable base (e.g., potassium hydroxide).

  • Irradiate the mixture in a microwave reactor at a specified temperature and time.

  • After cooling, the crude product is typically purified by recrystallization from an appropriate solvent.

Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution is a widely used and effective technique.[4]

Protocol: Crystallization by Slow Evaporation

  • Dissolve the purified triazine derivative in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Monitor the container for the formation of single crystals over several days to weeks.

For co-crystallization, the triazine derivative and the co-former are typically dissolved in a common solvent and allowed to co-crystallize through slow evaporation.[9]

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their three-dimensional atomic arrangement can be determined using single-crystal X-ray diffraction.

Protocol: X-ray Data Collection and Structure Refinement

  • A single crystal of appropriate size is mounted on a goniometer.

  • The crystal is placed in a stream of X-rays, and the diffraction pattern is collected using a detector.

  • The collected data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

Structure-Activity Relationships in Drug Discovery

The 2,4-diamino-1,3,5-triazine scaffold is a common feature in a number of approved drugs and clinical candidates, particularly in the area of oncology. These compounds often act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[10]

The structural insights gained from X-ray crystallography are invaluable for understanding the structure-activity relationships (SAR) of these inhibitors. The precise geometry of the molecule, including the orientation of the 6-substituent and the hydrogen bonding patterns it forms, dictates how it will bind to the active site of a target protein.

For example, the diaminotriazine core can form key hydrogen bonds with the hinge region of the kinase active site, mimicking the adenine base of ATP.[1] The 6-substituent can then be tailored to occupy specific hydrophobic pockets within the active site, thereby increasing the potency and selectivity of the inhibitor. The ability to form predictable supramolecular assemblies can also be leveraged in the design of drug delivery systems and for controlling the solid-state properties of pharmaceutical formulations.

Data Summary

The following table summarizes the crystallographic data for a selection of 2,4-diamino-6-substituted-1,3,5-triazine derivatives, illustrating the influence of the 6-substituent on the crystal system and space group.

Substituent at 6-positionCrystal SystemSpace GroupReference
3'-cyanophenylMonoclinicP21/c[7]
4'-cyanophenylMonoclinicC2/c[7]
PhenylMonoclinicC2/c[1]
MethylMonoclinicP21/c[4]
4-methoxyphenyl (with adipic acid)MonoclinicP21/c[9]

Visualizing the Supramolecular Architecture

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

G cluster_synthesis Synthesis Workflow cluster_crystallization Crystallization Workflow cluster_analysis Analysis Dicyandiamide Dicyandiamide Reaction Reaction Dicyandiamide->Reaction Nitrile, Base Crude Product Crude Product Reaction->Crude Product Microwave Irradiation Purified Product Purified Product Crude Product->Purified Product Recrystallization Saturated Solution Saturated Solution Purified Product->Saturated Solution Dissolution Single Crystals Single Crystals Saturated Solution->Single Crystals Slow Evaporation Diffraction Data Diffraction Data Single Crystals->Diffraction Data X-ray Diffraction Crystal Structure Crystal Structure Diffraction Data->Crystal Structure Structure Solution & Refinement

Caption: Experimental workflow for the synthesis and structural analysis of 2,4-diamino-6-substituted-1,3,5-triazine derivatives.

H_Bonding cluster_dimer R2-2(8) Homodimer cluster_heterosynthon R2-2(8) Heterosynthon Triazine1 Triazine Triazine2 Triazine Triazine1->Triazine2 N-H...N Triazine3 Triazine CarboxylicAcid Carboxylic Acid Triazine3->CarboxylicAcid N-H...O O-H...N

References

A Comprehensive Technical Guide to the Spectroscopic Analysis of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Molecule and its Analytical Imperative

Overview of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine

This compound (CAS No: 30530-44-0, Molecular Formula: C₉H₈FN₅, Molecular Weight: 205.19 g/mol ) is a substituted triazine derivative of significant interest in diverse scientific fields.[1] Its structural backbone, a nitrogen-rich 1,3,5-triazine ring, provides a rigid scaffold for versatile functionalization. This compound serves as a crucial intermediate and active molecule in both pharmaceutical and agricultural sciences. In drug development, it is explored as a building block for anti-cancer agents, leveraging the triazine core's ability to mimic purine and pyrimidine bases and potentially interfere with cellular processes.[2] In agriculture, its derivatives exhibit potent herbicidal properties, contributing to enhanced crop yields.[2]

The Imperative of Spectroscopic Characterization

For any molecule destined for high-value applications, unambiguous structural confirmation and purity assessment are non-negotiable. Spectroscopic analysis provides a detailed, non-destructive fingerprint of a molecule's identity. It is the cornerstone of quality control, regulatory submission, and mechanistic investigation in drug discovery and material science. This guide provides an in-depth, field-proven approach to the comprehensive spectroscopic characterization of this compound, synthesizing data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Integrated Analytical Workflow

The confirmation of the structure of this compound is not achieved by a single technique but by the synergistic integration of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined data provide an irrefutable confirmation of the molecule's identity and purity.

G cluster_input Input Sample cluster_techniques Spectroscopic Techniques cluster_data Primary Data Output cluster_interpretation Structural Information Derived Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR FTIR FTIR Compound->FTIR UV_Vis UV-Vis Compound->UV_Vis MS Mass Spec Compound->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies (cm⁻¹) FTIR->FTIR_Data UV_Vis_Data λ_max (nm) UV_Vis->UV_Vis_Data MS_Data m/z Ratio (Molecular Ion) MS->MS_Data NMR_Info Proton/Carbon Skeleton Connectivity C-F Coupling NMR_Data->NMR_Info FTIR_Info Functional Groups (N-H, C=N, C-F) FTIR_Data->FTIR_Info UV_Vis_Info Conjugated π System UV_Vis_Data->UV_Vis_Info MS_Info Molecular Weight Elemental Formula MS_Data->MS_Info Final_Confirmation Final Structural Confirmation & Purity NMR_Info->Final_Confirmation FTIR_Info->Final_Confirmation UV_Vis_Info->Final_Confirmation MS_Info->Final_Confirmation

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Guiding Principles of NMR for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about their chemical environment, proximity to other nuclei, and bonding.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Rationale for Solvent Selection: Substituted triazines, particularly those with amino groups, often exhibit poor solubility in standard deuterated solvents like chloroform (CDCl₃) due to strong intermolecular hydrogen bonding and potential π-stacking.[3] Direct analysis in solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) is often the first choice. If solubility remains an issue, the use of trifluoroacetic acid (TFA) as a co-solvent can be effective, as it protonates the basic nitrogen atoms, disrupting hydrogen bonds and increasing solubility.[3] However, this can shift signals, so it's critical to note its use.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • To confirm the identity of N-H protons, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The N-H signals will disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-2048 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Data Interpretation: Expected Spectral Features

The structure of this compound suggests a distinct set of signals.

  • ¹H NMR Spectrum:

    • Aromatic Protons (Fluorophenyl Ring): Two sets of signals are expected in the aromatic region (δ 7.0-8.5 ppm). Due to the fluorine substituent, these will appear as complex multiplets or, more specifically, a pair of doublets of doublets, integrating to 2 protons each. The protons ortho to the fluorine will show coupling to both the adjacent proton and the ¹⁹F nucleus.

    • Amino Protons (-NH₂): The four protons from the two amino groups are expected to appear as one or two broad singlets in the region of δ 6.0-7.5 ppm. These signals are D₂O exchangeable. Their broadness is due to quadrupolar coupling with the ¹⁴N nuclei and potential restricted rotation around the C-N bond.[4][5]

  • ¹³C NMR Spectrum:

    • Triazine Ring Carbons: The three carbon atoms of the triazine ring are highly deshielded and will appear at approximately δ 165-175 ppm. The carbon attached to the two amino groups (C2, C4) may be distinct from the carbon attached to the phenyl ring (C6).

    • Fluorophenyl Ring Carbons: Four distinct signals are expected. The carbon directly bonded to the fluorine atom (C4') will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz) and appear around δ 160-165 ppm. The other carbons will show smaller two-, three-, and four-bond C-F couplings. The carbon attached to the triazine ring (C1') will appear around δ 130-135 ppm.

Data Summary Table: NMR
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Key Features
Triazine Ring Carbons-δ 165-175 ppmHighly deshielded
-NH₂δ 6.0-7.5 ppm (broad s, 4H)-D₂O exchangeable
Phenyl C1' (C-Triazine)-δ 130-135 ppm (d)Small C-F coupling
Phenyl C2'/C6'δ 8.0-8.4 ppm (m, 2H)δ 128-132 ppm (d)³JCF coupling
Phenyl C3'/C5'δ 7.2-7.5 ppm (m, 2H)δ 114-118 ppm (d)²JCF coupling
Phenyl C4' (C-F)-δ 160-165 ppm (d)Large ¹JCF coupling

Fourier-Transform Infrared (FTIR) Spectroscopy

Guiding Principles of Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying the presence of specific functional groups, as each group has characteristic absorption frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale: ATR-FTIR is a rapid and convenient method for solid samples, requiring minimal sample preparation and eliminating the need for KBr pellets.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis: Place a small amount (1-2 mg) of the solid compound onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation: Assignment of Key Vibrational Modes

The FTIR spectrum will be dominated by vibrations from the amino groups and the aromatic rings.

  • N-H Stretching: Look for one or two strong, sharp or slightly broad bands in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) groups.

  • Aromatic C-H Stretching: A weaker band just above 3000 cm⁻¹ is characteristic of C-H stretching in the phenyl ring.

  • C=N and C=C Stretching: The region between 1450-1650 cm⁻¹ is complex but highly informative. Strong absorptions here are attributed to the C=N stretching vibrations of the triazine ring and the C=C stretching of the phenyl ring.[6][7]

  • N-H Bending: A medium to strong band around 1600-1650 cm⁻¹ can also be assigned to the scissoring (bending) vibration of the -NH₂ groups.

  • C-F Stretching: A strong, characteristic absorption band for the aryl C-F bond stretch is expected in the 1150-1250 cm⁻¹ region.

  • Ring Vibrations: The fingerprint region (below 1000 cm⁻¹) will contain various C-H out-of-plane bending and ring puckering vibrations, including a strong band around 810-850 cm⁻¹ characteristic of a 1,4-disubstituted (para) benzene ring.

Data Summary Table: FTIR
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3100 - 3500N-H Stretch (Amine)Strong
3000 - 3100Aromatic C-H StretchMedium-Weak
1550 - 1650C=N Stretch (Triazine) / N-H BendStrong
1450 - 1550C=C Stretch (Aromatic)Strong-Medium
1150 - 1250C-F Stretch (Aryl-Fluoride)Strong
810 - 850C-H Out-of-Plane Bend (para-subst.)Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Guiding Principles of Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher-energy excited state. It is particularly useful for analyzing molecules with conjugated π-systems, such as the aromatic and heteroaromatic rings in the target compound.

Protocol: Solution-Phase UV-Vis Analysis

Step-by-Step Protocol:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol or methanol are common choices.

  • Stock Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Dilution: Dilute the stock solution to an appropriate concentration (typically 1-10 µg/mL) so that the maximum absorbance falls between 0.2 and 1.0 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (establish a baseline).

  • Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

Data Interpretation: Expected λmax

The conjugated system encompassing the phenyl and triazine rings is expected to produce strong π → π* transitions. One or more strong absorption maxima (λmax) are anticipated in the UV region, likely between 230 and 300 nm.[8][9][10] The exact position and intensity (molar absorptivity, ε) are characteristic of the compound and can be used for quantitative analysis via the Beer-Lambert law.

Data Summary Table: UV-Vis
Parameter Expected Value Information Provided
λmax230 - 300 nmWavelength of maximum absorption
Molar Absorptivity (ε)> 10,000 L mol⁻¹ cm⁻¹Measure of absorption intensity

Mass Spectrometry (MS)

Guiding Principles of Mass Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and, with high-resolution instruments, the elemental formula of a compound.

Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, nitrogen-containing molecules, minimizing fragmentation and favoring the formation of a protonated molecular ion [M+H]⁺. A Time-of-Flight (TOF) analyzer provides high mass accuracy.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode. The TOF analyzer measures the exact m/z of the ions.

  • Data Analysis: Identify the base peak and the molecular ion peak. Use the instrument's software to calculate the elemental composition from the high-resolution mass of the [M+H]⁺ ion.

Data Interpretation: Molecular Ion and Fragmentation
  • Molecular Ion Confirmation: The primary goal is to observe the protonated molecule [M+H]⁺. For C₉H₈FN₅, the monoisotopic mass is 205.0815. Therefore, the high-resolution mass spectrum should show a prominent peak at m/z 206.0888 ± 5 ppm. This single piece of data provides powerful confirmation of the elemental formula.

  • Isotopic Pattern: The isotopic pattern of the molecular ion cluster should match the theoretical pattern for C₉H₈FN₅.

  • Fragmentation: While ESI is soft, some fragmentation may occur. Potential fragmentation pathways include the loss of NH₂ or cleavage at the C-C bond between the two rings.

G Parent [M+H]⁺ m/z = 206.0888 Frag1 Loss of NH₃ [M+H-17]⁺ m/z = 189.0628 Parent->Frag1 -NH₃ Frag2 Loss of Fluorophenyl Group [C₃H₄N₅]⁺ m/z = 110.0461 Parent->Frag2 -C₆H₄F Frag3 Fluorophenyl Cation [C₆H₅F]⁺ m/z = 96.0342 Parent->Frag3 Cleavage

Caption: Plausible fragmentation pathways for the [M+H]⁺ ion in mass spectrometry.

Data Summary Table: MS
Ion Calculated Exact Mass (m/z) Information Provided
[M+H]⁺206.0888Confirms molecular formula C₉H₈FN₅
[M+Na]⁺228.0707Common sodium adduct

References

Introduction: The 2,4-Diamino-1,3,5-triazine Scaffold - A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2,4-Diamino-1,3,5-triazine Compounds

The 1,3,5-triazine ring, a six-membered heterocycle containing three nitrogen atoms, serves as a foundational structure in medicinal chemistry. When substituted with amino groups at the 2 and 4 positions, it forms the 2,4-diamino-1,3,5-triazine scaffold, a privileged core that has given rise to a remarkable breadth of biologically active compounds.[1] Its synthetic accessibility, typically through the reaction of biguanides with one-carbon inserting synthons or via microwave-assisted reactions of dicyandiamide with nitriles, allows for extensive structural diversification.[2][3][4][5][6] This guide provides a comprehensive exploration of the key biological activities of these compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to validate their therapeutic potential.

cluster_0 Primary Synthetic Routes Biguanides Biguanides 2,4-Diamino-1,3,5-Triazine Core 2,4-Diamino-1,3,5-Triazine Core Biguanides->2,4-Diamino-1,3,5-Triazine Core Condensation w/ Esters/Nitriles Dicyandiamide Dicyandiamide Dicyandiamide->2,4-Diamino-1,3,5-Triazine Core Reaction w/ Nitriles (MW) Cyanuric Chloride Cyanuric Chloride Cyanuric Chloride->2,4-Diamino-1,3,5-Triazine Core Stepwise Nucleophilic Substitution

Core synthetic pathways to the 2,4-diamino-1,3,5-triazine scaffold.

Part 1: Anticancer Activity - Targeting the Engines of Malignancy

The development of novel anticancer agents is arguably the most significant application of the 2,4-diamino-1,3,5-triazine scaffold. These compounds exert their effects through multiple, often highly specific, mechanisms of action, making them prime candidates for targeted cancer therapies.

Core Mechanisms of Antineoplastic Action

The antitumor activity of this class of compounds stems primarily from their ability to inhibit key enzymes that are critical for cancer cell proliferation and survival.

  • Inhibition of Dihydrofolate Reductase (DHFR): As potent antifolates, many 2,4-diamino-1,3,5-triazines function as inhibitors of DHFR.[7] This enzyme is crucial for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides (specifically thymine) and amino acids.[8] By blocking DHFR, these compounds starve rapidly dividing cancer cells of the necessary building blocks for DNA replication, leading to cell cycle arrest and apoptosis.[1][8]

  • Protein Kinase Inhibition: A vast number of 2,4-diamino-1,3,5-triazine derivatives have been developed as potent inhibitors of various protein kinases, which are frequently dysregulated in cancer.[9] These enzymes are central components of signaling pathways that control cell growth, proliferation, and survival. Key kinase targets include:

    • PI3K/mTOR Pathway: Compounds have shown excellent inhibitory activity against Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two central nodes in a critical cancer survival pathway.[1][10] Inhibition of this pathway can suppress the phosphorylation of downstream effectors like AKT, leading to reduced cell proliferation.[1][10]

    • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Certain derivatives significantly inhibit EGFR-TK, a receptor tyrosine kinase whose overactivity drives the growth of many cancers.[10]

    • PIM1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation, and specific 2,4-diamino-1,3,5-triazines have been identified as potent PIM1 inhibitors.[3][11]

    • VEGF-R2 (KDR) Tyrosine Kinase: A novel class of 2-hydroxy-4,6-diamino-[3][12][13]triazines has been identified as potent inhibitors of VEGF-R2, a key mediator of angiogenesis (the formation of new blood vessels) required for tumor growth.[14]

  • Other Enzymatic Targets: The versatility of the scaffold allows it to target other crucial enzymes, including DNA topoisomerase IIα , which is involved in managing DNA topology during replication, and carbonic anhydrases , which play a role in tumor acidosis and metastasis.[13][15]

RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Triazine 2,4-Diamino-1,3,5-Triazine Inhibitor Triazine->RTK Inhibition Triazine->PI3K Inhibition Triazine->mTOR Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway by triazine compounds.
Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the triazine core has yielded critical insights into the structural requirements for potent anticancer activity.

  • Hybridization: Fusing the 2,4-diamino-1,3,5-triazine scaffold with other pharmacologically active moieties, such as coumarins, chalcones, or pyrazolines, can lead to synergistic effects and enhanced cytotoxicity.[1][2][13]

  • Substitution Patterns: The nature of the substituent at the 6-position and on the amino groups is critical. For instance, the incorporation of piperidine or morpholine rings has been shown to enhance cytotoxicity against various cancer cell lines.[9] Similarly, specific aryl substitutions are crucial for potent kinase inhibition.[16]

  • Selectivity: Thoughtful design has led to compounds with high selectivity for cancer cells over non-cancerous cell lines, a crucial attribute for minimizing off-target toxicity.[16] Some derivatives show remarkable selectivity towards specific cancer subtypes, such as triple-negative breast cancer.[2][17]

Quantitative Analysis of In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative 2,4-diamino-1,3,5-triazine compounds against various human cancer cell lines.

Compound ID/ReferenceTarget Cell LineActivity Metric (IC₅₀/GI₅₀)
Compound 19 [12]MALME-3M (Melanoma)GI₅₀ = 3.3 x 10⁻⁸ M
Compound 11 [4][13]A-427 (Lung), RT-4 (Bladder)IC₅₀ = 1.51 µM, 1.66 µM
Compound 4f MDA-MB-231 (Breast)IC₅₀ = 6.25 µM
Compound 5b [3]PIM1 Kinase (Enzymatic)IC₅₀ = 1.18 µg/mL
Compound 47 [10]A549 (Lung), MCF-7 (Breast)IC₅₀ = 0.20 µM, 1.25 µM
Compound 9d [18]DU-145 (Prostate)IC₅₀ = 0.16 µM
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[17][18]

Principle: Viable cells with active metabolism possess mitochondrial reductase enzymes that can cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan salt. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in a 96-well microtiter plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2,4-diamino-1,3,5-triazine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Part 2: Antimicrobial and Antiprotozoal Activity

The 2,4-diamino-1,3,5-triazine scaffold is also a cornerstone in the development of agents to combat infectious diseases, from common bacterial pathogens to parasites responsible for global health crises.

Mechanisms of Antimicrobial Action
  • Targeting Folate Metabolism: Similar to their anticancer effects, the antimicrobial properties of many triazines are rooted in the inhibition of microbial dihydrofolate reductase (DHFR) .[7][8][19] Because the folate pathway is essential for bacterial and protozoal growth and replication, DHFR is an excellent therapeutic target.[20] Crucially, structural differences between microbial and mammalian DHFR enzymes allow for the design of selective inhibitors, minimizing host toxicity.[19] This mechanism is effective against a range of pathogens, including multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis.[8][19]

  • Dual-Action Inhibition: To combat the rise of antibiotic resistance, innovative dual-action triazines have been developed. These compounds not only inhibit DHFR but also possess the ability to physically disrupt the bacterial membrane, providing a second, independent mechanism of action that makes the development of resistance more difficult.[21]

  • Antiprotozoal Activity: The antimalarial drug cycloguanil is a classic example of a 2,4-diamino-1,6-dihydro-1,3,5-triazine that inhibits parasitic DHFR.[21][22] This same principle has been applied to develop inhibitors against other protozoa, such as Trypanosoma brucei, by targeting both DHFR and a related enzyme, pteridine reductase 1 (PTR1).[22]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized assay used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24]

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the bacterial or fungal strain (e.g., S. aureus, E. coli) in appropriate broth medium to a specified turbidity, typically corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test triazine compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth with inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., ampicillin, streptomycin) should be run in parallel as a reference.[24][25]

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours (for bacteria) or longer for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

  • Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no growth on the agar after incubation.

cluster_workflow MIC Determination Workflow A 1. Prepare Serial Dilutions of Triazine Compound in 96-well plate B 2. Inoculate Wells with Standardized Microbial Suspension A->B C 3. Incubate Plate (e.g., 24h at 37°C) B->C D 4. Visually Inspect for Turbidity (Growth) C->D E 5. Identify Lowest Concentration with No Growth (The MIC Value) D->E

Workflow for the broth microdilution MIC assay.

Part 3: Anti-inflammatory and Immunomodulatory Activities

The role of 2,4-diamino-1,3,5-triazines extends to the modulation of immune and inflammatory responses, primarily through the inhibition of specific protein kinases that are integral to these pathways.

Mechanism of Action

Protein kinases are central to the signaling cascades that initiate and propagate inflammatory responses. By targeting these enzymes, triazine derivatives can effectively dampen pathological inflammation. Research has shown that functionalized 2,4-diamino-1,3,5-triazines can act as potent inhibitors of kinases involved in the immune response, such as PIM1 kinase .[3][11] This provides a therapeutic avenue for treating inflammatory and autoimmune diseases.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent, homogeneous method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a robust system for screening kinase inhibitors.[3][11]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the initial kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 96- or 384-well plate, combine the kinase (e.g., PIM1), its specific substrate, and ATP in a reaction buffer. Add the test triazine compound at various concentrations.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C) to allow for ADP production.[3][11]

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and consume any unreacted ATP. Incubate for approximately 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent. This converts the ADP to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: A decrease in luminescence in the presence of the test compound indicates inhibition of the kinase. Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

cluster_assay Kinase Inhibition Assay Principle ATP ATP + Substrate ADP ADP + Phospho-Substrate ATP->ADP Kinase Reaction Kinase Kinase Enzyme Luminescence Luminescent Signal ADP->Luminescence Detection System Triazine Triazine Inhibitor Triazine->Kinase Inhibition

Principle of a kinase inhibition assay to screen triazine compounds.

Conclusion and Future Perspectives

The 2,4-diamino-1,3,5-triazine scaffold represents a remarkably versatile and enduring platform in drug discovery. Its derivatives have demonstrated potent and often highly selective activity against a wide array of therapeutic targets in oncology, infectious disease, and immunology. The ability to function as potent inhibitors of crucial enzymes like kinases and dihydrofolate reductase underscores their continued relevance.

Future research will likely focus on several key areas:

  • Enhancing Selectivity: Further refinement of SAR to develop inhibitors with even greater selectivity for specific kinase isoforms or microbial enzymes to improve efficacy and reduce side effects.

  • Combating Drug Resistance: The design of multi-target or dual-action compounds, such as those combining DHFR inhibition with membrane disruption, will be a critical strategy to overcome acquired resistance in both cancer and microbial pathogens.

  • Exploring New Therapeutic Areas: The immunomodulatory potential of these compounds is an emerging field that warrants deeper investigation for applications in autoimmune disorders and chronic inflammatory diseases.

The continued exploration of the chemical space around the 2,4-diamino-1,3,5-triazine core, guided by mechanistic insights and robust screening protocols, promises to deliver the next generation of targeted therapeutics.

References

Mechanism of action of diamino triazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of Diamino Triazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamino triazine derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. Their core structure, a 1,3,5-triazine ring bearing two amino groups, serves as a privileged scaffold in medicinal chemistry. This guide provides a comprehensive overview of the mechanisms of action of diamino triazine derivatives, with a primary focus on their well-established role as dihydrofolate reductase inhibitors and an exploration of other emerging molecular targets. We will delve into the structure-activity relationships that govern their potency and selectivity, and detail the experimental protocols used to elucidate their mechanisms. This document is intended to be a valuable resource for researchers and drug development professionals working with this important class of molecules.

Primary Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

The most extensively characterized mechanism of action for a large number of diamino triazine derivatives is the inhibition of dihydrofolate reductase (DHFR).[1][2][3][4] This enzyme is a critical component of the folate biosynthetic pathway, which is essential for the de novo synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA replication and cell proliferation, making them effective antimicrobial and anticancer agents.[1][5]

The Folate Pathway and the Role of DHFR

The folate pathway is a fundamental metabolic pathway in most organisms. Dihydrofolate reductase catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in a variety of biosynthetic reactions, including the synthesis of thymidylate, purines, and the amino acids methionine and glycine. Inhibition of DHFR leads to a depletion of the THF pool, which in turn halts the synthesis of DNA, RNA, and proteins, ultimately leading to cell death.

Folate Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Biosynthesis Synthesis of: - Thymidylate - Purines - Amino Acids THF->Biosynthesis DHFR->THF NADPH -> NADP+ Diamino_Triazine Diamino Triazine Derivatives Diamino_Triazine->DHFR Inhibition

Caption: The role of DHFR in the folate pathway and its inhibition by diamino triazine derivatives.

Molecular Interactions and Binding Mode

Diamino triazine derivatives typically act as competitive inhibitors of DHFR, binding to the active site with high affinity. The 2,4-diamino-1,3,5-triazine scaffold mimics the diaminopyrimidine portion of the natural substrate, dihydrofolate. The protonated N1 of the triazine ring forms a crucial ionic bond with a conserved acidic residue (e.g., Aspartate) in the active site of DHFR.[6] Additionally, the amino groups form hydrogen bonds with the backbone carbonyls of key amino acid residues and a conserved water molecule. The substituents on the triazine ring and any associated aryl groups extend into hydrophobic pockets within the active site, contributing to the binding affinity and selectivity of the inhibitor.

DHFR Binding cluster_DHFR DHFR Active Site cluster_Inhibitor Diamino Triazine Derivative Asp Aspartate Residue Hydrophobic_Pocket Hydrophobic Pocket Backbone_CO Backbone Carbonyls Triazine_Ring Protonated Triazine Ring (N1-H+) Triazine_Ring->Asp Ionic Bond Amino_Groups Amino Groups Amino_Groups->Backbone_CO Hydrogen Bonds Aryl_Group Aryl Substituent Aryl_Group->Hydrophobic_Pocket Hydrophobic Interactions

Caption: Schematic of the key interactions between a diamino triazine derivative and the DHFR active site.

Structure-Activity Relationships (SAR)

The inhibitory potency and selectivity of diamino triazine derivatives against DHFR are highly dependent on the nature and position of substituents on the triazine and associated phenyl rings.

Substituent PositionEffect on ActivityReference
Phenyl ring substituentsElectron-withdrawing groups can influence potency. The position of the substituent (ortho, meta, para) is critical for optimal interaction with the enzyme's binding pocket.[2][3][4]
Triazine ring substituentsModifications to the amino groups can affect hydrogen bonding. Introduction of bulky groups can lead to steric hindrance.[7]
Linker between triazine and phenyl ringThe length and flexibility of any linker can impact the orientation of the molecule within the active site.[1]

Alternative Mechanisms of Action

While DHFR inhibition is a primary mechanism, some diamino triazine derivatives exert their biological effects through other pathways.

Inhibition of Bacterial Translation

A novel class of 3,5-diamino-piperidinyl triazines has been identified as inhibitors of bacterial translation.[8] These compounds are thought to mimic aminoglycoside antibiotics by binding to the A-site of the 16S ribosomal RNA, thereby disrupting protein synthesis.[8] This mechanism is distinct from DHFR inhibition and offers a promising avenue for the development of new antibacterial agents.

Protein Kinase Inhibition

Certain functionalized 2,4-diamino-1,3,5-triazines have been shown to act as inhibitors of protein kinases.[9][10][11] For example, some derivatives have demonstrated inhibitory activity against PIM1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[9][10][11] This suggests a potential role for these compounds in cancer therapy through the modulation of signaling pathways.

Adenosine Receptor Antagonism

Derivatives of[1][2][5]triazolo[1,5-a][1][3][7]triazine have been developed as potent and selective antagonists of the adenosine A2a receptor.[12] These compounds have shown efficacy in animal models of Parkinson's disease, highlighting a completely different therapeutic application for the triazine scaffold.[12]

Experimental Protocols for Mechanistic Studies

A variety of in vitro and cell-based assays are employed to elucidate the mechanism of action of diamino triazine derivatives.

DHFR Enzyme Inhibition Assay

This is a direct biochemical assay to measure the inhibitory activity of a compound against purified DHFR enzyme.

Step-by-Step Methodology:

  • Reagents and Materials: Purified DHFR enzyme (from the target organism), dihydrofolate (DHF), NADPH, assay buffer (e.g., Tris-HCl with DTT), test compound, and a spectrophotometer.

  • Assay Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Procedure: a. Prepare a reaction mixture containing the assay buffer, NADPH, and the test compound at various concentrations. b. Initiate the reaction by adding DHF. c. Monitor the change in absorbance at 340 nm over time. d. Calculate the initial reaction rates and determine the IC50 value of the test compound.

DHFR Assay Workflow Start Start Prepare_Mixture Prepare reaction mixture: Buffer, NADPH, Test Compound Start->Prepare_Mixture Add_DHF Add DHF to initiate reaction Prepare_Mixture->Add_DHF Measure_Absorbance Monitor absorbance at 340 nm Add_DHF->Measure_Absorbance Calculate_Rates Calculate initial reaction rates Measure_Absorbance->Calculate_Rates Determine_IC50 Determine IC50 value Calculate_Rates->Determine_IC50 End End Determine_IC50->End

Caption: A typical workflow for a DHFR enzyme inhibition assay.

Cell-Based Assays

These assays are crucial for determining the effect of the compounds on whole cells and for assessing their therapeutic potential.

  • Antiproliferative/Cytotoxicity Assays:

    • MTT/XTT Assay: Measures cell viability by assessing the metabolic activity of the cells.

    • Resazurin Microtiter Assay (REMA): Commonly used for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[1]

  • Target Engagement Assays:

    • Cellular Thermal Shift Assay (CETSA): Determines if a compound binds to its target protein in intact cells.

    • Western Blotting: Can be used to assess the downstream effects of target inhibition, such as changes in the levels of specific proteins.

Conclusion and Future Directions

Diamino triazine derivatives are a clinically and mechanistically important class of compounds. While their primary mechanism of action is often the inhibition of dihydrofolate reductase, it is clear that this scaffold can be adapted to target a diverse range of biological molecules, including ribosomal RNA and protein kinases. The continued exploration of the structure-activity relationships and the use of robust experimental protocols will be essential for the development of new and improved diamino triazine-based therapeutics. Future research should focus on designing derivatives with enhanced selectivity for their intended targets to minimize off-target effects and improve their safety profiles.

References

In Silico Docking Studies of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1] Specifically, 2,4-diamino-1,3,5-triazine derivatives have shown significant promise in the development of novel therapeutics, particularly in oncology.[2][3] The subject of this guide, 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine, is a member of this promising class, serving as both an agricultural chemical and a valuable intermediate in the synthesis of pharmaceuticals like anti-cancer agents.[4] Molecular docking, a powerful computational technique, is instrumental in elucidating the therapeutic potential of such compounds by predicting their binding affinity and interaction patterns with macromolecular targets.[5] This guide provides a comprehensive, technically-grounded protocol for conducting in silico docking studies on this compound, designed for professionals in drug discovery and development. We will delve into the causality behind methodological choices, establish a self-validating workflow, and ground our protocol in authoritative scientific principles.

Foundational Principles: Understanding the Target and the Tool

Before initiating any computational study, a thorough understanding of the biological context is paramount. The efficacy of a docking simulation is not merely a function of computational power but is critically dependent on the quality of the input data and the rationale behind target selection.[6]

The Ligand: this compound

The s-triazine core is a versatile pharmacophore. The presence of two amino groups at the 2 and 4 positions, combined with a fluorophenyl substituent at the 6 position, creates a molecule with specific electronic and steric properties that dictate its interaction potential. The fluorine atom, a common bioisostere for hydrogen, can modulate metabolic stability and binding affinity through favorable electrostatic interactions. Published research on related triazine compounds suggests several potential protein targets where this ligand might exhibit inhibitory activity.

Selecting High-Value Biological Targets

The broad anti-proliferative activity of triazine derivatives points towards several key cancer-related pathways.[7][8] For the purpose of this guide, we will focus on two well-validated targets for which docking protocols have been successfully applied to triazine-based inhibitors:

  • Dihydrofolate Reductase (DHFR): A crucial enzyme in nucleotide synthesis, DHFR is a classic target for cancer chemotherapy.[9] Inhibition of DHFR disrupts DNA replication, leading to cell death.[9] Several 1,3,5-triazine derivatives are known to be potent DHFR inhibitors.[9]

  • Phosphatidylinositol 3-Kinase (PI3K): The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10] Triazine-based molecules have been successfully designed and docked as PI3K inhibitors.[10]

  • p38 MAP Kinase: This enzyme is involved in cellular responses to stress and inflammation and has been identified as a target for triazine analogues in the context of cancer and inflammatory diseases.[11]

The choice of target dictates the entire subsequent workflow. It is critical to select a high-resolution crystal structure from a repository like the Protein Data Bank (PDB) that is relevant to the disease context and, ideally, co-crystallized with a ligand similar to the one being studied.[6]

The In Silico Docking Workflow: A Self-Validating Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] The process involves two primary stages: comprehensively sampling the conformational space of the ligand within the target's active site and then "scoring" these poses to estimate binding affinity.[6] A lower docking score generally indicates a more favorable binding interaction.[5]

G PDB Obtain Crystal Structure with Co-crystallized Ligand Extract Extract Native Ligand PDB->Extract Redock Re-dock Native Ligand using Defined Protocol Extract->Redock Superimpose Superimpose Docked Pose on Crystal Pose Redock->Superimpose RMSD Calculate RMSD Superimpose->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Success Protocol Validated Decision->Success Yes Failure Refine Protocol (Grid, Parameters) Decision->Failure No

References

The 2,4-Diamino-1,3,5-Triazine Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on Structure-Activity Relationships for Drug Discovery Professionals

The 2,4-diamino-1,3,5-triazine core is a versatile and privileged scaffold in medicinal chemistry, forming the foundation for a multitude of biologically active compounds.[1][2] Its rigid, planar structure and the presence of multiple nitrogen atoms provide key hydrogen bonding capabilities, making it an ideal framework for designing targeted therapies. This guide, intended for researchers, scientists, and drug development professionals, delves into the critical structure-activity relationships (SAR) of 2,4-diamino-1,3,5-triazine derivatives, offering insights into their design and optimization for various therapeutic applications, including anticancer, antimicrobial, and antimalarial agents.

The Core Scaffold: A Foundation for Diverse Activity

The 1,3,5-triazine ring system, a six-membered heterocycle with alternating carbon and nitrogen atoms, is the central component. The 2,4-diamino substitution pattern is a recurring motif in numerous pharmacologically active molecules. The versatility of this scaffold lies in the ability to readily introduce a wide array of substituents at the C6 position and on the amino groups, allowing for fine-tuning of the molecule's physicochemical properties and biological activity.

References

Literature review of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary: The 1,3,5-triazine scaffold, particularly with a 2,4-diamino substitution pattern, represents a "privileged" structure in medicinal chemistry. Compounds from this class are recognized as potent inhibitors of Dihydrofolate Reductase (DHFR), a critical enzyme in the synthesis of nucleic acids. This guide focuses on this compound, a representative member of the 6-aryl-2,4-diamino-1,3,5-triazine series. We will delve into its synthesis, physicochemical properties, and the well-established biological activities of its parent class, primarily as antifolate agents for anticancer and anti-infective applications. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including detailed experimental protocols and an analysis of the structure-activity landscape, to facilitate further investigation and development of this promising chemical series.

The 1,3,5-triazine ring is a nitrogen-rich heterocycle that has been extensively explored as a core scaffold for designing therapeutically valuable molecules.[1] Its utility spans from approved drugs like the anticancer agent altretamine to agents in clinical trials such as the PI3K/mTOR inhibitor gedatolisib.[1] The specific 2,4-diamino-1,3,5-triazine substitution pattern is of particular importance, as it forms the basis for a class of compounds known as nonclassical antifolates.

Dihydrofolate Reductase (DHFR) as a Key Therapeutic Target

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2] THF and its derivatives are vital cofactors for the synthesis of thymidylate, purine nucleotides, and several amino acids, which are the fundamental building blocks for DNA synthesis and cellular replication.[2] Consequently, the inhibition of DHFR leads to a depletion of the THF pool, disrupting DNA synthesis and causing cell cycle arrest, particularly in rapidly proliferating cells like cancer cells or pathogenic microbes.[3] This makes DHFR an outstanding target for chemotherapy.

This compound belongs to a class of 6-substituted-2,4-diamino-1,3,5-triazines that are known to act as DHFR inhibitors. This compound is noted for its potential application in pharmaceutical development, especially in the discovery of novel anti-cancer agents, and also finds use in agriculture as an herbicide.[4] This guide will explore the scientific foundation for these applications.

Synthesis and Physicochemical Properties

The synthesis of 6-aryl-2,4-diamino-1,3,5-triazines is well-established, with several efficient methods available. The most prominent and modern approach involves a green, microwave-assisted reaction.

Primary Synthetic Route: Microwave-Assisted Cyclization

A highly efficient and environmentally friendly method for synthesizing 2,4-diamino-6-substituted-1,3,5-triazines is the reaction of dicyandiamide with various nitriles under microwave irradiation.[5][6] This procedure is notable for its short reaction times, high yields, and reduced solvent usage.[6] For the synthesis of the title compound, 4-fluorobenzonitrile would be the required nitrile starting material.

cluster_reactants Reactants cluster_conditions Conditions DCD Dicyandiamide Product This compound DCD->Product + Nitrile 4-Fluorobenzonitrile Nitrile->Product Microwave Microwave Irradiation (e.g., 190°C, 30 min) cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR DHFR (Enzyme) DHF->DHFR THF Tetrahydrofolate (THF) dTMP dTMP THF->dTMP Purines Purines THF->Purines DHFR->THF Catalyzes NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR DNA DNA Synthesis dTMP->DNA Purines->DNA Triazine 2,4-Diamino-6-aryl-triazine (Inhibitor) Triazine->DHFR Inhibits cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Add Test Compound (or DMSO control) to 96-well plate B Add Reaction Mix (DHF + NADPH) A->B C Initiate with DHFR Enzyme B->C D Measure Absorbance (340 nm) over time C->D E Calculate Reaction Velocities D->E F Plot % Inhibition vs. [Compound] E->F G Determine IC50 F->G

References

Methodological & Application

Application Note: A Green and Rapid Protocol for the Synthesis of 2,4-Diamino-1,3,5-triazines via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the microwave-assisted synthesis of 6-substituted-2,4-diamino-1,3,5-triazines. This protocol leverages the principles of green chemistry to offer significant advantages over traditional heating methods, including dramatically reduced reaction times, improved yields, and simplified work-up procedures.[1][2] We will delve into the mechanistic underpinnings of microwave heating, provide a detailed, field-proven experimental protocol, and outline the necessary characterization techniques to validate the synthesis of these valuable heterocyclic scaffolds.

Introduction: The Significance of 2,4-Diamino-1,3,5-triazines and the Advent of Microwave Synthesis

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science. Specifically, 2,4-diamino-1,3,5-triazine derivatives have demonstrated a wide range of biological activities, including potential as antitumor and anti-inflammatory agents.[3][4][5] Traditionally, the synthesis of these compounds involves lengthy reaction times and often harsh conditions.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, aligning perfectly with the tenets of green chemistry.[6][7] Unlike conventional heating which relies on slow and inefficient heat transfer through convection, microwave irradiation delivers energy directly to the polar molecules within the reaction mixture.[8] This results in rapid, uniform, and efficient internal heating, leading to remarkable acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[8][9][10][11] This protocol details an efficient, one-pot synthesis of 2,4-diamino-1,3,5-triazines from dicyandiamide and various nitriles, showcasing the power and simplicity of MAOS.[2][12]

The Science Behind Microwave-Assisted Synthesis

The efficacy of microwave heating stems from its direct interaction with polar molecules in the reaction mixture. The primary mechanisms are:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the oscillating electric field of the microwave irradiation. This rapid reorientation generates friction, leading to intense and uniform heating throughout the bulk of the material.[6][7]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat.

This "in-core" volumetric heating is fundamentally different from the surface-based heating of a conventional oil bath, which results in temperature gradients and can lead to the formation of side products.[8] The choice of solvent is critical; polar solvents like DMSO or ionic liquids absorb microwave energy very efficiently, whereas non-polar solvents like toluene are largely transparent to it.[9][13] This allows for selective heating and opens the possibility for solvent-free reactions, further enhancing the green credentials of the procedure.[13]

Reaction Mechanism and Pathway

The synthesis proceeds via a base-catalyzed cyclocondensation reaction between dicyandiamide (also known as cyanoguanidine) and a nitrile. The generally accepted mechanism involves the initial activation of dicyandiamide by the base, followed by nucleophilic attack on the nitrile carbon, and subsequent intramolecular cyclization to form the stable 1,3,5-triazine ring.

reaction_mechanism DCD Dicyandiamide step1 1. Deprotonation DCD->step1 Nitrile R-C≡N step2 2. Nucleophilic Attack Nitrile->step2 Base Base (e.g., KOH) Base->step1 Product 2,4-Diamino-6-R-1,3,5-triazine ActivatedDCD [Activated Dicyandiamide]⁻ ActivatedDCD->step2 Intermediate1 [Adduct Intermediate] step3 3. Cyclization Intermediate1->step3 Cyclized [Cyclized Intermediate] step4 4. Tautomerization Cyclized->step4 step1->ActivatedDCD step2->Intermediate1 step3->Cyclized step4->Product workflow A 1. Reagent Preparation (Dicyandiamide, Nitrile, Base) B 2. Microwave Irradiation (Sealed Vessel, Set Temp/Time) A->B C 3. Cooling & Depressurization B->C D 4. Product Precipitation (Addition of Water) C->D E 5. Isolation & Washing (Vacuum Filtration) D->E F 6. Drying (Vacuum Oven) E->F G 7. Product Characterization F->G H NMR (¹H, ¹³C) G->H I Mass Spectrometry G->I J IR Spectroscopy G->J K Melting Point G->K

References

Application Notes and Protocols for 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of s-Triazine Scaffolds in Oncology

The 1,3,5-triazine (or s-triazine) core is a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] This symmetrical heterocyclic ring allows for multi-vector expansion, enabling the development of compounds with diverse pharmacological profiles, including anticancer properties.[1] Derivatives of s-triazine have been shown to inhibit crucial cellular processes such as proliferation and, in some instances, induce apoptosis.[1] This document provides a detailed guide for the application of a specific s-triazine derivative, 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine , in cancer research.

Compound Profile:

PropertyValue
IUPAC Name 6-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
CAS Number 30530-44-0
Molecular Formula C₉H₈FN₅
Molecular Weight 205.19 g/mol
Appearance White powder
Melting Point 276-282°C
Known Anticancer Activity Effective cytotoxicity against breast cancer cells (MDA-MB-231) with an IC50 value of approximately 14.85 µM.[2]

Hypothesized Mechanism of Action: Avenues for Investigation

While the precise molecular targets of this compound are yet to be fully elucidated, research on analogous s-triazine compounds suggests several plausible mechanisms of action that warrant investigation. The compound's activity likely stems from its interaction with specific enzymes or receptors, leading to the modulation of key biological pathways in cancer cells.[2]

Potential Molecular Targets and Pathways:

  • Protein Kinase Inhibition: Many s-triazine derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. For instance, functionalized 2,4-diamino-1,3,5-triazines have shown inhibitory activity against kinases like PIM1. Further investigation into the kinase inhibitory profile of this compound is a logical starting point.

  • Induction of Apoptosis: The cytotoxic effects of this compound suggest the induction of programmed cell death. Related compounds have been shown to trigger apoptosis through the intrinsic pathway, involving mitochondrial depolarization and the activation of caspase cascades.[3]

  • Cell Cycle Arrest: Disruption of the cell cycle is a common mechanism for anticancer agents. It is plausible that this compound could induce cell cycle arrest at specific checkpoints, such as the G2/M phase, preventing cancer cell proliferation.[4][5]

  • Anti-Angiogenic Effects: Some diaminotriazine derivatives have demonstrated the ability to inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[6] This could be another avenue of investigation for the subject compound.

The following diagram illustrates a hypothesized signaling pathway that could be affected by this compound, based on the activities of related compounds.

G cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Mitochondrion cluster_4 Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Bcl2 Bcl-2 NFkB->Bcl2 Apoptosis_Inhibition Apoptosis Inhibition Bcl2->Apoptosis_Inhibition PIM1 PIM1 Kinase PIM1->Apoptosis_Inhibition CDK1_CyclinB CDK1/Cyclin B G2M_Transition G2/M Transition CDK1_CyclinB->G2M_Transition Mito Mitochondrial Depolarization Caspase9 Caspase-9 Mito->Caspase9 Proliferation Proliferation Caspase9->Proliferation Apoptosis_Inhibition->Mito G2M_Transition->Proliferation Compound This compound Compound->PI3K ? Compound->PIM1 ? Compound->CDK1_CyclinB ?

Caption: Hypothesized signaling pathways affected by the compound.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the initial in vitro evaluation of this compound. The human triple-negative breast cancer cell line, MDA-MB-231, is used as a primary example due to the existing cytotoxicity data.

Compound Preparation and Handling
  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing or brief sonication.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before each experiment. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.[8]

  • Protocol:

    • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment: The next day, prepare serial dilutions of this compound in culture medium from the stock solution. A suggested concentration range to start with, based on the known IC50, would be 0.1, 1, 5, 10, 25, 50, and 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[9]

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[11]

  • Protocol:

    • Cell Treatment: Seed MDA-MB-231 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at concentrations around the determined IC50 value (e.g., 1x, 2x, and 4x IC50) for 24-48 hours. Include a vehicle control.

    • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

    • Washing: Wash the cell pellet twice with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Data Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Analysis of Protein Expression: Western Blotting

Western blotting can be used to investigate the effect of this compound on the expression and activation of key proteins in hypothesized signaling pathways.

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.[12]

  • Target Proteins for Investigation:

    • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax

    • Cell Cycle Regulators: CDK1, Cyclin B1

    • Kinase Signaling: Phospho-Akt, Akt, Phospho-PIM1

  • Protocol:

    • Cell Lysis: Treat MDA-MB-231 cells with the compound as described for the apoptosis assay. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).

    • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and untreated samples.

In Vivo Antitumor Activity: Xenograft Model

An in vivo study using a xenograft model is a crucial step to evaluate the therapeutic potential of the compound.

  • Model: The MDA-MB-231 xenograft model in immunocompromised mice (e.g., NOD/SCID or athymic nude mice) is a well-established model for triple-negative breast cancer.[10]

  • General Protocol Outline:

    • Cell Implantation: Subcutaneously inject a suspension of MDA-MB-231 cells (typically 1-5 x 10⁶ cells in a mixture of medium and Matrigel) into the flank of each mouse.

    • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.

    • Animal Grouping and Treatment: Randomize the mice into treatment and control groups. Administer this compound via a suitable route (e.g., oral gavage or intraperitoneal injection) at various doses. The control group should receive the vehicle.

    • Efficacy Evaluation: Monitor tumor growth, body weight, and the general health of the mice throughout the study.

    • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

    • Ex Vivo Analysis: The excised tumors can be weighed and used for further analysis, such as immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay), or western blotting to analyze protein expression.

Experimental Workflow Diagram:

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis MTT MTT Assay (Cytotoxicity, IC50) AnnexinV Annexin V/PI Staining (Apoptosis) MTT->AnnexinV Based on IC50 WesternBlot Western Blot (Protein Expression) AnnexinV->WesternBlot CellCycle Cell Cycle Analysis WesternBlot->CellCycle Xenograft MDA-MB-231 Xenograft Model CellCycle->Xenograft Promising In Vitro Results Efficacy Tumor Growth Inhibition Xenograft->Efficacy ExVivo Ex Vivo Analysis (IHC, WB) Efficacy->ExVivo CompoundPrep Compound Preparation (Stock and Working Solutions) CellCulture Cell Line Selection & Culture (e.g., MDA-MB-231) CompoundPrep->CellCulture CellCulture->MTT

References

Application Notes and Protocols for 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Substituted 1,3,5-Triazines in Antimicrobial Research

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. The 1,3,5-triazine core, a six-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry due to its versatile biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The ability to readily functionalize the triazine ring at the 2, 4, and 6 positions allows for the fine-tuning of its pharmacological profile.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific derivative, 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine , as a potential antimicrobial agent. This compound belongs to the class of 6-aryl-2,4-diamino-1,3,5-triazines and has garnered interest for its potential biological activities. While it has been investigated for its herbicidal and anti-cancer applications, its antimicrobial and antifungal attributes are an area of growing interest.[2][3]

These application notes will detail the synthesis, characterization, and evaluation of the antimicrobial efficacy and cytotoxic profile of this compound. The protocols provided are designed to be robust and reproducible, enabling researchers to effectively assess the potential of this and related compounds in their own laboratories.

Scientific Rationale and Proposed Mechanism of Action

The antimicrobial activity of 2,4-diaminotriazine derivatives is often attributed to their ability to act as antifolates, specifically by inhibiting the enzyme dihydrofolate reductase (DHFR).[4][5] DHFR is a crucial enzyme in the folic acid metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA replication and cell growth. By inhibiting DHFR, these compounds effectively starve the microbial cells of essential building blocks, leading to a bacteriostatic or bactericidal effect. The 2,4-diamino substitution pattern is a key pharmacophore that mimics the natural substrate of DHFR, allowing for competitive inhibition.[4]

It is hypothesized that this compound exerts its antimicrobial effect through a similar mechanism. The fluorophenyl group at the 6-position likely influences the compound's binding affinity and selectivity for microbial DHFR over its mammalian counterpart, a critical aspect for therapeutic development.

Experimental Protocols

Part 1: Synthesis of this compound

A common and efficient method for the synthesis of 6-aryl-2,4-diamino-1,3,5-triazines involves the microwave-assisted, one-pot, three-component reaction of cyanoguanidine, an aromatic aldehyde (in this case, 4-fluorobenzaldehyde), and an amine.[6][7]

Protocol: Microwave-Assisted Synthesis

  • Reaction Setup: In a microwave-safe vessel, combine cyanoguanidine (1.0 eq), 4-fluorobenzaldehyde (1.1 eq), and a suitable amine (e.g., ammonia or a precursor, 2.0 eq).

  • Acid Catalysis: Add a catalytic amount of hydrochloric acid.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature (e.g., 120-150°C) for a specified duration (typically 10-30 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Rearrangement and Aromatization: Without isolating the intermediate, add a base (e.g., aqueous sodium hydroxide or potassium hydroxide) to the reaction mixture.

  • Second Microwave Irradiation: Continue microwave irradiation until the dehydrogenative aromatization is complete, affording the desired this compound.

  • Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains. The broth microdilution method is a standard and widely accepted technique for this purpose.

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, pick 3-5 well-isolated colonies of the test microorganism.

    • Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the culture at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria).

    • Dilute the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well microtiter plate. The concentration range should be selected to encompass the expected MIC value.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (microbes with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Table 1: Representative Panel of Test Microorganisms

Gram-Positive Bacteria Gram-Negative Bacteria Fungal Strains
Staphylococcus aureusEscherichia coliCandida albicans
Bacillus subtilisPseudomonas aeruginosaAspergillus niger
Enterococcus faecalisKlebsiella pneumoniaeCryptococcus neoformans

While specific MIC values for this compound are not yet extensively reported in the literature, studies on analogous 2,4,6-trisubstituted-1,3,5-triazines have shown promising antimicrobial activity with MIC values in the range of 6.25-25 µg/mL against various pathogenic bacteria and fungi.[8]

Part 3: Cytotoxicity Assessment

Evaluating the potential toxicity of a novel antimicrobial agent against mammalian cells is a critical step in drug development. The MTT assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Protocol: MTT Cytotoxicity Assay

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or Vero - monkey kidney epithelial cells) in a complete culture medium.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • After 24 hours, replace the old medium with fresh medium containing the various concentrations of the test compound.

    • Include untreated cells as a negative control and a vehicle control (cells treated with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound).

  • MTT Incubation:

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

    • Following the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Studies on the parent compound, 2,4-diamino-6-phenyl-1,3,5-triazine (benzoguanamine), indicate a warning for acute oral and inhalation toxicity.[9] While specific cytotoxicity data for the 4-fluorophenyl derivative is limited in the context of antimicrobial applications, a related study on its anti-cancer properties reported an IC₅₀ value of approximately 14.85 µM against the MDA-MB231 breast cancer cell line.[10] It is crucial to evaluate its cytotoxicity against non-cancerous mammalian cell lines to determine its therapeutic index for antimicrobial applications.

Visualizing the Workflow and Proposed Mechanism

antimicrobial_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis synthesis Microwave-Assisted One-Pot Synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization mic_assay MIC Determination (Broth Microdilution) characterization->mic_assay cytotoxicity_assay Cytotoxicity Assay (MTT) characterization->cytotoxicity_assay data_analysis Determine MIC & IC50 Values mic_assay->data_analysis cytotoxicity_assay->data_analysis therapeutic_index Calculate Therapeutic Index data_analysis->therapeutic_index

Caption: Experimental workflow for evaluating this compound.

mechanism_of_action compound This compound dhfr Dihydrofolate Reductase (DHFR) compound->dhfr Inhibits thf Tetrahydrofolate (THF) dhfr->thf Catalyzes reduction dhf Dihydrofolate (DHF) dhf->dhfr Substrate synthesis_block Inhibition of Purine, Thymidylate, and Amino Acid Synthesis thf->synthesis_block Essential Cofactor cell_death Bacteriostasis or Cell Death synthesis_block->cell_death Leads to

Caption: Proposed mechanism of action via DHFR inhibition.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antimicrobial agents. Its straightforward synthesis and the established antimicrobial potential of the diaminotriazine class make it an attractive candidate for further investigation. The protocols outlined in this document provide a solid framework for the systematic evaluation of its antimicrobial efficacy and safety profile.

Future research should focus on determining the specific MIC values of this compound against a broad panel of multidrug-resistant bacterial and fungal pathogens. Elucidating the precise mechanism of action, including direct confirmation of DHFR inhibition and assessment of its selectivity for microbial versus human DHFR, will be crucial for its advancement as a therapeutic lead. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogs, could further optimize the potency and selectivity of this promising class of compounds.

References

Protocol for testing the herbicidal activity of triazine compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for Testing the Herbicidal Activity of Triazine Compounds

Introduction: The Rationale for Triazine Herbicide Efficacy Testing

Triazine herbicides, such as atrazine and simazine, represent a critical class of compounds used for broad-spectrum weed control in agriculture.[1] Their primary mechanism of action is the inhibition of photosynthesis, a process fundamental to plant survival.[2] Understanding and quantifying the herbicidal activity of novel or existing triazine compounds is paramount for developing effective weed management strategies, ensuring crop safety, and managing the evolution of resistant weed biotypes.[2]

The Scientific Foundation: Mechanism of Action

Triazine herbicides function by disrupting the photosynthetic electron transport chain within the chloroplasts of susceptible plants.[2][3] Specifically, they bind to the D1 quinone-binding protein within Photosystem II (PSII), effectively blocking the transfer of electrons from plastoquinone (QB).[4][5] This blockage halts the production of ATP and NADPH, the energy currencies required for carbon fixation, leading to a cascade of destructive events. The inhibition of electron transport results in the production of reactive oxygen species, which cause lipid peroxidation and chlorophyll destruction.[4] Visually, this manifests as chlorosis (yellowing) and necrosis (tissue death), typically appearing first on the margins of older leaves, as the compounds are transported through the xylem.[1][5] This distinct symptomatology is a key diagnostic in phytotoxicity assessments.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Mechanism of Triazine Herbicide Action in Photosystem II.

Part 1: Pre-Emergence Herbicidal Activity Protocol

Pre-emergence testing evaluates the ability of a compound to control weeds before they emerge from the soil. This is a common application method for triazine herbicides, which are absorbed by the roots of germinating seeds.[5][6]

Experimental Workflow: Pre-Emergence Assay

dot graph G { bgcolor="#FFFFFF"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#4285F4", fontname="Arial", fontsize=10];

} enddot Caption: Workflow for the Pre-Emergence Herbicide Bioassay.

Step-by-Step Methodology
  • Materials & Setup:

    • Test Organisms: Select at least one monocot (e.g., Oat, Avena sativa) and one dicot (e.g., Mustard, Brassica rapa) species known to be sensitive to triazine herbicides.[7][8]

    • Growth Medium: Use a standardized potting mix (e.g., sandy loam soil, peat, and sand in a 2:1:1 ratio). Consistency is key for reproducibility.

    • Containers: Use 10 cm diameter plastic pots with drainage holes.

    • Herbicide Stock Solutions: Prepare stock solutions of the triazine compounds in a suitable solvent (e.g., acetone) and dilute to final test concentrations with deionized water containing a non-ionic surfactant if required.

  • Procedure:

    • Potting and Seeding: Fill each pot with 300g of the growth medium. Sow 10 seeds of the chosen indicator species approximately 1 cm deep.

    • Experimental Design: For each compound, prepare a minimum of five concentrations plus an untreated control. Each treatment group should have at least four replicate pots. Randomize the placement of pots in the growth chamber to avoid positional effects.

    • Herbicide Application: Immediately after seeding, apply the herbicide solutions evenly to the soil surface using a precision bench sprayer calibrated to deliver a consistent volume (e.g., equivalent to 200 L/ha).[9][10] The untreated control pots should be sprayed with the carrier solution only.

    • Incubation: Transfer the pots to a controlled environment growth chamber with conditions conducive to plant growth (e.g., 25/20°C day/night temperature, 16-hour photoperiod, and adequate light intensity). Water the pots as needed to maintain optimal soil moisture, preferably by subirrigation to avoid disturbing the treated soil layer.[6]

  • Assessment (21 days post-treatment):

    • Seedling Emergence: Count the number of emerged seedlings in each pot.

    • Phytotoxicity Assessment: Visually rate the emerged plants for injury using a percentage scale (0% = no effect, 100% = plant death).[11] Symptoms to note include chlorosis, necrosis, and stunting.

    • Biomass Measurement: Harvest all emerged plant material from each pot at the soil level. Record the fresh weight. Place the harvested material in a labeled paper bag and dry in an oven at 70°C for 48 hours, then record the dry weight. Shoot dry weight is often the most reliable endpoint.[12]

Part 2: Post-Emergence Herbicidal Activity Protocol

Post-emergence testing assesses the efficacy of a compound when applied directly to the foliage of actively growing plants. This is crucial for controlling weeds that have already established in a field.

Experimental Workflow: Post-Emergence Assay

dot graph G { bgcolor="#FFFFFF"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#34A853", fontname="Arial", fontsize=10];

} enddot Caption: Workflow for the Post-Emergence Herbicide Bioassay.

Step-by-Step Methodology
  • Materials & Setup:

    • Use the same test organisms, growth medium, and containers as in the pre-emergence protocol.

  • Procedure:

    • Plant Cultivation: Sow seeds and grow them in the controlled environment chamber until they reach the 2-3 true leaf stage (typically 10-14 days after emergence).[6] Water and fertilize as needed to ensure healthy, uniform growth.

    • Experimental Design: Group the plants into treatment sets, ensuring uniformity across groups. As with the pre-emergence test, use a minimum of five concentrations plus a control, with at least four replicate pots per treatment.

    • Herbicide Application: Apply the herbicide solutions as a foliar spray using a precision bench sprayer, ensuring complete and uniform coverage of the plant foliage. The soil surface can be covered with a material like vermiculite to prevent soil uptake of the herbicide.

    • Incubation: Return the treated plants to the growth chamber. Avoid overhead watering for the first 24 hours to allow for herbicide absorption.

  • Assessment (14-21 days post-treatment):

    • Phytotoxicity Assessment: Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using the rating scale provided below.

    • Biomass Measurement: At the end of the experiment (21 days), harvest the above-ground biomass, and determine the fresh and dry weights as described in the pre-emergence protocol.

Part 3: Data Analysis and Interpretation

The goal of data analysis is to quantify the herbicidal effect and determine the dose-response relationship.

Phytotoxicity Rating

Visual assessment provides rapid, semi-quantitative data on herbicide performance. A standardized scale is essential for consistent evaluation.

Rating (%) Description of Plant Injury
0No effect, plants appear healthy like the untreated control.
10-30Slight growth inhibition, minor chlorosis on older leaves.
40-60Moderate stunting, noticeable chlorosis and some necrosis.
70-90Severe stunting, widespread chlorosis and necrosis.
100Complete plant death.
Table adapted from EPPO guidelines for phytotoxicity assessment.[10][11]
Dose-Response Analysis and GR₅₀ Determination

The most critical metric derived from these studies is the GR₅₀ (or ED₅₀), which is the herbicide concentration required to cause a 50% reduction in plant growth (typically measured by dry weight) compared to the untreated control.[13][14]

  • Data Preparation: For each replicate, express the dry weight as a percentage of the average dry weight of the untreated control group.

  • Non-linear Regression: Plot the mean percentage of growth inhibition against the logarithm of the herbicide concentration. Fit the data to a three- or four-parameter log-logistic model using statistical software.[15][16]

    • y = c + {(d - c) / (1 + exp[b(log(x) - log(GR₅₀))] )}

  • Interpretation: The GR₅₀ value provides a quantitative measure of herbicidal potency. A lower GR₅₀ value indicates higher herbicidal activity. Comparing the GR₅₀ values of different compounds allows for a direct ranking of their efficacy.

Example Dose-Response Data
Triazine Conc. (g a.i./ha) Mean Dry Weight (g) Growth (% of Control)
0 (Control)2.50100%
502.1586%
1001.7068%
2001.2249%
4000.6526%
8000.156%
This table presents hypothetical data to illustrate the dose-response relationship from which a GR₅₀ value would be calculated.

References

Application Note: High-Throughput Screening Strategies for the Discovery of Triazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinases are a cornerstone of cellular signaling and represent one of the most critical target classes in modern drug discovery. The triazine scaffold has emerged as a versatile and "privileged" structure in medicinal chemistry, frequently forming the core of potent and selective kinase inhibitors.[1][2][3][4] This guide provides a comprehensive overview of high-throughput screening (HTS) methodologies tailored for the identification and characterization of novel triazine-based kinase inhibitors. We delve into the rationale behind assay selection, present detailed, field-proven protocols for key HTS technologies, and outline a robust workflow for hit validation and data analysis, empowering researchers to accelerate their kinase inhibitor discovery programs.

Introduction: The Intersection of Kinases and Triazine Chemistry

Protein kinases, which catalyze the phosphorylation of substrate proteins, are fundamental regulators of nearly all cellular processes.[5] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them highly attractive therapeutic targets.[6][7] The success of approved kinase inhibitors like Imatinib has galvanized the search for new chemical entities that can modulate kinase activity with high potency and specificity.[5]

In this context, the 1,3,5-triazine ring system has garnered significant attention. Its unique properties—a planar, aromatic core with three nitrogen atoms offering multiple points for chemical diversification—make it an ideal scaffold for interacting with the ATP-binding pocket of kinases.[2][3] Numerous triazine derivatives have been developed as potent inhibitors of key kinases such as PI3K, mTOR, and EGFR, underscoring the scaffold's therapeutic potential.[8][9][10]

The primary challenge lies in efficiently screening large chemical libraries to identify promising triazine-based lead compounds. This application note serves as a practical guide for researchers, scientists, and drug development professionals, outlining the principles and protocols for establishing a successful HTS campaign.

Designing the HTS Campaign: A Strategic Workflow

A successful HTS campaign is more than a single experiment; it is a multi-stage process designed to systematically identify and validate true inhibitors while eliminating false positives. The initial strategic decision—choosing which part of the kinase reaction to measure—fundamentally shapes the entire campaign and the nature of the inhibitors discovered.[7]

The overall workflow can be visualized as a funnel, progressively narrowing the number of compounds through increasingly stringent validation steps.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Hit Validation PrimaryScreen Primary HTS (Single Concentration, e.g., 10 µM) ~100,000s of Compounds DataAnalysis Raw Data Analysis (Normalization, Hit Picking) PrimaryScreen->DataAnalysis Identify 'Hits' HitReconfirmation Hit Re-test (Fresh Compound Powder) DataAnalysis->HitReconfirmation ~1,000s of Hits DoseResponse Dose-Response Curve (Determine IC50) HitReconfirmation->DoseResponse Triage Triage & Prioritization (Remove PAINS, Analyze SAR) DoseResponse->Triage Prioritize Potent Hits OrthogonalAssay Orthogonal Assay (Different Detection Method) Triage->OrthogonalAssay ~10s-100s of Validated Hits Selectivity Selectivity Profiling (Panel of Off-Target Kinases) OrthogonalAssay->Selectivity MoA Mechanism of Action (e.g., ATP Competition) Selectivity->MoA Confirm 'Leads' TR_FRET_Principles cluster_0 A) Activity Assay (e.g., HTRF® KinEASE-TK) cluster_1 B) Binding Assay (e.g., LanthaScreen®) Activity_NoP Kinase Biotin-Substrate No Phosphorylation Eu-Ab SA-XL665 label_A Low Signal Activity_P Kinase P-Substrate-Biotin Phosphorylation Eu-Ab SA-XL665 Activity_P:d->Activity_P:acc FRET label_B High Signal Binding_NoInhib Tagged Kinase Tracer (Acceptor) No Inhibitor Eu-Ab (Donor) Binding_NoInhib:d->Binding_NoInhib:f1 FRET label_C High Signal Binding_Inhib Tagged Kinase Inhibitor Inhibitor Present Eu-Ab (Donor) Tracer (Displaced) label_D Low Signal

References

Application Note: Quantitative Analysis of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Validated HPLC-UV and LC-MS/MS Methodologies for Researchers and Drug Development Professionals

Introduction

2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine is a substituted triazine derivative with significant applications in both the pharmaceutical and agricultural sectors. Its structural backbone is utilized in the synthesis of various pharmaceutical agents, including potential anti-cancer drugs, and it serves as a core component in certain herbicidal formulations.[1] Given its role in regulated industries, the ability to accurately and reliably quantify this compound is paramount for quality control, stability testing, pharmacokinetic studies, and formulation development.

This application note provides a comprehensive guide to two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are presented with detailed, step-by-step protocols and are framed within the context of international regulatory standards for analytical method validation, ensuring the trustworthiness and integrity of the generated data.[2][3][4]

Analytical Strategy: The Rationale Behind Method Selection

The choice of an analytical method is fundamentally driven by the intended purpose of the measurement.

  • HPLC-UV is presented as the primary workhorse method for routine quality control, assay, and purity determinations of the bulk drug substance and formulated products. Its selection is based on the presence of strong chromophores (the triazine and phenyl rings) within the molecule, which allows for sensitive UV detection. This technique offers a balance of specificity, precision, and cost-effectiveness.

  • LC-MS/MS is detailed as a higher-tier method, indispensable for applications requiring superior sensitivity and selectivity. This is particularly relevant for quantifying the analyte in complex biological matrices (e.g., plasma, tissue) for metabolism studies or for detecting trace-level impurities and degradation products.

Both protocols are designed to be self-validating systems, with integrated procedures for confirming their performance characteristics in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]

Method 1: Quantification by Reverse-Phase HPLC-UV

3.1. Principle

This method employs reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and elution by a polar mobile phase. The fluorophenyl and triazine moieties provide sufficient hydrophobicity for good retention and separation from polar impurities. Quantification is achieved by measuring the analyte's UV absorbance at its wavelength of maximum absorbance (λmax) and comparing the response to that of certified reference standards.

3.2. Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Dilutions) HPLC_System HPLC System (Pump, Autosampler, Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (e.g., Dissolution) Sample_Prep->HPLC_System UV_Detector UV/PDA Detector HPLC_System->UV_Detector Chromatogram Generate Chromatogram UV_Detector->Chromatogram Calibration Create Calibration Curve (Peak Area vs. Conc.) Chromatogram->Calibration Quantification Calculate Sample Conc. Calibration->Quantification LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard & IS Preparation (Stock & Dilutions) LC_System UHPLC System Standard_Prep->LC_System Sample_Prep Sample Extraction (e.g., Protein Precipitation) Sample_Prep->LC_System MS_System Triple Quadrupole MS (ESI Source, Q1, Q2, Q3) LC_System->MS_System Ionization MRM_Chroma Generate MRM Chromatogram MS_System->MRM_Chroma MRM (Q1: Precursor -> Q3: Product) Calibration Create Calibration Curve (Area Ratio vs. Conc.) MRM_Chroma->Calibration Quantification Calculate Sample Conc. Calibration->Quantification

References

Application Note & Protocol Guide: Structural Characterization of Synthesized Triazine Derivatives by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the structural characterization of newly synthesized triazine derivatives, a chemical class of significant interest in medicinal chemistry and materials science. We delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering not just step-by-step protocols but also the scientific rationale behind key experimental decisions. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical workflows for the unambiguous identification and characterization of novel triazine-based compounds.

Introduction: The Significance of Triazine Derivatives and the Imperative for Rigorous Characterization

The 1,3,5-triazine scaffold is a privileged heterocyclic motif that forms the core of a diverse range of biologically active compounds, including approved therapeutics and promising drug candidates. Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions have made it a cornerstone in the design of kinase inhibitors, antimicrobial agents, and herbicides.[1][2] The synthetic accessibility of the triazine ring allows for extensive derivatization, leading to vast chemical libraries with diverse pharmacological profiles.

Given this chemical diversity, the unambiguous structural elucidation of novel triazine derivatives is paramount. NMR spectroscopy and mass spectrometry are the two most powerful and indispensable analytical techniques for this purpose. While NMR provides detailed information about the molecular framework and the connectivity of atoms, mass spectrometry reveals the molecular weight and offers insights into the compound's structure through fragmentation analysis. A synergistic application of both techniques is essential for the comprehensive characterization and validation of synthesized triazine derivatives, ensuring data integrity and reproducibility in subsequent biological or material science investigations.

This guide will provide detailed protocols and expert insights into the effective application of NMR and MS for the structural characterization of triazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For triazine derivatives, ¹H and ¹³C NMR are fundamental for confirming the successful synthesis and for the assignment of protons and carbons in the molecule.

Causality Behind Experimental Choices in NMR

The quality of NMR data is directly dependent on meticulous sample preparation and the appropriate choice of experimental parameters. For triazine derivatives, several factors must be considered:

  • Solubility: Many triazine derivatives, particularly those with multiple aromatic substituents, exhibit poor solubility in common deuterated solvents.[3] This can lead to low signal-to-noise ratios and difficulties in obtaining high-quality spectra. It is often hypothesized that intermolecular hydrogen bonding and π-stacking contribute to the formation of insoluble aggregates.[3]

  • Dynamic Equilibria: Aminosu-substituted 1,3,5-triazines can exist as a mixture of rotamers in conformational equilibrium, leading to complex and broad NMR spectra.[3]

  • Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common starting point due to its ability to dissolve a wide range of organic compounds.[4] However, for less soluble triazines, more polar solvents like DMSO-d₆ or the use of co-solvents such as trifluoroacetic acid (TFA) may be necessary to disrupt intermolecular interactions and improve solubility.[3]

Protocol for NMR Sample Preparation and Data Acquisition

This protocol outlines a systematic approach to preparing high-quality NMR samples of synthesized triazine derivatives.

Materials:

  • Synthesized triazine derivative (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[5]

  • High-quality 5 mm NMR tubes and caps[4][6]

  • Deuterated NMR solvents (e.g., CDCl₃, DMSO-d₆)[5]

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Glass Pasteur pipettes and bulbs

  • Small vials for pre-dissolving the sample

  • Filter (e.g., a small plug of glass wool in a Pasteur pipette)

Protocol Steps:

  • Sample Weighing: Accurately weigh the required amount of the purified triazine derivative. For routine ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require 50-100 mg for a reasonable acquisition time.[5]

  • Solvent Selection and Dissolution:

    • Start with a common deuterated solvent like CDCl₃. In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the solvent.[4]

    • If the sample does not fully dissolve, gently warm the vial or use a vortex mixer.

    • For poorly soluble compounds, consider using a more polar solvent like DMSO-d₆ or adding a small percentage (e.g., 7% v/v) of TFA to a solvent like CDCl₃ to aid dissolution by protonating the triazine nitrogens and disrupting aggregation.[3]

  • Filtration: It is crucial to remove any particulate matter, as this can degrade the spectral quality.[7] Filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean NMR tube.

  • Internal Standard: Add a small amount of an internal reference standard, such as TMS, to the NMR tube. The TMS signal (a sharp singlet at 0 ppm) is used to reference the chemical shift scale.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[6]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Acquire a standard ¹H NMR spectrum.

    • Following the ¹H NMR, acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time will be necessary.

    • For complex structures, consider advanced 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.[3]

Data Interpretation and Expected Spectral Features

The chemical shifts in ¹H and ¹³C NMR spectra are highly dependent on the specific substituents on the triazine ring. However, some general trends can be observed.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Substituted Triazines

Functional GroupTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Reference
Triazine Ring Protons8.5 - 9.5 (for unsubstituted triazine)165 - 175[8]
Protons on Alkylamino Substituents (α-CH₂)3.5 - 4.040 - 50[9]
Protons on Arylamino Substituents (Aromatic)7.0 - 8.5110 - 150[9]
Protons on Alkoxy Substituents (α-CH₂)4.0 - 4.560 - 70[9]

Note: These are approximate ranges and can vary significantly based on the electronic nature of other substituents on the triazine ring and the solvent used.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. For synthesized triazine derivatives, MS is essential for confirming the molecular weight of the target compound and can provide valuable structural information through the analysis of fragmentation patterns.

Rationale for Ionization Method Selection

The choice of ionization technique is critical for the successful analysis of triazine derivatives.

  • Electron Impact (EI): EI is a hard ionization technique that often leads to extensive fragmentation. While this can make it challenging to observe the molecular ion peak, the resulting fragmentation pattern can be highly informative for structural elucidation and can serve as a fingerprint for the compound.[10]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for confirming the molecular weight.[11][12] Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the protonated molecule for structural analysis.[11]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): While less common for small molecules due to potential matrix interference, high-resolution MALDI can be used for the analysis of triazine derivatives, providing accurate mass measurements.[13]

Protocol for Mass Spectrometry Analysis

This protocol provides a general workflow for the analysis of synthesized triazine derivatives by mass spectrometry.

Materials:

  • Synthesized triazine derivative

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Volumetric flasks and pipettes for sample dilution

  • Mass spectrometer (e.g., GC-MS for EI, LC-MS for ESI)

Protocol Steps:

  • Sample Preparation:

    • Prepare a stock solution of the triazine derivative in a suitable high-purity solvent at a concentration of approximately 1 mg/mL.

    • For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[14]

    • For EI-MS via direct infusion, a similar concentration range can be used. If using GC-MS, ensure the compound is volatile and thermally stable.[15][16]

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure accurate mass measurements.[13]

  • Data Acquisition (ESI-MS):

    • Introduce the sample into the ESI source via direct infusion or through an LC system.

    • Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to generate a fragmentation spectrum. This involves isolating the precursor ion, subjecting it to collision-activated dissociation (CAD), and analyzing the resulting product ions.[11]

  • Data Acquisition (EI-MS):

    • Introduce the sample into the EI source.

    • Acquire a full scan mass spectrum. The highest m/z value often corresponds to the molecular ion (M⁺·), though it may be weak or absent.

  • Data Analysis:

    • Determine the molecular weight from the ESI mass spectrum.

    • Analyze the fragmentation patterns from both ESI-MS/MS and EI-MS to propose fragmentation pathways and confirm the structure of the synthesized compound.

Common Fragmentation Patterns of Triazine Derivatives

The fragmentation of triazine derivatives is highly dependent on the nature of the substituents.

Electron Impact (EI) Fragmentation:

Under EI conditions, triazine derivatives can undergo a variety of fragmentation processes. Common fragmentation pathways include:

  • Loss of Substituents: Cleavage of the bonds between the triazine ring and its substituents is a common initial fragmentation step.[10]

  • Ring Cleavage and Rearrangement: The triazine ring itself can fragment, often through complex rearrangement processes, leading to the formation of smaller, stable ions.[10]

  • Extrusion/Ring-Contraction: Some substituted triazinones exhibit extrusion of neutral molecules, leading to the formation of three- and four-membered ring fragments.[10]

Electrospray Ionization (ESI) Fragmentation (MS/MS):

In ESI-MS/MS, the fragmentation of the protonated molecule [M+H]⁺ is typically initiated by the loss of neutral molecules from the substituents. For example, in triazine herbicides, the loss of alkyl groups from the amino substituents is a characteristic fragmentation pathway.[11] For more complex derivatives, such as those with benzylamino substituents, intricate rearrangements involving benzyl-benzyl interactions have been observed.[12]

Table 2: Common Neutral Losses and Fragment Ions in the Mass Spectra of Triazine Derivatives

IonizationPrecursor IonCommon Neutral Loss / Fragment IonDescriptionReference
EIM⁺·Loss of H·Formation of a stable [M-H]⁺ ion[10]
EIM⁺·Loss of substituent (R·)Cleavage of the bond to a substituent[10]
ESI-MS/MS[M+H]⁺Loss of alkeneFrom N-alkyl substituents[11]
ESI-MS/MS[M+H]⁺Loss of amineCleavage of the C-N bond of a substituent[11]
EIM⁺·Ring fragmentationComplex cleavage of the triazine core[10]

Visualizing the Analytical Workflow

A clear and logical workflow is essential for the efficient and accurate characterization of synthesized compounds.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data_analysis Data Analysis & Validation Synthesis Synthesized Triazine Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Sample Preparation MS Mass Spectrometry (ESI, EI) Purification->MS Sample Preparation NMR_Data NMR Spectral Analysis - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data MS_Data MS Data Analysis - Molecular Weight - Fragmentation Pattern MS->MS_Data Structure_Validation Structure Validation & Purity Assessment NMR_Data->Structure_Validation MS_Data->Structure_Validation

Caption: Workflow for the synthesis, purification, and structural characterization of triazine derivatives.

Conclusion

The robust and unambiguous characterization of synthesized triazine derivatives is a critical step in drug discovery and materials science research. This guide has provided a comprehensive overview of the application of NMR spectroscopy and mass spectrometry for this purpose. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently determine the structure and purity of their novel triazine compounds. The synergistic use of these powerful analytical techniques is essential for ensuring the quality and reproducibility of scientific data.

References

Cell-based assays to evaluate the cytotoxicity of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Cell-based Assays to Evaluate the Cytotoxicity of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine

Audience: Researchers, scientists, and drug development professionals.

A Multi-Assay Strategy for Comprehensive Cytotoxicity Profiling of this compound

Introduction: Contextualizing the Cytotoxicity Assessment

This compound is a heterocyclic compound with a structure that suggests a range of potential biological activities. Derivatives of the 1,3,5-triazine core are notable for their diverse applications, from use as herbicides in agriculture to development as anti-cancer therapeutics.[1][2] For instance, some triazine-based herbicides function by inhibiting photosynthesis in target plant species[3][4], while certain clinical triazines exert their effects through mechanisms like DNA alkylation, leading to cell death.[5] Given this chemical lineage, it is imperative to establish a comprehensive cytotoxic profile for this compound to determine its potential as a therapeutic agent or to understand its risk as a chemical compound.

This guide, designed for researchers and drug development professionals, provides a robust, multi-faceted strategy for evaluating the in vitro cytotoxicity of this compound. We move beyond a single-endpoint assay to advocate for a holistic approach that interrogates multiple cellular processes, including metabolic activity, membrane integrity, and the induction of specific cell death pathways like apoptosis. By combining data from assays that measure different hallmarks of cytotoxicity, researchers can build a more complete and mechanistically informative picture of the compound's effect on living cells.

Scientific Principles & Rationale for a Multi-Assay Approach
  • Metabolic Viability (MTT Assay): This assay measures the activity of mitochondrial dehydrogenases.[6] These enzymes, active only in living cells, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into a purple formazan product.[7] The amount of formazan is directly proportional to the number of metabolically active cells. It serves as an excellent primary screening tool for assessing a compound's impact on cell viability and proliferation.

  • Membrane Integrity (LDH Release Assay): This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8] An increase in LDH activity in the supernatant is a reliable indicator of cell lysis and necrotic cell death.[9]

  • Apoptosis vs. Necrosis (Annexin V/PI Staining): This flow cytometry-based method provides a nuanced view of cell death pathways. During early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of viable and early apoptotic cells but can enter late-stage apoptotic and necrotic cells.[11][12] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

By integrating these three assays, we can distinguish between cytostatic effects, apoptosis, and necrosis, providing a robust and detailed understanding of the cytotoxic mechanism of this compound.

Experimental Design: The Blueprint for Reliable Data

Before proceeding to the protocols, careful planning is crucial for the success and reproducibility of the experiments.

  • Cell Line Selection: The choice of cell line should be guided by the research question. For general toxicity screening, a common and well-characterized cell line like HeLa (human cervical cancer) or HepG2 (human liver cancer) may be appropriate.[13] If investigating a specific anti-cancer potential, a panel of relevant cancer cell lines (e.g., breast cancer lines like MCF-7 or MDA-MB231) should be used.[14] It is critical to use cells from a reputable source like ATCC and to follow established cell culture guidelines.[15][16]

  • Compound Preparation & Concentration Range: this compound should be dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution. A broad, logarithmic range of concentrations (e.g., 0.1 µM to 100 µM) should be tested initially to determine the compound's potency. The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept constant across all wells and should be non-toxic to the cells (typically ≤0.5%).

  • Controls - The Key to Self-Validation:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) as the compound-treated cells. This group represents 100% viability or baseline cell death.

    • Untreated Control: Cells in media alone, to ensure the vehicle itself has no effect.

    • Positive Control: A known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis/maximum LDH release) to confirm the assay is working correctly.

    • Media Blank: Wells containing only culture medium (no cells) to measure background absorbance/fluorescence.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis A Select & Culture Appropriate Cell Line B Prepare Serial Dilutions of Test Compound A->B C Seed Cells in 96-well Plates D Treat Cells with Compound & Controls C->D E Incubate for 24-72 hours D->E F MTT Assay E->F G LDH Assay E->G H Annexin V/PI Assay E->H I Measure Absorbance/ Fluorescence/Luminescence F->I G->I H->I J Calculate % Viability/ % Cytotoxicity I->J K Determine IC50 & Interpret Results J->K

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocols

This protocol is adapted from standard methodologies described by Springer Nature Experiments and Abcam.[6][7]

Principle:

MTT cluster_cell Metabolically Active Cell Mito Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mito->Formazan MTT MTT (Yellow, Soluble) MTT->Mito Reduction Solubilization Solubilization Agent (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement LDH cluster_0 Cell with Damaged Membrane cluster_1 Assay Reaction in Supernatant Cell Cytosol (contains LDH) LDH_out LDH Release Lactate Lactate LDH_out->Lactate catalyzes Pyruvate Pyruvate Lactate->Pyruvate LDH NADH NADH NAD NAD+ NAD->NADH Formazan_color Formazan (Colored) NADH->Formazan_color Diaphorase Tetrazolium Tetrazolium Salt (Colorless) Tetrazolium->Formazan_color Measure_Absorbance Measure Absorbance (~490 nm) Formazan_color->Measure_Absorbance Apoptosis cluster_healthy Viable Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis cluster_results Flow Cytometry Quadrants Healthy Intact Membrane PS_in PS Early Intact Membrane PS_out PS Late Compromised Membrane PS_out2 PS PI_in PI AnnV Annexin V-FITC (Green) AnnV->PS_out Binds AnnV->PS_out2 Binds PI Propidium Iodide (Red) PI->Late Enters Q1 Q1: AnnV- / PI+ (Necrotic) Q2 Q2: AnnV+ / PI+ (Late Apoptotic) Q3 Q3: AnnV- / PI- (Viable) Q4 Q4: AnnV+ / PI- (Early Apoptotic)

References

Advanced Applications of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine in Polymer Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking High-Performance Polymers with a Fluorinated Triazine Monomer

In the relentless pursuit of advanced materials, the strategic incorporation of fluorine atoms and nitrogen-rich heterocyclic structures into polymer backbones has emerged as a powerful tool for tailoring material properties. 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine stands at the nexus of these two design principles. This technical guide delves into the versatile applications of this unique monomer in polymer chemistry, providing detailed protocols and expert insights for researchers, scientists, and professionals in drug development and materials science. The presence of the electron-withdrawing fluorine atom and the thermally stable triazine ring imparts a unique combination of properties to the resulting polymers, including enhanced thermal stability, improved mechanical strength, and tailored solubility. This guide will focus on the synthesis of high-performance polyaramids and polyimides, where the diamino functionality of the triazine monomer is pivotal.

Core Concepts: The Scientific Rationale

The utility of this compound as a monomer stems from several key structural features:

  • Diamino Functionality: The two primary amine groups serve as reactive sites for polycondensation reactions, enabling the formation of linear high-molecular-weight polymers.

  • Triazine Ring: This nitrogen-rich heterocycle is known for its exceptional thermal and chemical stability. Its incorporation into a polymer backbone can significantly elevate the degradation temperature and solvent resistance of the material.

  • Fluorophenyl Group: The fluorine atom is highly electronegative and imparts several desirable characteristics to the resulting polymer, including increased thermal stability, hydrophobicity, and potentially a lower dielectric constant. The fluorine substituent can also influence the solubility of the polymer, often rendering it more processable in organic solvents.

These attributes make this compound a compelling building block for polymers destined for demanding applications, such as aerospace components, high-temperature adhesives, and advanced electronics.

Application Note I: Synthesis of a High-Performance Fluorinated Polyaramid

Aramids, or aromatic polyamides, are a class of high-performance polymers renowned for their exceptional strength and thermal resistance. The incorporation of this compound into an aramid backbone can further enhance these properties.

Causality of Experimental Choices

The synthesis of aramids from diamines and diacid chlorides is a well-established method known as low-temperature solution polycondensation.[1][2] This method is preferred because it minimizes side reactions and allows for the formation of high-molecular-weight polymers.

  • Solvent Selection: Aprotic polar solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) are used to dissolve the monomers and the resulting polymer.[2] These solvents are crucial for maintaining a homogeneous reaction mixture and preventing premature precipitation of the polymer.

  • Acid Scavenger: The polycondensation reaction generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the amine groups of the monomer, rendering them unreactive and hindering polymerization.[1] An acid scavenger, such as pyridine or triethylamine, is therefore added to neutralize the HCl as it is formed.

  • Reaction Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to control the reaction rate and prevent side reactions.

Experimental Workflow: Polyaramid Synthesis

Polyaramid_Synthesis cluster_prep Monomer Preparation cluster_reaction Polycondensation cluster_workup Polymer Isolation Monomer1 This compound ReactionVessel Reaction Vessel (0-5 °C) Monomer1->ReactionVessel Monomer2 Terephthaloyl chloride Monomer2->ReactionVessel Slow addition Solvent DMAc Solvent->ReactionVessel Stirring Stirring Precipitation Precipitation in Methanol ReactionVessel->Precipitation N2 N2 Atmosphere Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying under Vacuum Washing->Drying

Caption: Workflow for the synthesis of a fluorinated polyaramid.

Detailed Protocol: Synthesis of Poly[2,4-diamino-6-(4-fluorophenyl)-1,3,5-triazinyl-terephthalamide]

Materials:

  • This compound (1.0 mmol)

  • Terephthaloyl chloride (1.0 mmol)

  • N,N-dimethylacetamide (DMAc), anhydrous (10 mL)

  • Pyridine, anhydrous (2.2 mmol)

  • Methanol (for precipitation)

Equipment:

  • Three-necked round-bottom flask (50 mL) equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

  • Ice bath

  • Filtration apparatus (Büchner funnel and flask)

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve this compound and pyridine in anhydrous DMAc.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Diacid Chloride Addition: Dissolve terephthaloyl chloride in a small amount of anhydrous DMAc in the dropping funnel and add it dropwise to the stirred diamine solution over 30 minutes.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours, and then at room temperature for an additional 12 hours. The viscosity of the solution will increase as the polymer forms.

  • Polymer Precipitation: Pour the viscous polymer solution into a beaker containing rapidly stirring methanol (200 mL) to precipitate the polyaramid.

  • Isolation and Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and pyridine hydrochloride.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.

Expected Outcome: A fibrous, off-white solid.

Data Presentation: Expected Properties
PropertyExpected Value/Characteristic
Appearance Off-white to pale yellow fibrous solid
Solubility Soluble in aprotic polar solvents (DMAc, NMP, DMSO)
Inherent Viscosity 0.8 - 1.5 dL/g (indicative of high molecular weight)
Glass Transition Temp. > 300 °C
Decomposition Temp. > 450 °C (in N2)

Application Note II: Crafting Thermally Stable Fluorinated Polyimides

Polyimides are another class of high-performance polymers known for their outstanding thermal stability, chemical resistance, and excellent mechanical properties. The use of this compound as the diamine component can lead to polyimides with even greater thermal stability and potentially improved processability.

Causality of Experimental Choices

The synthesis of polyimides is typically a two-step process.[3][4]

  • Poly(amic acid) Formation: A diamine is reacted with a dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. This step is crucial for achieving a high molecular weight precursor, which is essential for good film-forming properties.

  • Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical cyclodehydration. Thermal imidization involves heating the poly(amic acid) film or powder to high temperatures (typically 250-350 °C), while chemical imidization is carried out at lower temperatures using a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).

Experimental Workflow: Polyimide Synthesis

Polyimide_Synthesis cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Thermal Imidization Monomer1 This compound Reaction1 Reaction at Room Temp. Monomer1->Reaction1 Monomer2 Pyromellitic dianhydride (PMDA) Monomer2->Reaction1 Solvent NMP Solvent->Reaction1 Casting Cast Poly(amic acid) Solution Reaction1->Casting Heating Stepwise Heating (e.g., 100°C -> 300°C) Casting->Heating PolyimideFilm Polyimide Film Heating->PolyimideFilm

Caption: Two-step workflow for the synthesis of a fluorinated polyimide.

Detailed Protocol: Synthesis of a Polyimide from this compound and PMDA

Materials:

  • This compound (1.0 mmol)

  • Pyromellitic dianhydride (PMDA) (1.0 mmol)

  • N-methyl-2-pyrrolidone (NMP), anhydrous (10 mL)

Equipment:

  • Three-necked round-bottom flask (50 mL) with a magnetic stirrer and nitrogen inlet.

  • Glass plate for film casting

  • Programmable oven or furnace

Procedure:

Step 1: Poly(amic acid) Synthesis

  • Monomer Dissolution: In a dry three-necked flask under a nitrogen atmosphere, dissolve this compound in anhydrous NMP.

  • Dianhydride Addition: Gradually add solid pyromellitic dianhydride to the stirred solution in several portions over 30 minutes. Ensure the temperature remains at or below room temperature.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours. A viscous poly(amic acid) solution will be formed.

Step 2: Thermal Imidization to Form a Polyimide Film

  • Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Solvent Removal: Place the cast film in a vacuum oven at 80 °C for 4 hours to remove the bulk of the solvent.

  • Thermal Curing: Transfer the glass plate to a programmable oven and heat the film using a staged curing cycle: 150 °C for 1 hour, 250 °C for 1 hour, and finally 300 °C for 1 hour, all under a nitrogen atmosphere.

  • Film Removal: After cooling to room temperature, the flexible polyimide film can be carefully peeled from the glass substrate.

Expected Outcome: A transparent, flexible, and tough amber-colored film.

Data Presentation: Anticipated Properties
PropertyExpected Value/Characteristic
Appearance Transparent, amber-colored, flexible film
Solubility Insoluble in common organic solvents
Glass Transition Temp. > 350 °C
Decomposition Temp. > 500 °C (in N2)
Tensile Strength High (>100 MPa)
Dielectric Constant Potentially lower than non-fluorinated analogues

Trustworthiness and Self-Validation

The protocols provided are based on established polymerization techniques for high-performance polymers.[1][2][3][4] The success of these syntheses can be validated through a series of characterization techniques:

  • Viscosity Measurements: The inherent viscosity of the polymer solution is a reliable indicator of the molecular weight. Higher viscosity generally corresponds to a higher degree of polymerization.

  • Spectroscopic Analysis (FTIR, NMR): Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of monomer functional groups and the appearance of characteristic polymer linkages (amide C=O and N-H stretches for polyaramids; imide C=O stretches for polyimides). Nuclear magnetic resonance (NMR) spectroscopy can confirm the polymer structure.

  • Thermal Analysis (TGA, DSC): Thermogravimetric analysis (TGA) will determine the decomposition temperature and thermal stability of the polymer. Differential scanning calorimetry (DSC) can be used to measure the glass transition temperature.

  • Mechanical Testing: For polymer films, tensile testing can be performed to determine properties such as tensile strength, modulus, and elongation at break.

By systematically applying these characterization methods, researchers can validate the successful synthesis of the target polymers and quantify their key performance properties.

References

Experimental design for studying enzyme inhibition by triazine compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Design for Characterizing Enzyme Inhibition by Triazine Compounds Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and agrochemistry, with derivatives known to inhibit a wide range of enzymes.[1][2] Notable examples include the inhibition of dihydrofolate reductase (DHFR) in cancer and infectious disease research and the disruption of photosystem II in herbicide development.[3][4][5][6][7][8] A rigorous and systematic approach to studying the kinetics of enzyme inhibition is paramount for understanding the mechanism of action (MOA), optimizing lead compounds, and developing structure-activity relationships (SAR).[8][9][10] This guide provides a comprehensive framework for researchers, detailing the foundational principles, experimental design strategies, and step-by-step protocols required to characterize the inhibitory activity of novel triazine compounds against a target enzyme. We emphasize the causality behind experimental choices, from initial potency screening (IC50 determination) to in-depth kinetic analysis for elucidating the specific mechanism of reversible inhibition.

Part I: Foundational Concepts in Enzyme Inhibition

A quantitative understanding of an inhibitor's effect on enzyme kinetics is the bedrock of MOA studies. Most enzyme-catalyzed reactions are analyzed using the Michaelis-Menten model, which describes the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[11][12]

  • Vmax (Maximum Velocity): The theoretical maximum rate of the reaction when the enzyme is fully saturated with the substrate.

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is often used as an inverse measure of the enzyme's affinity for its substrate.[13]

Enzyme inhibitors modulate this relationship by binding to the enzyme. For reversible inhibitors, which bind non-covalently, the primary mechanisms are classified based on how the inhibitor interacts with the enzyme (E) and the enzyme-substrate (ES) complex.[10][14]

  • Competitive Inhibition: The inhibitor binds exclusively to the free enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing substrate concentration. Kinetically, it increases the apparent Km (Km_app) but does not change Vmax.[9][10]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. It can bind to both the free enzyme and the ES complex with equal affinity. This reduces the concentration of functional enzyme, thereby decreasing Vmax without affecting Km.[9][14]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This mode of inhibition is most effective at high substrate concentrations. It leads to a decrease in both Vmax and Km.[9][14]

  • Mixed Inhibition: The inhibitor binds to an allosteric site but has a different affinity for the free enzyme versus the ES complex. Consequently, it affects both Vmax (decreases) and Km (can increase or decrease).[9] Non-competitive inhibition is a special case of mixed inhibition where the binding affinities are equal.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2,4-diamino-6-(4-fluorophenyl)-1,3,5-triazine. This molecule is a crucial building block in medicinal chemistry and materials science, valued for its role in developing novel therapeutic agents and functional materials[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its synthesis, with a focus on improving reaction yield and product purity.

The predominant and most direct synthetic route involves the condensation of dicyandiamide (cyanoguanidine) with 4-fluorobenzonitrile. This method is often favored for its atom economy and relatively straightforward procedure. An alternative approach is the reaction of a corresponding biguanide with an ester, such as methyl 4-fluorobenzoate, in the presence of a base[2][3]. This guide will primarily focus on troubleshooting the more common nitrile-dicyandiamide pathway but will include principles applicable to other routes.

Troubleshooting Guide: Low Yield and Impurities

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Q1: My reaction yield is consistently low, or I'm observing no product formation. What are the likely causes and how can I fix this?

Low or no yield is a common frustration that can often be traced back to fundamental reaction parameters. Let's break down the potential culprits.

Potential Cause A: Inadequate Reaction Conditions (Time & Temperature)

The condensation of nitriles with dicyandiamide often requires significant thermal energy to overcome the activation barrier. Insufficient heating can lead to an incomplete or stalled reaction.

  • Expert Insight: Conventional heating methods can require long reaction times (e.g., 24 hours) at high temperatures (e.g., in refluxing 1-pentanol at ~138°C)[4]. The reaction progress may be slow, and premature termination of the experiment is a frequent cause of low yield.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Do not rely solely on a predetermined reaction time. Monitor the consumption of starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Temperature Optimization: Ensure your reaction reaches the target temperature. Use a high-boiling point solvent like DMSO or 1-pentanol if necessary.

    • Microwave-Assisted Synthesis: Consider using a microwave reactor. This technique dramatically reduces reaction times (often to minutes) and can significantly improve yields by promoting efficient and uniform heating[4][5][6]. Many literature procedures now favor this "green chemistry" approach[4][6][7].

Potential Cause B: Purity of Reagents and Solvents

The presence of impurities, especially water, can interfere with the reaction mechanism and lead to unwanted side products.

  • Expert Insight: Dicyandiamide can hydrolyze under certain conditions, and the presence of water can also affect the reactivity of the nitrile. Anhydrous solvents are crucial, especially when using base catalysts like sodium methoxide, which readily deactivates in the presence of moisture[3].

  • Troubleshooting Protocol:

    • Reagent Quality: Use high-purity dicyandiamide and 4-fluorobenzonitrile. If the purity is questionable, consider recrystallizing the starting materials.

    • Solvent Purity: Use anhydrous solvents. If using a solvent like methanol in a biguanide-ester route, ensure it is freshly distilled or from a sealed bottle.

    • Inert Atmosphere: For base-catalyzed reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of atmospheric moisture and improve reproducibility[3].

Potential Cause C: Catalyst or Base Issues

Many synthetic routes for 2,4-diamino-1,3,5-triazines are base-catalyzed. The choice, stoichiometry, and handling of the base are critical for success.

  • Expert Insight: In the biguanide-ester condensation pathway, sodium methoxide (NaOMe) is a common base. Incorrect stoichiometry or deactivation of the base can halt the reaction[2]. Some syntheses proceed without an explicit catalyst but may be sensitive to the pH of the reaction medium.

  • Troubleshooting Protocol:

    • Stoichiometry: Carefully check the molar equivalents of the base. For instance, in biguanide-ester reactions, 1 to 5 equivalents of NaOMe might be required[2].

    • Base Preparation: If preparing a solution of NaOMe in methanol, do so freshly before use.

    • Alternative Catalysts: For nitrile trimerization reactions, Lewis acids have been shown to be effective catalysts[7]. While not directly the pathway for diamino-triazines, this highlights the importance of catalytic enhancement.

Q2: My final product is contaminated with significant by-products. How do I identify and prevent them?

The formation of by-products complicates purification and reduces the overall yield of the desired compound.

Potential Cause A: Self-Condensation or Unwanted Cyclization

Under harsh reaction conditions, starting materials can react with themselves. For example, nitriles can undergo cyclotrimerization to form 2,4,6-trisubstituted-1,3,5-triazines[7].

  • Expert Insight: The desired reaction is a [2+3] cycloaddition between dicyandiamide and the nitrile[8]. However, if the nitrile is highly activated or the conditions are not optimized, it can trimerize, leading to a highly apolar by-product that can be difficult to separate.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a slight excess of dicyandiamide to favor the desired reaction over nitrile trimerization.

    • Temperature Management: Avoid excessive temperatures that might promote side reactions. Microwave synthesis often provides better control over the temperature profile[7].

Potential Cause B: Hydrolysis of Reactants or Product

The triazine ring or the nitrile group can be susceptible to hydrolysis, especially if the work-up procedure involves strongly acidic or basic aqueous solutions.

  • Expert Insight: Hydrolysis can lead to the formation of corresponding carboxylic acids or amides from the nitrile starting material, or degradation of the triazine ring itself.

  • Troubleshooting Protocol:

    • Neutral Work-up: Aim for a neutral pH during the aqueous work-up.

    • Minimize Water Contact: During purification, minimize the contact time with aqueous phases if hydrolysis is suspected.

    • Anhydrous Conditions: As mentioned before, running the reaction under anhydrous conditions is the first line of defense against hydrolysis-related by-products[3].

Q3: I am struggling with the purification of the final product. What are the best practices?

Effective purification is key to obtaining a high-quality final product suitable for downstream applications.

  • Expert Insight: this compound is typically a solid with moderate polarity. Its purification often relies on its differential solubility compared to starting materials and by-products.

  • Troubleshooting Protocol:

    • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent (like methanol or ethanol) and allow it to cool slowly. Sometimes a solvent/anti-solvent system (e.g., dissolving in DMSO and precipitating with water) is effective.

    • Washing: After filtration, wash the solid product with a solvent in which it is poorly soluble but in which the impurities are soluble. Water and diethyl ether are common choices.

    • Column Chromatography: If recrystallization fails, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane/methanol. Monitor the fractions by TLC to isolate the pure product.

Experimental Protocols & Data

General Protocol: Microwave-Assisted Synthesis

This protocol is a generalized procedure based on common literature methods for green synthesis[4][5][6].

  • Reaction Setup: In a microwave process vial, combine dicyandiamide (1.0 eq), 4-fluorobenzonitrile (1.0-1.2 eq), and a minimal amount of a high-boiling solvent like DMSO (e.g., 1-3 mL per 15 mmol of nitrile)[4].

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 175-200°C) for a short duration (e.g., 10-30 minutes)[7].

  • Work-up: After cooling, the product often precipitates. If not, add water or an anti-solvent to induce precipitation.

  • Purification: Collect the solid by vacuum filtration. Wash the solid with water and then a non-polar solvent like diethyl ether to remove residual starting materials. If necessary, recrystallize the crude product from a suitable solvent like ethanol.

ParameterConventional HeatingMicrowave IrradiationRationale
Temperature 130-160°C175-200°CHigher temperatures for shorter durations are possible with microwave heating.
Time 12-24 hours10-30 minutesMicrowave energy transfer is highly efficient, accelerating the reaction[6][7].
Solvent 1-Pentanol, DMSODMSO, or solvent-freeMicrowave allows for solvent-free conditions or minimal solvent use, improving the green profile[4][5].
Typical Yield ModerateGood to ExcellentRapid and controlled heating often minimizes by-product formation and improves yield[9].

Visualizing the Process

Synthetic Pathway

Synthesis cluster_reactants Reactants DCD Dicyandiamide Product 2,4-Diamino-6-(4-fluorophenyl)- 1,3,5-triazine DCD->Product FBN 4-Fluorobenzonitrile FBN->Product Δ or µW (Heat or Microwave)

Troubleshooting Workflow

Troubleshooting start Low Yield Observed check_reaction Was reaction monitored (TLC, LC-MS)? start->check_reaction check_reagents Are reagents/solvents pure and anhydrous? check_reaction->check_reagents Yes incomplete Action: Increase time/temp. Consider microwave. check_reaction->incomplete No check_conditions Were Temp/Time/ Catalyst correct? check_reagents->check_conditions Yes impure Action: Purify reagents. Use anhydrous solvents. check_reagents->impure No wrong_cond Action: Verify stoichiometry. Optimize conditions. check_conditions->wrong_cond No success Yield Improved check_conditions->success Yes incomplete->success impure->success wrong_cond->success

Frequently Asked Questions (FAQs)

  • Q: What is the most reliable method to synthesize this compound?

    • A: The condensation of dicyandiamide with 4-fluorobenzonitrile under microwave irradiation is widely reported as a rapid, efficient, and high-yielding method[4][5][6]. It is often considered a "green" alternative to prolonged heating in high-boiling organic solvents.

  • Q: Can I use a different halogenated phenylnitrile (e.g., chloro- or bromo-)?

    • A: Yes, this reaction is generally tolerant of different halogen substituents on the phenyl ring. The reaction conditions may require slight optimization, but the general principles outlined in this guide will apply.

  • Q: What analytical techniques are essential for product characterization?

    • A: A combination of techniques is recommended for unambiguous structure confirmation.

      • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

      • Mass Spectrometry (MS): To verify the molecular weight of the product.

      • Infrared (IR) Spectroscopy: To identify key functional groups like N-H (amino) and C=N (triazine ring) bonds.

      • Melting Point: To assess purity; a sharp melting point range is indicative of a pure compound.

  • Q: Are there any specific safety precautions?

    • A: Standard laboratory safety practices should be followed. Nitriles can be toxic, so handle them in a well-ventilated fume hood. When using a microwave reactor, ensure you are using appropriate pressure-rated vials and are fully trained in the equipment's operation. High temperatures are involved, so appropriate personal protective equipment (PPE) is mandatory.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Triazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of triazine derivatives. Our goal is to empower you with the expertise to overcome common experimental hurdles and optimize your reaction conditions for higher yields, purity, and reproducibility.

Foundational Principles of Triazine Synthesis

Triazines are a class of nitrogen-containing heterocycles with the molecular formula C₃H₃N₃. They exist in three isomeric forms: 1,2,3-, 1,2,4-, and 1,3,5-triazine, with the 1,3,5- (or s-triazine) and 1,2,4- (or as-triazine) isomers being most prominent in medicinal chemistry and materials science.[1][2] The synthesis strategy is highly dependent on the target isomer and the desired substitution pattern.

  • 1,3,5-Triazines (s-Triazines): Symmetrical 1,3,5-triazines are commonly prepared through the cyclotrimerization of nitriles or by the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][3][4] The latter is a versatile method that allows for controlled, stepwise introduction of different nucleophiles.[5]

  • 1,2,4-Triazines (as-Triazines): These are typically synthesized via condensation reactions between 1,2-dicarbonyl compounds and amidrazones or related hydrazine derivatives.[6][7][8] A classic approach is the Bamberger triazine synthesis.[1][9]

  • 1,2,3-Triazines (v-Triazines): The synthesis of this least stable isomer is more specialized, often involving methods like the thermal rearrangement of 2-azidocyclopropenes or the base-mediated cyclization of specific diazido-alkenoates.[1][10][11]

The electron-deficient nature of the triazine ring, caused by the three electronegative nitrogen atoms, makes its carbon atoms electrophilic and susceptible to nucleophilic attack.[5] This property is fundamental to many synthetic and derivatization strategies but also presents challenges, which we will address in the following sections.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield in 1,3,5-Triazine Synthesis from Cyanuric Chloride

Question: I am attempting a nucleophilic substitution on cyanuric chloride with an amine nucleophile at 0°C, but I'm seeing very low conversion to my desired mono-substituted product. What are the likely causes and how can I improve the yield?

Answer: Low conversion in nucleophilic substitutions of cyanuric chloride (TCT) is a frequent issue that can often be traced back to reaction parameters. Here’s a breakdown of potential causes and the scientific rationale for their solutions.

Causality Analysis: The substitution of chlorine atoms on the TCT ring is a stepwise process where each substitution deactivates the ring towards subsequent attacks by increasing its electron density.[5] While the first substitution is often rapid at 0°C, several factors can impede it.

Troubleshooting Steps:

  • Verify Base and Nucleophile Stoichiometry: An equivalent of a non-nucleophilic base (like Diisopropylethylamine - DIPEA) is required to scavenge the HCl generated during the reaction. Without it, the amine nucleophile will be protonated, rendering it non-nucleophilic and halting the reaction. Ensure you are using at least one equivalent of both the nucleophile and the base.

  • Check Reagent and Solvent Purity: Cyanuric chloride is highly sensitive to moisture and can hydrolyze to form cyanuric acid, especially with heating.[5] This side reaction consumes your starting material. Always use anhydrous solvents (e.g., THF, Dichloromethane) and ensure your amine nucleophile is dry.

  • Assess Nucleophile Reactivity: Weakly nucleophilic amines (e.g., anilines with strong electron-withdrawing groups) may react sluggishly at 0°C. A modest increase in temperature (e.g., to room temperature) may be necessary to achieve a reasonable reaction rate. However, monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid over-substitution.[12]

  • Confirm Reagent Viability: Cyanuric chloride can degrade upon improper storage. It's advisable to use a fresh bottle or verify the purity of your existing stock if you consistently observe poor results.

Issue 2: Formation of Regioisomer Mixtures in 1,2,4-Triazine Synthesis

Question: My synthesis of a 1,2,4-triazine derivative using an unsymmetrical 1,2-dicarbonyl compound (e.g., 1-phenyl-1,2-propanedione) is resulting in a mixture of two products that are very difficult to separate by column chromatography. What is causing this and how can I achieve a single product?

Answer: This is a classic problem of regioselectivity in 1,2,4-triazine synthesis. The formation of regioisomers is the most common side product when using an unsymmetrical 1,2-dicarbonyl compound.[8]

Causality Analysis: The initial step in this synthesis is the condensation of a hydrazine derivative (like an amidrazone) with one of the two non-equivalent carbonyl groups of your dicarbonyl starting material. Since either carbonyl can react, two different condensation intermediates can form, which then cyclize to produce two distinct regioisomers.

Troubleshooting Workflow for Regioisomer Formation

G cluster_solutions Solutions A Mixture of Products Observed (by TLC, LC-MS) B Using Unsymmetrical 1,2-Dicarbonyl? A->B C Regioisomer Formation Likely B->C Yes D Other Side Reactions Possible B->D No E Control Reaction Conditions C->E F Modify Reactants C->F G Purify Isomers C->G

Caption: Troubleshooting decision tree for regioisomer formation.

Strategies for Control and Minimization:

  • Optimize Reaction Conditions: The regioselectivity can sometimes be influenced by solvent polarity and temperature.[8] Systematically screen different solvents (e.g., ethanol, acetic acid, DMF) and temperatures. Lower temperatures may enhance selectivity by favoring the pathway with the lower activation energy.

  • Modify Reactants: Introduce steric hindrance to favor one reaction pathway. Using a bulkier substituent on either the amidrazone or the dicarbonyl compound can sterically block the approach to one of the carbonyl groups, leading to the preferential formation of a single regioisomer.[8]

  • Purification of Isomers: If the formation of a mixture is unavoidable, purification is necessary. Since regioisomers often have very similar polarities, standard column chromatography can be ineffective. Consider these advanced techniques:

    • Semi-preparative HPLC: This is a highly effective method for separating isomers that are difficult to resolve otherwise.[13]

    • Fractional Crystallization: If the product is crystalline, you may be able to separate the isomers by carefully choosing a solvent system where one isomer is significantly less soluble than the other.[13]

Issue 3: Difficulty in Purifying Final Triazine Product Due to Poor Solubility

Question: My final trisubstituted 1,3,5-triazine derivative has very low solubility in common organic solvents like ethyl acetate, dichloromethane, and hexanes, making purification by column chromatography impossible. What alternative purification strategies can I employ?

Answer: Poor solubility is a known challenge with highly symmetrical and planar triazine derivatives, particularly those capable of forming strong intermolecular interactions like hydrogen bonding or π-π stacking.[12]

Causality Analysis: The planarity and high nitrogen content of the triazine core can lead to strong crystal lattice packing, resulting in high melting points and low solubility. This is especially true for trisubstituted derivatives with symmetrical, non-flexible side chains.

Purification Strategies for Poorly Soluble Compounds:

  • Recrystallization from High-Boiling Solvents: Attempt recrystallization from solvents like DMF, DMSO, or dioxane. The key is to find a solvent in which your compound has sufficient solubility when hot but is poorly soluble when cold.[12]

  • Trituration/Washing: If the main impurities are significantly more soluble than your product, you can often achieve good purity by simply washing or triturating the crude solid with a series of solvents. Start with a non-polar solvent (like hexanes) to remove greasy impurities, followed by a more polar solvent (like ethyl acetate or methanol) in which your product is known to be sparingly soluble.

  • Semi-Preparative Liquid Chromatography: This remains a powerful tool even for poorly soluble compounds. You may need to use strong solvents like DMF or DMSO as part of the mobile phase or dissolve your sample in a minimal amount of a strong solvent before injection.

  • Acid/Base Extraction (for applicable compounds): If your triazine derivative contains basic (e.g., amino groups) or acidic (e.g., carboxylic acid) functional groups, you can use a liquid-liquid extraction strategy. Dissolve the crude material in a large volume of an organic solvent and wash with aqueous acid or base to ionize and remove basic or acidic impurities, respectively. The product can then be precipitated or crystallized from the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving selective stepwise substitution on cyanuric chloride? A1: Temperature control is paramount.[14] The reactivity of the chlorine atoms decreases with each substitution. This allows for a controlled, stepwise reaction by carefully managing the temperature.[5] A general guideline is provided in the table below.

Substitution Step Typical Temperature Range Rationale
First Substitution 0 - 5 °CThe three electron-withdrawing chlorine atoms make the ring highly reactive. Low temperature prevents over-reaction.[5]
Second Substitution Room Temperature to 40-50 °CThe first nucleophilic substitution increases the electron density of the ring, making it less reactive. Higher energy is needed for the second substitution.[5]
Third Substitution 80 °C to RefluxThe ring is now significantly deactivated, requiring more forcing conditions (heating or reflux) to replace the final chlorine atom.[15]

Q2: I am performing a one-pot synthesis of a 1,2,4-triazine. How can I monitor the reaction progress effectively? A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions.[16] Co-spot your reaction mixture with your starting materials. The disappearance of the limiting reagent and the appearance of a new spot for the product indicate reaction progress. For reactions involving multiple steps in one pot, you may see intermediate spots appear and then disappear. Using a UV lamp to visualize the TLC plate is essential as triazine derivatives are typically UV-active.

Q3: What are some common green chemistry approaches for triazine synthesis? A3: Microwave-assisted synthesis has emerged as a powerful green chemistry tool. It often leads to significantly shorter reaction times, higher yields, and can be performed under solvent-free conditions, reducing waste.[6][15][17] One-pot reactions, which minimize workup and purification steps between stages, also align with green chemistry principles.[7][17]

Q4: How do I characterize my final triazine product to confirm its structure? A4: A combination of spectroscopic techniques is required for unambiguous structure confirmation.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the precise structure, including substitution patterns and the number of protons on the triazine core (if any).[18]

  • Mass Spectrometry (MS): This confirms the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: This is useful for identifying key functional groups and confirming the presence of the triazine ring, which typically shows characteristic C=N stretching vibrations.[19]

  • UV-Vis Spectroscopy: Triazines are chromophores and exhibit characteristic absorptions in the UV region, which can be useful for characterization and purity analysis.[20]

Key Experimental Protocols

Protocol 1: General Procedure for Stepwise Disubstitution of Cyanuric Chloride

This protocol describes the synthesis of a 2,4-disubstituted-6-chloro-1,3,5-triazine.

Materials:

  • Cyanuric chloride (TCT)

  • Nucleophile 1 (e.g., an amine, 1.0 eq.)

  • Nucleophile 2 (e.g., an alcohol, 1.0 eq.)

  • Diisopropylethylamine (DIPEA, 2.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

Workflow Diagram:

Caption: Experimental workflow for disubstitution of TCT.

Procedure:

  • First Substitution: Dissolve cyanuric chloride (1 eq.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice-water bath. In a separate flask, dissolve Nucleophile 1 (1 eq.) and DIPEA (1 eq.) in anhydrous THF. Add this solution dropwise to the stirring TCT solution over 30 minutes, maintaining the temperature at 0°C.[5]

  • Monitoring: Allow the reaction to stir at 0°C for 1-2 hours. Monitor the progress by TLC until the TCT is consumed.

  • Second Substitution: Once the first substitution is complete, allow the reaction mixture to warm to room temperature. In a separate flask, dissolve Nucleophile 2 (1 eq.) and DIPEA (1 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture.

  • Reaction Completion: Stir the reaction at room temperature (or heat gently if required) for 2-12 hours, monitoring by TLC for the disappearance of the mono-substituted intermediate.

  • Workup: Once the reaction is complete, quench by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[13]

References

Side reactions in the synthesis of 2,4-diamino-1,3,5-triazines and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-diamino-1,3,5-triazines, commonly known as guanamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable heterocyclic compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthetic route, maximize your yield, and ensure the purity of your final product.

I. Understanding the Main Synthetic Route

The most prevalent and versatile method for synthesizing 6-substituted-2,4-diamino-1,3,5-triazines is the condensation of dicyandiamide (cyanoguanidine) with a corresponding nitrile. This reaction is typically facilitated by a base and can be performed using conventional heating or microwave irradiation.[1][2] The general reaction scheme is as follows:

General reaction scheme for the synthesis of 2,4-diamino-1,3,5-triazines

While this reaction is robust, its success is highly dependent on controlling the reaction conditions to prevent the formation of several key side products. This guide will focus on identifying, understanding, and preventing these unwanted side reactions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of 2,4-diamino-1,3,5-triazines.

Issue 1: Low Yield of the Desired 2,4-Diamino-1,3,5-triazine

A lower-than-expected yield is a common issue and can often be attributed to competing side reactions or suboptimal reaction conditions.

Potential Cause Explanation Recommended Solution
Melamine Formation Dicyandiamide can undergo self-condensation to form the highly stable melamine, especially at elevated temperatures. This is often the primary competing reaction.Maintain a reaction temperature below 210°C. Use a slight excess of the nitrile to favor the desired reaction. Consider using a milder base or a Lewis acid catalyst to promote selectivity.
Hydrolysis of Starting Materials The presence of water, especially under basic or acidic conditions and at high temperatures, can lead to the hydrolysis of both dicyandiamide and the starting nitrile.[3]Use anhydrous solvents and reagents. If the reaction must be run in a protic solvent, consider using a milder base and the lowest effective temperature.
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, low temperature, or poor solubility of reactants.Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider increasing the temperature or reaction time incrementally. Ensure adequate stirring to maintain a homogenous mixture. For poorly soluble reactants, a higher boiling point solvent or the use of a co-solvent may be necessary.[4]
Nitrile Self-Condensation If the nitrile possesses α-protons, it can undergo base-catalyzed self-condensation (Thorpe-Ziegler reaction) to form a β-enaminonitrile.[5]Use a non-enolizable nitrile if possible. If an enolizable nitrile is required, use a milder base and the lowest possible reaction temperature to disfavor this side reaction.

Issue 2: Presence of a Persistent White, Insoluble Impurity

If you observe a white solid that is difficult to remove from your desired product, it is highly likely to be melamine.

Potential Cause Explanation Recommended Solution
Melamine Contamination Melamine is structurally similar to many guanamines and can co-precipitate. It has low solubility in many organic solvents, making it difficult to remove by simple washing.Purification: Melamine can be removed by washing the crude product with hot water, in which it is sparingly soluble.[6] For less water-soluble guanamines, recrystallization from a suitable solvent system is effective. A common procedure for benzoguanamine purification involves washing with hot water to remove melamine and unreacted dicyandiamide.[6]
Poor Solubility of Desired Product In some cases, the desired 2,4-diamino-1,3,5-triazine itself may have low solubility, leading to precipitation from the reaction mixture.Before assuming the precipitate is an impurity, confirm its identity using analytical techniques such as NMR or LC-MS. If it is the desired product, the purification strategy will need to be adjusted accordingly (e.g., washing the crude solid with solvents that dissolve the impurities but not the product).

Issue 3: Difficulty in Product Purification and Isolation

Challenges in obtaining a pure product often stem from the presence of multiple side products with similar polarities to the desired compound.

Potential Cause Explanation Recommended Solution
Formation of Multiple Side Products A combination of melamine formation, hydrolysis, and other side reactions can lead to a complex mixture that is difficult to separate by simple filtration or washing.Chromatography: If recrystallization is ineffective, column chromatography may be necessary. The choice of stationary and mobile phases will depend on the specific properties of your target molecule and the impurities present. Recrystallization: Careful selection of a recrystallization solvent is crucial. The ideal solvent will dissolve the desired product at an elevated temperature but have poor solubility for the impurities, or vice versa.[7]
Product Oiling Out During recrystallization, the product may separate as an oil rather than a crystalline solid, which can trap impurities.This often occurs if the solution is cooled too quickly or if the solvent is not ideal. Try slower cooling, seeding the solution with a small crystal of the pure product, or screening for a different recrystallization solvent.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of 2,4-diamino-1,3,5-triazines?

A1: The optimal temperature is a balance between reaction rate and selectivity. Generally, temperatures between 100°C and 180°C are effective.[8] Temperatures above 210°C should be avoided as they significantly increase the rate of side reactions, particularly the formation of melamine. It is crucial to monitor the reaction, as the condensation is often exothermic.[6]

Q2: Which catalyst should I use for my synthesis?

A2: The choice of catalyst can significantly impact the reaction's efficiency and selectivity.

  • Basic Catalysts: Strong bases like potassium hydroxide or sodium methoxide are commonly used to deprotonate dicyandiamide and facilitate the reaction.[6] However, strong bases can also promote side reactions like hydrolysis and nitrile self-condensation.

  • Lewis Acid Catalysts: In some cases, Lewis acids can be used to activate the nitrile towards nucleophilic attack by dicyandiamide, potentially offering better selectivity.

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction, often leading to higher yields and shorter reaction times, which can minimize the formation of thermal degradation byproducts.[1][2]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. An HPLC method can be developed to separate the starting materials, the desired product, and major impurities like melamine, allowing for accurate determination of reaction conversion and product purity.[9][10]

Q4: My starting nitrile has an α-hydrogen. How can I prevent self-condensation?

A4: The self-condensation of nitriles with α-hydrogens is known as the Thorpe-Ziegler reaction and is base-catalyzed.[5] To minimize this side reaction:

  • Use the mildest possible basic conditions that still promote the desired reaction.

  • Maintain the lowest effective reaction temperature.

  • Consider using a stoichiometric amount of dicyandiamide or a slight excess of the nitrile to favor the intermolecular reaction.

Q5: What are the best analytical techniques for identifying impurities in my final product?

A5: A combination of techniques is often necessary for comprehensive impurity profiling:

  • HPLC-UV/MS: HPLC coupled with a UV detector can quantify known impurities against a standard. Mass spectrometry (MS) detection provides valuable information for identifying unknown impurities by their mass-to-charge ratio.[9][10]

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for structure elucidation of the main product and can also be used to identify and quantify impurities if their signals do not overlap significantly with the product's signals.

IV. Reaction Mechanisms and Pathways

Understanding the reaction pathways is crucial for troubleshooting and optimizing your synthesis.

A. Desired Reaction Pathway: Formation of 2,4-Diamino-1,3,5-triazine

The reaction proceeds through the nucleophilic attack of dicyandiamide on the nitrile, followed by cyclization.

Desired Pathway DCD Dicyandiamide Intermediate Intermediate DCD->Intermediate Nucleophilic Attack Nitrile Nitrile (R-CN) Nitrile->Intermediate Product 2,4-Diamino-1,3,5-triazine Intermediate->Product Cyclization

Caption: Desired reaction pathway for 2,4-diamino-1,3,5-triazine synthesis.

B. Major Side Reaction: Melamine Formation

Melamine is formed through the self-condensation of dicyandiamide, which can proceed via the formation of cyanamide intermediates.

Melamine Formation DCD Dicyandiamide Cyanamide Cyanamide DCD->Cyanamide Dissociation Melamine Melamine Cyanamide->Melamine Trimerization

Caption: Side reaction pathway leading to the formation of melamine.

C. Other Side Reactions

Hydrolysis and nitrile self-condensation are other potential side reactions to consider.

Other Side Reactions cluster_hydrolysis Hydrolysis cluster_thorpe Thorpe-Ziegler Reaction DCD_hydrolysis Dicyandiamide Hydrolysis_products Amides, Carboxylic Acids DCD_hydrolysis->Hydrolysis_products Nitrile_hydrolysis Nitrile Nitrile_hydrolysis->Hydrolysis_products Nitrile_self Nitrile (with α-H) Enaminonitrile β-Enaminonitrile Nitrile_self->Enaminonitrile Self-condensation

Caption: Pathways for hydrolysis and nitrile self-condensation side reactions.

V. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Benzoguanamine

This protocol is adapted from a procedure reported in Organic Syntheses.[6]

  • In a flask equipped with a mechanical stirrer and a reflux condenser, dissolve potassium hydroxide (e.g., 0.1 equivalents) in a suitable high-boiling solvent such as methyl Cellosolve.

  • Add dicyandiamide (1.25 equivalents) and benzonitrile (1 equivalent) to the flask.

  • Heat the mixture with stirring. An exothermic reaction is expected to commence between 90-110°C.

  • Control the exotherm by allowing the solvent to reflux.

  • After the initial exotherm subsides, continue to heat the mixture at reflux for 2.5 to 5 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Filter the solid product and wash it thoroughly with hot water to remove unreacted dicyandiamide and any melamine that may have formed.

  • Dry the purified benzoguanamine product.

Protocol 2: Purification by Recrystallization

  • Transfer the crude 2,4-diamino-1,3,5-triazine to a suitable flask.

  • Add a minimal amount of an appropriate recrystallization solvent (e.g., ethanol, water, or a solvent mixture) and heat the suspension to reflux with stirring until the solid dissolves completely.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the mixture in an ice bath to maximize the yield of the recrystallized product.

  • Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

VI. References

  • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761. --INVALID-LINK--

  • Climent, M. J., Corma, A., & Iborra, S. (2011). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. Green Chemistry, 13(3), 528-542. --INVALID-LINK--

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1036-1043. --INVALID-LINK--

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1036-1043. --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from --INVALID-LINK--

  • Simons, J. K., & Saxton, M. R. (1953). Benzoguanamine. Organic Syntheses, 33, 13. --INVALID-LINK--

  • A. M. A. Al-M, et al. (2018). HPLC and spectrophotometry methods for measuring melamine migration from melamine dishes to food simulants. Food Science & Nutrition, 6(6), 1666-1673. --INVALID-LINK--

  • Hanawi, S. A., et al. (2020). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical and Phytopharmacological Research, 9(2), 1-10. --INVALID-LINK--

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Melamine. Retrieved from --INVALID-LINK--

  • Wang, J. Y., et al. (2024). Identifying general reaction conditions by bandit optimization. Nature, 626(7999), 543-549. --INVALID-LINK--

  • Koreň, N., & Pazdera, P. (2018). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. Molecules, 23(10), 2543. --INVALID-LINK--

  • Vangala, R. (2010). Analysis of Melamine and Cyanuric Acid by Liquid Chromatography with Diode Array Detection and Tandem Mass Spectrometry. The University of Maine. --INVALID-LINK--

  • Lee, J., et al. (2018). Optimization of the Thorpe-Ziegler reaction of 7-int I. ResearchGate. --INVALID-LINK--

  • Elmer, C., & Stanley, C. R. (1958). U.S. Patent No. 2,863,869. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--

  • Guidechem. (n.d.). How to prepare and apply Benzoguanamine effectively? Retrieved from --INVALID-LINK--

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. --INVALID-LINK--

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from --INVALID-LINK--

  • Zare, A., et al. (2021). Tetramethylguanidine-functionalized melamine as a multifunctional organocatalyst for the expeditious synthesis of 1,2,4-triazoloquinazolinones. Scientific Reports, 11(1), 14457. --INVALID-LINK--

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). A Comprehensive Review of Impurity Profiling and Nitrosamine Control Strategies in API Manufacturing. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-15. --INVALID-LINK--

  • Dhangar, K. R., et al. (2016). Impurity profiling: a review. Journal of the Chilean Chemical Society, 61(1), 2841-2848. --INVALID-LINK--

  • Dubey, S., et al. (2018). Impurity Profiling and Drug Characterization: Backdrop and Approach. Indo American Journal of Pharmaceutical Sciences, 5(4), 2565-2573. --INVALID-LINK--

  • Kim, H., et al. (2022). Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. Journal of Chemical Information and Modeling, 62(24), 6246-6255. --INVALID-LINK--

  • Reddit. (2017). Literature/resources on reaction conditions optimization? (Experimental design for synthetic chemists). Retrieved from --INVALID-LINK--

  • Lee, K. M., et al. (2009). Synthesis and in Vitro Evaluation of 2,4-diamino-1,3,5-triazine Derivatives as Neuronal Voltage-Gated Sodium Channel Blockers. Archiv der Pharmazie, 342(10), 603-609. --INVALID-LINK--

  • Li, Y., et al. (2023). The Effect of Different g-C3N4 Precursor Nature on Its Structural Control and Photocatalytic Degradation Activity. Catalysts, 13(5), 856. --INVALID-LINK--

  • Gorbatchuk, V. V., et al. (2019). Melamine purification process. EP2894153A1. --INVALID-LINK--

  • da Costa, M. F., et al. (2009). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 14(10), 3967-3990. --INVALID-LINK--

  • Guidechem. (n.d.). How is Benzoguanamine synthesized? Retrieved from --INVALID-LINK--

  • Korean Ministry of Food and Drug Safety. (2024). Case study on the Occurrence of Impurities in Pharmaceuticals (Focusing on NDMA Cases). Nitrosamines Exchange. --INVALID-LINK--

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.

  • Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.

  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.

References

Technical Support Guide: Purification of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals who handle this versatile compound. As a key intermediate in pharmaceuticals and agriculture, its purity is paramount for reliable downstream applications.[1] This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the "why" behind each step.

Section 1: Foundational Knowledge - Properties & Impurities

Understanding the compound's nature and potential contaminants is the first step to effective purification.

FAQ: What are the essential physicochemical properties of this compound?

Knowledge of the compound's properties is critical for selecting solvents and designing purification strategies. The two primary amino groups and the triazine ring make the molecule polar and capable of extensive hydrogen bonding.

Table 1: Physicochemical Properties

Property Value Significance for Purification
CAS Number 30530-44-0[2] Unique identifier for database searches.
Molecular Formula C₉H₈FN₅[2] Confirms elemental composition.
Molecular Weight 205.19 g/mol [2] Used for calculating molar equivalents.
Appearance White to off-white powder. Visual indicator of purity; color may suggest impurities.
Melting Point Not widely reported, but the non-fluorinated analog (phenyl) melts at 219-221 °C. A sharp melting point close to the literature value is a strong indicator of purity.
Solubility Sparingly soluble in cold polar solvents (e.g., methanol, ethanol); solubility increases significantly with heat. Soluble in DMSO. Key for selecting an appropriate recrystallization solvent.

| Chemical Nature | Weakly basic. | The amino groups and triazine nitrogens can be protonated, a property that can be exploited for purification via acid washes, but may also lead to product loss if not controlled. |

FAQ: What are the common impurities I should expect from the synthesis of this compound?

Impurities are almost always carried over from the synthetic route. The most common methods for preparing substituted diaminotriazines are:

  • From Dicyandiamide and a Nitrile: Reaction of dicyandiamide with 4-fluorobenzonitrile.[3][4]

  • From Cyanuric Chloride: Sequential nucleophilic substitution of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine.[5][6]

Potential Impurities:

  • Unreacted Starting Materials: 4-fluorobenzonitrile or dicyandiamide. These are typically easier to remove due to significant differences in polarity and solubility.

  • Incompletely Reacted Intermediates: If synthesizing from cyanuric chloride, you may have residual mono-amino or di-chloro species. These are often more challenging to separate.

  • Side-Products: Hydrolysis of nitrile or triazine species, or formation of melamine-type structures from self-condensation of dicyandiamide.

  • Residual Solvents & Reagents: High-boiling point solvents (like DMSO) or basic catalysts used during synthesis.

Section 2: Purification Techniques - Troubleshooting & Protocols

This section addresses specific issues you may encounter during purification.

Workflow for Selecting a Purification Method

Before starting, use this decision tree to select the most appropriate initial purification strategy based on the crude product's state.

Purification_Workflow start Crude Product Analysis is_solid Is the crude material a solid? start->is_solid purity_check Estimate purity by TLC/NMR (>85% target?) is_solid->purity_check Yes oily_crude Crude is an oil or intractable gum is_solid->oily_crude No recrystallize Primary Method: Recrystallization purity_check->recrystallize Yes chromatography Primary Method: Column Chromatography purity_check->chromatography No oily_crude->chromatography

Caption: Initial decision tree for purification strategy.

A. Recrystallization

Recrystallization is the most effective method for purifying this compound on a large scale, provided a suitable solvent is found and the initial purity is reasonably high (>85%).

FAQ: What is the best solvent system for recrystallizing this compound?

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Primary Recommendation: Methanol or Ethanol . These solvents often provide good solubility at reflux and poor solubility upon cooling, leading to good crystal formation and recovery. A related triazine derivative was successfully recrystallized from a hot methanol solution.[7]

  • Secondary Recommendation: Aqueous Methanol/Ethanol . For a related dihydroxyphenyl triazine, an 80% methanol/water solution was effective.[8] Adding water can significantly decrease solubility at room temperature, which can improve yield. Start with pure methanol and add water dropwise to the hot solution if the compound is too soluble.

  • Other Possibilities: Acetonitrile or Isopropanol.

Troubleshooting Recrystallization

Recrystallization_Troubleshooting start Problem Encountered no_crystals No Crystals Form Upon Cooling start->no_crystals oiling_out Product 'Oils Out' Instead of Crystallizing start->oiling_out low_purity Purity is Still Low After Recrystallization start->low_purity sol_no_crystals_1 Solution: Scratch inner wall of the flask with a glass rod. no_crystals->sol_no_crystals_1 sol_no_crystals_2 Solution: Add a seed crystal of pure product. no_crystals->sol_no_crystals_2 sol_no_crystals_3 Solution: Concentrate the solution by boiling off some solvent. no_crystals->sol_no_crystals_3 sol_oiling_out_1 Cause: Solution is too supersaturated or cooling too fast. Solution: Re-heat to dissolve oil, add more solvent, and cool slowly. oiling_out->sol_oiling_out_1 sol_low_purity_1 Cause: Impurities co-crystallized. Solution: Ensure minimal hot solvent was used. Perform a second recrystallization. low_purity->sol_low_purity_1 sol_low_purity_2 Cause: Insoluble impurities trapped. Solution: Perform a hot filtration before cooling. low_purity->sol_low_purity_2

References

Technical Support Center: Overcoming Resistance to Triazine-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with triazine-based therapeutic agents. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to address the significant challenge of drug resistance. By understanding the underlying mechanisms and employing robust experimental designs, we can develop more effective therapeutic strategies.

Section 1: Understanding the Landscape of Triazine Resistance

Triazine-based compounds are a versatile class of molecules with applications ranging from oncology to infectious diseases. Their efficacy is often challenged by the development of resistance. This section provides an overview of the primary mechanisms of resistance that researchers may encounter.

Key Mechanisms of Resistance

Q1: What are the most common ways cancer cells develop resistance to triazine-based drugs?

A1: Resistance to triazine-based therapeutics is a multifaceted problem that can arise through several key mechanisms:

  • Target Enzyme Alterations: This is particularly prominent for triazine antifolates that target dihydrofolate reductase (DHFR). Resistance can occur through point mutations in the DHFR gene, which reduce the binding affinity of the inhibitor, or through amplification of the DHFR gene, leading to overproduction of the enzyme.[1]

  • Enhanced DNA Repair: For triazine compounds that act as alkylating agents, such as temozolomide, the cell's DNA repair machinery is a critical line of defense. Overexpression of the O6-methylguanine-DNA methyltransferase (MGMT) protein can remove the drug-induced DNA adducts, thereby negating the therapeutic effect.[2]

  • Increased Drug Efflux: Cancer cells can upregulate the expression of transmembrane transporter proteins, known as efflux pumps (e.g., P-glycoprotein). These pumps actively expel the triazine compounds from the cell, reducing the intracellular drug concentration to sub-therapeutic levels.[3]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of the triazine-based drug. For example, if a triazine derivative inhibits a key kinase in one pathway, the cell might upregulate a parallel pathway to maintain proliferation and survival. A common example is the activation of the PI3K/Akt/mTOR pathway.[4][5][6][7]

Section 2: Troubleshooting Experimental Challenges

This section addresses specific issues that may arise during your experiments and provides actionable troubleshooting steps.

In Vitro Assay Troubleshooting

Q2: My novel triazine-based DHFR inhibitor shows a much higher IC50 value than expected in my cell-based assay. What could be the issue?

A2: An unexpectedly high IC50 value can be frustrating, but it provides valuable information. Here’s a systematic approach to troubleshooting this issue:

Possible Cause 1: Cell Line Characteristics

  • High Endogenous DHFR Expression: The cell line you are using may naturally have high levels of DHFR, requiring a higher concentration of the inhibitor to achieve a therapeutic effect.

  • Pre-existing Resistance: The cell line may have acquired resistance to other antifolates and could exhibit cross-resistance to your compound.

Troubleshooting Steps:

  • Quantify DHFR Expression: Perform a Western blot or qPCR to determine the relative expression level of DHFR in your cell line compared to a known sensitive cell line.

  • Sequence the DHFR Gene: Check for known resistance-conferring mutations in the DHFR gene of your cell line.

  • Use a Panel of Cell Lines: Test your compound on a panel of cell lines with varying and known DHFR expression levels and mutation statuses to get a clearer picture of its activity spectrum.

Possible Cause 2: Drug Efflux

  • Efflux Pump Activity: Your compound might be a substrate for one or more efflux pumps, leading to its rapid removal from the cell.

Troubleshooting Steps:

  • Co-treatment with an Efflux Pump Inhibitor: Perform your cell viability assay in the presence and absence of a known efflux pump inhibitor (e.g., verapamil or PSC-833). A significant decrease in the IC50 value in the presence of the inhibitor suggests that your compound is being actively effluxed.

  • Direct Efflux Assay: Use a fluorescent dye efflux assay (e.g., with rhodamine 123) to directly measure the activity of efflux pumps in your cell line.[8]

Possible Cause 3: Assay Artifacts

  • Compound Solubility and Stability: The triazine derivative may have poor solubility in your culture medium or may be unstable under the assay conditions, leading to a lower effective concentration.

  • Interference with Assay Reagents: The compound could interfere with the readout of your viability assay (e.g., autofluorescence).

Troubleshooting Steps:

  • Check Solubility: Visually inspect your drug dilutions for precipitation. Consider using a different solvent or formulation.

  • Assess Stability: Use techniques like HPLC to determine the stability of your compound in the culture medium over the duration of the assay.

  • Run Assay Controls: Include a control with your compound in the absence of cells to check for any direct interference with the assay reagents.[9]

Q3: I am not seeing a synergistic effect when I combine my triazine-based alkylating agent with an MGMT inhibitor. Why might this be?

A3: The lack of synergy in this combination therapy can be due to several factors related to the experimental system and the underlying biology.

Possible Cause 1: MGMT Status of the Cell Line

  • Low or Absent MGMT Expression: The cell line you are using may already have low or no MGMT expression due to promoter methylation. In such cases, an MGMT inhibitor will have no target and thus will not potentiate the effect of the alkylating agent.

Troubleshooting Steps:

  • Assess MGMT Promoter Methylation: Use methylation-specific PCR (MSP) or pyrosequencing to determine the methylation status of the MGMT promoter.[10]

  • Quantify MGMT Protein Expression: Perform a Western blot to confirm the presence or absence of the MGMT protein. It's important to note that there can be discordance between methylation status and protein expression, so assessing both is recommended.[11][12][13][14]

Possible Cause 2: Ineffective MGMT Inhibition

  • Insufficient Inhibitor Concentration: The concentration of the MGMT inhibitor may be too low to effectively inactivate the MGMT protein in the cells.

  • Inhibitor Instability: The MGMT inhibitor may be unstable in your assay conditions.

Troubleshooting Steps:

  • Titrate the MGMT Inhibitor: Perform a dose-response experiment with the MGMT inhibitor alone to determine its optimal non-toxic concentration. Then, use a range of concentrations in your combination study.

  • Pre-incubation with Inhibitor: Pre-incubate the cells with the MGMT inhibitor for a sufficient period (e.g., 1-2 hours) before adding the triazine alkylating agent to ensure complete inactivation of the MGMT protein.

Possible Cause 3: Dominant Alternative Resistance Mechanisms

  • Other DNA Repair Pathways: The cells may be relying on other DNA repair pathways, such as mismatch repair (MMR) or base excision repair (BER), to overcome the DNA damage, making the inhibition of MGMT alone insufficient.

Troubleshooting Steps:

  • Assess Other DNA Repair Proteins: Use Western blotting or other methods to check the expression levels of key proteins in the MMR and BER pathways.

  • Consider Triple Combinations: If other repair pathways are active, you may need to explore combinations with inhibitors of those pathways.

Q4: My Western blot for MGMT protein shows a very weak or no signal, even in cell lines that are supposed to be MGMT-proficient. What should I do?

A4: A weak or absent MGMT signal can be due to technical issues with the Western blot procedure or low protein abundance.

Troubleshooting Steps:

Possible Cause Solution
Low Protein Abundance Increase the amount of protein loaded onto the gel. Consider enriching for nuclear proteins, as MGMT is a nuclear protein.[15][16][17]
Inefficient Protein Transfer Verify transfer efficiency using Ponceau S staining. For a small protein like MGMT (~22 kDa), optimize the transfer time and voltage, and consider using a membrane with a smaller pore size (0.2 µm).[3]
Suboptimal Antibody Performance Ensure you are using an antibody validated for Western blotting and for the species you are working with. Titrate the primary antibody concentration and try incubating overnight at 4°C to increase signal intensity.[15][18]
Inappropriate Blocking Buffer Some antibodies are sensitive to the type of blocking buffer used. Try switching between non-fat dry milk and bovine serum albumin (BSA).[3][16]
Sample Degradation Always use fresh lysates and include protease inhibitors in your lysis buffer to prevent protein degradation.[15][17]

Section 3: Frequently Asked Questions (FAQs)

This section provides answers to common questions from researchers in the field of triazine-based drug development.

Q5: How can I develop a triazine-resistant cell line in my lab to study resistance mechanisms?

A5: Developing a resistant cell line is a valuable tool. The general principle is to expose a sensitive parental cell line to gradually increasing concentrations of the triazine-based drug over a prolonged period.

Step-by-Step Protocol Outline:

  • Determine the initial IC50: First, accurately determine the IC50 of your triazine compound in the parental cell line.

  • Initial Drug Exposure: Start by continuously culturing the parental cells in a medium containing the triazine compound at a concentration below the IC50 (e.g., IC10 or IC20).

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the drug concentration. This process can take several months.

  • Monitor for Resistance: Periodically determine the IC50 of the treated cell population to monitor the development of resistance.

  • Isolate and Characterize Clones: Once a significant level of resistance is achieved (e.g., >10-fold increase in IC50), you can isolate single-cell clones to obtain a homogenous resistant population for further characterization.

Q6: What is the best way to design novel triazine derivatives to overcome known resistance mechanisms?

A6: A rational design approach is key. Here are some strategies:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs to understand which chemical modifications can improve potency and overcome resistance. For example, modifications to the side chains of the triazine ring can alter its binding to the target enzyme or its susceptibility to efflux pumps.[19][20][21]

  • Hybrid Molecules: Combine the triazine scaffold with other pharmacophores to create hybrid molecules with dual mechanisms of action. This can help to circumvent resistance by targeting multiple pathways simultaneously.[22]

  • Targeting Different Binding Pockets: For enzyme inhibitors, design compounds that bind to allosteric sites rather than the highly conserved active site. This can make the inhibitor less susceptible to resistance mutations in the active site.

  • Improving Physicochemical Properties: Optimize properties like solubility and cell permeability to ensure the compound reaches its intracellular target at a sufficient concentration.

Q7: Are there any clinical trials investigating combination therapies with triazine-based agents to overcome resistance?

A7: Yes, clinical trials are ongoing for various cancers. For instance, in the treatment of neuroendocrine tumors, studies have investigated the efficacy of alkylating agents based on the MGMT status of the tumor.[23][24] The rationale is to select patients who are more likely to respond to these agents due to a deficiency in MGMT-mediated DNA repair. While MGMT protein expression has not always been a reliable predictive marker in these studies, the concept of patient stratification based on resistance mechanisms is a key area of clinical research.[23]

Section 4: Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in triazine resistance can aid in understanding and troubleshooting.

Signaling Pathways

Diagram 1: PI3K/Akt/mTOR Signaling Pathway in Resistance

This pathway is a central regulator of cell growth, proliferation, and survival and is often hyperactivated in cancer to bypass the effects of targeted therapies.[5][6][7][25]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 Akt Akt PI3K->Akt Bypass Signaling PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibition of inhibitor Triazine_Therapy Triazine-Based Therapeutic Target_Pathway Primary Target Pathway Triazine_Therapy->Target_Pathway Inhibition caption PI3K/Akt/mTOR pathway activation as a resistance mechanism.

Caption: PI3K/Akt/mTOR pathway activation as a resistance mechanism.

Diagram 2: DNA Damage Response Pathway and MGMT-mediated Repair

This diagram illustrates how triazine alkylating agents induce DNA damage and how the MGMT protein can repair this damage, leading to resistance.[26][27][28][29]

DNA_Damage_Response cluster_extracellular Extracellular cluster_intracellular Intracellular Triazine_Alkylating_Agent Triazine Alkylating Agent DNA DNA Triazine_Alkylating_Agent->DNA Induces O6_MeG O6-methylguanine Adduct DNA->O6_MeG Damage MGMT MGMT Protein O6_MeG->MGMT Recognized by DDR_Sensors DDR Sensors (e.g., ATM/ATR) O6_MeG->DDR_Sensors Activates Repaired_DNA Repaired DNA MGMT->Repaired_DNA Repairs Cell_Cycle_Arrest Cell Cycle Arrest DDR_Sensors->Cell_Cycle_Arrest Apoptosis Apoptosis DDR_Sensors->Apoptosis caption MGMT-mediated repair of DNA damage from triazine alkylating agents.

Caption: MGMT-mediated repair of DNA damage from triazine alkylating agents.

Experimental Workflow

Diagram 3: Workflow for Investigating Triazine Resistance

This workflow provides a systematic approach to identifying the mechanism of resistance to a novel triazine compound.

Resistance_Workflow Start Start: High IC50 of Triazine Compound Check_Target Assess Target (e.g., DHFR mutation/amplification) Start->Check_Target Check_Efflux Measure Drug Efflux (e.g., Rhodamine 123 assay) Start->Check_Efflux Check_DNA_Repair Evaluate DNA Repair (e.g., MGMT expression) Start->Check_DNA_Repair Target_Altered Target Altered? Check_Target->Target_Altered Efflux_High High Efflux? Check_Efflux->Efflux_High DNA_Repair_High High DNA Repair? Check_DNA_Repair->DNA_Repair_High Target_Altered->Efflux_High No Conclusion_Target Conclusion: Target-mediated Resistance Target_Altered->Conclusion_Target Yes Efflux_High->DNA_Repair_High No Conclusion_Efflux Conclusion: Efflux-mediated Resistance Efflux_High->Conclusion_Efflux Yes Conclusion_DNA_Repair Conclusion: DNA Repair-mediated Resistance DNA_Repair_High->Conclusion_DNA_Repair Yes Investigate_Other Investigate Other Mechanisms (e.g., Bypass Signaling) DNA_Repair_High->Investigate_Other No caption Systematic workflow to identify the mechanism of triazine resistance.

Caption: Systematic workflow to identify the mechanism of triazine resistance.

Section 5: Quantitative Data Summaries

The following tables provide examples of quantitative data that can be generated to characterize resistance to triazine-based agents.

Table 1: IC50 Values of Triazine Derivatives in Sensitive and Resistant Cell Lines

Compound Parental Cell Line IC50 (µM) Resistant Cell Line IC50 (µM) Fold Resistance Primary Target
Triazine A0.515.030DHFR
Triazine B1.21.51.25PI3K
Triazine C0.824.030DNA Alkylation
Reference Drug0.210.050DHFR

Table 2: Effect of Combination Therapy on IC50 Values in a Resistant Cell Line

Treatment Resistant Cell Line IC50 (µM) Fold Re-sensitization
Triazine A alone15.0-
Triazine A + Efflux Pump Inhibitor (1 µM)1.212.5
Triazine C alone24.0-
Triazine C + MGMT Inhibitor (5 µM)2.59.6

References

Minimizing off-target effects of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects in Experimental Systems

Welcome, researchers, to the technical support guide for 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine. As Senior Application Scientists, we understand that using small molecule inhibitors effectively requires a deep understanding of their mechanism of action and potential liabilities. This guide is structured to provide proactive strategies for experimental design and to offer robust troubleshooting solutions to ensure the data you generate is specific, reproducible, and correctly interpreted.

The 2,4-diamino-1,3,5-triazine scaffold is a well-established pharmacophore, primarily associated with the inhibition of Dihydrofolate Reductase (DHFR), a critical enzyme in nucleotide synthesis.[1][2] DHFR inhibitors are powerful tools and therapeutics, but their utility is contingent on their selectivity.[3] This guide will help you navigate the complexities of using this compound and mitigate the risks of off-target effects confounding your results.

Compound Profile: At a Glance

PropertyDetailsSource(s)
Compound Name This compound[4]
CAS Number 30530-44-0[4]
Molecular Formula C₉H₈FN₅[4]
Molecular Weight 205.19 g/mol [4]
Primary Target Class Dihydrofolate Reductase (DHFR) Inhibitor[1][3]
Mechanism of Action Competes with dihydrofolate to inhibit the production of tetrahydrofolate, a cofactor required for the synthesis of purines and dTMP, thereby disrupting DNA synthesis and cell proliferation.[3]
Potential Liabilities Low selectivity between species (e.g., human vs. microbial DHFR) or between healthy and diseased cells can lead to toxicity.[3][5] Potential for off-target inhibition of other nucleotide-binding enzymes like kinases.

Part 1: Proactive Experimental Design to Ensure On-Target Specificity

The most effective way to deal with off-target effects is to prevent them from influencing your experimental design from the outset. Rushing into functional assays without proper validation can lead to misleading and irreproducible results.[6]

The "Rule of Two": A Best Practice for Chemical Probes

Before initiating large-scale experiments, it is best practice to validate your observations using multiple, chemically distinct molecules that modulate the same target. Relying on a single compound is insufficient. The "Rule of Two" suggests using at least two of the following to build a strong case for on-target activity[7]:

  • A second, structurally different inhibitor (an orthogonal probe ) for the same target.

  • A structurally similar but biologically inactive analog (a negative control ).[8]

This approach helps ensure that the observed phenotype is a direct result of modulating the intended target and not an artifact of the chemical scaffold.[7]

Concentration is Key: Titrate and Validate

Every chemical probe has a concentration window where it is most selective for its primary target. Exceeding this concentration dramatically increases the likelihood of engaging lower-affinity off-targets.[7]

Recommended Workflow:

  • Determine Biochemical Potency (IC₅₀): If not known, determine the IC₅₀ of your compound against purified DHFR enzyme in a biochemical assay. This establishes the baseline potency.[9][10]

  • Establish Cellular Potency (EC₅₀): Use a cellular assay that directly measures the downstream consequences of DHFR inhibition (e.g., a nucleotide synthesis assay or a cell proliferation assay in a sensitive cell line). The cellular EC₅₀ is often higher than the biochemical IC₅₀ due to factors like cell permeability and efflux.[11]

  • Work within the Selectivity Window: For your functional experiments, use the lowest effective concentration, typically between 1x and 10x the cellular EC₅₀. A common mistake is to use excessively high concentrations (e.g., >10 µM) which almost guarantees off-target activity.[6][7]

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: "My phenotypic results (e.g., cell death, cell cycle arrest) are stronger or different than what I'd expect from DHFR inhibition alone. How do I diagnose an off-target effect?"

Answer: This is a classic sign of a potential off-target effect. The observed phenotype is the sum of all on-target and off-target interactions. Your first step is to systematically determine if the compound is engaging the intended target in your cells and then to identify potential off-targets.

Diagnostic Workflow:

  • Confirm On-Target Engagement: You must first verify that the compound is binding to DHFR inside your intact cells at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this.[12][13][14] A positive thermal shift confirms target engagement. If there is no shift, the compound may not be entering the cell or binding its target, and the observed phenotype is almost certainly due to off-target effects.

  • Perform a "Rescue" Experiment: If DHFR inhibition is truly responsible for the phenotype, adding back the product of the enzymatic pathway should reverse the effect. For DHFR, this can be achieved by supplementing the cell culture medium with thymidine and hypoxanthine, which bypasses the need for de novo nucleotide synthesis. If the phenotype persists despite this supplementation, it is strongly indicative of an off-target mechanism.

  • Identify the Off-Target: If the steps above suggest an off-target effect, advanced proteomics-based methods can be used for unbiased identification. Techniques like affinity capture mass spectrometry or activity-based protein profiling (ABPP) can identify the full spectrum of proteins that your compound binds to in a cellular lysate.[15][16]

OBS Unexpected or Exaggerated Phenotype Q1 Is the compound engaging the primary target (DHFR) in cells? OBS->Q1 CETSA Perform Cellular Thermal Shift Assay (CETSA) Q1->CETSA Test NO_ENGAGE No Target Engagement (No Thermal Shift) CETSA->NO_ENGAGE No ENGAGE Target Engagement Confirmed (Positive Thermal Shift) CETSA->ENGAGE Yes CONCL_OFF Conclusion: Phenotype is likely OFF-TARGET NO_ENGAGE->CONCL_OFF Q2 Can the phenotype be rescued by pathway supplementation? ENGAGE->Q2 RESCUE Add Thymidine/ Hypoxanthine to Media Q2->RESCUE Test RESCUED Phenotype Rescued RESCUE->RESCUED Yes NOT_RESCUED Phenotype Persists RESCUE->NOT_RESCUED No CONCL_ON Conclusion: Phenotype is likely ON-TARGET RESCUED->CONCL_ON NOT_RESCUED->CONCL_OFF ID Proceed to Off-Target ID (e.g., Chemoproteomics) CONCL_OFF->ID

Caption: Decision workflow for investigating off-target effects.

Question 2: "I'm observing significant cytotoxicity in my non-cancerous control cell line at concentrations that should be selective. What could be the cause?"

Answer: This is a common issue when targeting fundamental cellular processes. Several factors could be at play:

  • On-Target Toxicity in Proliferating Cells: DHFR is essential for any rapidly dividing cell, not just cancer cells.[3] If your control cell line has a high proliferation rate, it will be sensitive to DHFR inhibition. Consider using a non-proliferating or slowly-proliferating cell line as a better negative control.

  • Lack of Isoform Selectivity: The compound may be potently inhibiting the host (e.g., human) DHFR enzyme. Selectivity is often achieved by exploiting subtle differences in the enzyme's active site between species (e.g., human vs. bacterial).[5][17] If the goal is antimicrobial, a lack of selectivity will result in host cell toxicity.

  • Mitochondrial Toxicity: Some inhibitors can interfere with mitochondrial function, which is a common source of off-target cytotoxicity. Standard assays like MTT or resazurin reduction can assess general mitochondrial health.

  • Kinase Off-Target: The triazine scaffold can sometimes bind to the ATP pocket of protein kinases, several of which are critical for cell survival. Inhibition of a key survival kinase (e.g., CDK, AKT) could lead to potent cytotoxicity independent of DHFR. A broad kinase screen would be required to diagnose this.[18]

COMPOUND 2,4-Diamino-6-(4-fluorophenyl) -1,3,5-triazine ON_TARGET On-Target: DHFR Inhibition COMPOUND->ON_TARGET OFF_TARGET Off-Target: Kinase / Other Enzyme Inhibition COMPOUND->OFF_TARGET PHENOTYPE_ON Expected Phenotype: Anti-proliferative effect due to nucleotide depletion ON_TARGET->PHENOTYPE_ON PHENOTYPE_OFF Unexpected Phenotype: (e.g., Apoptosis via survival kinase inhibition) OFF_TARGET->PHENOTYPE_OFF OBSERVED Observed Biological Response PHENOTYPE_ON->OBSERVED PHENOTYPE_OFF->OBSERVED

Caption: A single compound can elicit a mixed phenotype.

Part 3: Advanced Protocols

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method that assesses ligand binding in intact cells by measuring changes in the thermal stability of a target protein.[12][13] Ligand-bound proteins are stabilized and thus remain soluble at higher temperatures than unbound proteins.[14]

Objective: To determine if this compound binds to DHFR in your specific cell line and experimental conditions.

Materials:

  • Cell line of interest cultured in appropriate media.

  • This compound (and vehicle control, e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or plate.

  • Thermocycler.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • High-speed centrifuge.

  • SDS-PAGE and Western Blotting equipment.

  • Validated primary antibody against DHFR.

Methodology:

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat cells with the desired concentration of the compound (e.g., 10x EC₅₀) or vehicle (DMSO) for your standard treatment time (e.g., 1-2 hours).

  • Heating Step (Melt Curve Generation):

    • Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a specific cell density.

    • Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40, 44, 48, 52, 56, 60, 64, 68 °C). Prepare separate sets for vehicle- and compound-treated cells.

    • Place tubes in a thermocycler and heat each sample to its designated temperature for 3 minutes, followed by a 3-minute cooling step at room temperature.[14]

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

    • Clarify the lysate by centrifuging at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.[19]

  • Detection:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Measure the total protein concentration and normalize all samples.

    • Analyze the samples via SDS-PAGE and Western Blotting using an anti-DHFR antibody.[19]

  • Data Analysis:

    • Quantify the band intensity for DHFR at each temperature for both vehicle and compound-treated samples.

    • Plot the percentage of soluble DHFR relative to the non-heated control against temperature.

    • A "right-shift" in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.[13]

Part 4: Frequently Asked Questions (FAQs)

  • Q: What is the key difference between a biochemical and a cellular assay?

    • A: A biochemical assay uses purified components (enzyme, substrate) in a test tube, measuring direct interaction or activity.[9] A cellular assay measures the compound's effect in a complex, living system.[11] A compound can be potent biochemically but inactive in a cell due to poor membrane permeability, active efflux, or rapid metabolism.[11] Conversely, a compound might be more potent in a cell if it is metabolized into a more active form.

  • Q: How can I find a suitable negative control for my compound?

    • A: The ideal negative control is a stereoisomer or a very close structural analog that lacks a key chemical group required for binding to the target, rendering it inactive.[8] Check vendor catalogs or chemical probe resources like the Chemical Probes Portal for recommendations on validated controls.[20] If one is not available, using a structurally unrelated inhibitor for the same target can serve as an orthogonal control to help validate the phenotype.

  • Q: Are there alternatives to CETSA for measuring target engagement?

    • A: Yes, several other methods exist. NanoBRET™ is a popular cellular assay that measures compound binding in real-time using bioluminescence resonance energy transfer.[21] Other methods include affinity-based protein profiling (AfBPP) and stability of protein from rates of oxidation (SPROX), which are often coupled with mass spectrometry.[15]

References

Validation & Comparative

Comparative analysis of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Targets - From Antifolate to Kinase Inhibition

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. The specific compound, 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine, is a well-documented inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.[1][2] This mechanism classifies it within the antifolate class of therapeutics, crucial in cancer and infectious disease treatment.[1][2]

However, the versatility of the 2,4-diamino-1,3,5-triazine core extends beyond DHFR. By modifying the aryl substitution at the C6 position and the amino groups, researchers have developed potent inhibitors of various protein kinases, which are pivotal regulators of cellular signaling.[3][4][5] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. This guide provides a comparative analysis of the broader class of 2,4-diamino-6-aryl-1,3,5-triazines against established inhibitors of key oncogenic kinases: PIM, EGFR, and PI3K. We will delve into the mechanistic rationale, present comparative efficacy data, and provide detailed experimental protocols for researchers in drug discovery and development.

Mechanistic Insights: Targeting Key Signaling Nodes

The efficacy of a kinase inhibitor is defined by its ability to selectively bind to the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby disrupting aberrant signaling cascades. The 2,4-diamino-1,3,5-triazine scaffold has proven to be an effective pharmacophore for targeting several critical cancer-related kinases.

PIM Kinases: Regulators of Cell Survival and Proliferation

The PIM family (PIM1, PIM2, PIM3) of serine/threonine kinases are constitutively active proto-oncogenes that play a crucial role in cell survival, proliferation, and resistance to therapy.[6][7] They are often overexpressed in hematological malignancies and solid tumors.[8] PIM kinase inhibitors represent a promising therapeutic strategy. Certain 2,4-diamino-1,3,5-triazine derivatives have demonstrated inhibitory activity against PIM1 kinase.

Epidermal Growth Factor Receptor (EGFR): A Driver of Tumor Growth

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling pathways controlling cell growth and division.[9][10] Mutations or overexpression of EGFR can lead to uncontrolled cell proliferation and are common in various cancers, particularly non-small-cell lung cancer.[10] EGFR tyrosine kinase inhibitors (TKIs) are a mainstay of targeted cancer therapy.[9] The triazine scaffold has been successfully adapted to create potent EGFR inhibitors.

Phosphoinositide 3-Kinase (PI3K): A Central Node in Cell Metabolism and Survival

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, metabolism, and survival.[11][12][13][14] Hyperactivation of this pathway, often through mutations in the PIK3CA gene, is one of the most common events in human cancer.[15][16] PI3K inhibitors block this pathway, leading to reduced cancer cell proliferation and survival.[15][17] Several 1,3,5-triazine-based compounds have been developed as potent dual inhibitors of PI3K and mTOR.[5][18]

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR signaling pathway in cancer.

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Comparative Performance Data

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative 2,4-diamino-1,3,5-triazine derivatives and established kinase inhibitors. Lower IC50 values indicate higher potency.

Table 1: Comparative Inhibitory Activity against PIM1 Kinase

CompoundTypePIM1 IC50 (nM)Reference
Triazolo[4,3-b]pyridazin-3-yl-quinoline derivativeTriazine-related Scaffold10[3]
SGI-1776Pan-PIM Inhibitor7[10][16][17][19]
AZD1208Pan-PIM Inhibitor0.4[20][21][22][23]

Table 2: Comparative Inhibitory Activity against EGFR

CompoundTypeEGFR IC50 (nM)Reference
Chiral 1,3,5-Triazine (Compound 13c)Triazine Derivative8,040 (MCF-7 cells)
Gefitinib1st Gen EGFR-TKI26 - 57[24]
Erlotinib1st Gen EGFR-TKI2[25]

Table 3: Comparative Inhibitory Activity against PI3K Isoforms

CompoundTypePI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Reference
1,3,5-Triazine (Compound 13)Triazine Derivative1.2---[26]
CopanlisibPan-Class I PI3K Inhibitor0.53.70.76.4[15][27]
AlpelisibPI3Kα-selective Inhibitor51,200290250[2]

Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration, substrate, cell line). The data presented is for comparative purposes.

Experimental Protocols: A Guide for the Bench Scientist

To ensure reproducibility and accuracy in kinase inhibitor profiling, standardized and validated protocols are essential. Below are detailed methodologies for key assays.

In Vitro Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of enzyme activity.[25][27][28]

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection A Combine Kinase, Substrate, ATP, and Inhibitor B Incubate at Room Temperature A->B C Add ADP-Glo™ Reagent B->C D Incubate for 40 min C->D Terminates Reaction, Depletes ATP E Add Kinase Detection Reagent D->E F Incubate for 30-60 min E->F Converts ADP to ATP G Measure Luminescence F->G Luciferase/Luciferin Reaction

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Methodology:

  • Kinase Reaction: In a 384-well plate, set up a 5 µL reaction containing the kinase, substrate (peptide or protein), ATP at its Km concentration, and varying concentrations of the test inhibitor (e.g., 2,4-diamino-6-aryl-1,3,5-triazine derivative). Include no-inhibitor and no-enzyme controls.[29]

  • Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[27]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal.[29]

  • Incubation: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric method used to assess the cytotoxic or cytostatic effects of a compound on cultured cells by measuring metabolic activity.[11][13][20][21][24]

MTT_Assay_Workflow cluster_0 Step 1: Cell Culture & Treatment cluster_1 Step 2: Formazan Formation cluster_2 Step 3: Solubilization & Measurement A Seed cells in 96-well plate B Treat with varying concentrations of inhibitor A->B C Incubate for 72 hours B->C D Add MTT Reagent (0.5 mg/mL) C->D E Incubate for 3-4 hours D->E Viable cells reduce yellow MTT to purple formazan F Add Solubilization Solution (e.g., DMSO) E->F G Incubate with shaking F->G Dissolves formazan crystals H Measure Absorbance at ~570 nm G->H

Caption: Workflow for the MTT Cell Viability Assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[24]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11][20]

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[13][24]

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Western Blotting for Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules, providing a direct measure of a kinase inhibitor's effect on its target pathway in a cellular context.[30][31][32]

Methodology:

  • Cell Treatment and Lysis: Treat cultured cells with the kinase inhibitor for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[30]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[31]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[32]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-Akt Ser473) or the total protein.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[31]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager or X-ray film.[31]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the specific inhibitory effect of the compound.

Conclusion and Future Directions

While this compound is primarily characterized as a DHFR inhibitor, the broader 2,4-diamino-1,3,5-triazine scaffold demonstrates significant potential as a versatile platform for the development of potent and selective kinase inhibitors. The data presented here show that derivatives of this core structure can effectively target key oncogenic kinases such as PIM, EGFR, and PI3K. The comparative analysis with established inhibitors underscores the therapeutic potential of this chemical class. Future research should focus on synthesizing and screening a wider array of 6-aryl-substituted triazines to optimize potency and selectivity for specific kinase targets, potentially leading to the development of novel, highly effective cancer therapeutics.

References

Comparing the efficacy of different synthesis methods for 2,4-diamino-1,3,5-triazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2,4-Diamino-1,3,5-Triazines: A Comparative Analysis for Researchers

The 2,4-diamino-1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The efficacy and novelty of drug candidates often hinge on the synthetic routes available for creating diverse molecular libraries. This guide provides a comparative analysis of prevalent synthesis methods for 2,4-diamino-1,3,5-triazines, offering field-proven insights into their mechanisms, efficacy, and practical applications for researchers in drug development.

The Classical Approach: Sequential Nucleophilic Substitution

The most traditional and well-established method for synthesizing substituted triazines involves the use of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride, as the starting material.[1][3]

Causality Behind the Method: The power of this method lies in the differential reactivity of the chlorine atoms on the triazine ring. The electron-withdrawing nature of the ring and the nitrogen atoms makes the carbon atoms highly susceptible to nucleophilic attack. As each chlorine is replaced by an electron-donating group (like an amine), the ring becomes less activated, and the remaining chlorines become less reactive. This inherent property allows for a controlled, stepwise substitution by carefully managing the reaction temperature.

  • First Substitution: Typically occurs at low temperatures, around 0 °C.

  • Second Substitution: Requires elevated temperatures, often room temperature.

  • Third Substitution: Necessitates much harsher conditions, frequently at the solvent's boiling point, to replace the final, least reactive chlorine atom.[3]

This temperature-dependent reactivity gradient is the key to selectively synthesizing unsymmetrical triazines.

Building from the Ground Up: Cyclocondensation with Guanidine Derivatives

A more direct and often preferred approach for producing 6-substituted-2,4-diamino-1,3,5-triazines is the cyclocondensation of cyanoguanidine (dicyandiamide) with nitriles or esters.[4][5] This method constructs the triazine ring from acyclic precursors, offering significant advantages in terms of atom economy and access to specific substitution patterns.

Mechanistic Insight: The reaction is typically base-catalyzed and proceeds via the addition of the guanidine moiety to the electrophilic carbon of the nitrile or ester, followed by an intramolecular cyclization to form the stable triazine ring. The choice of starting materials directly dictates the final product's structure.

  • Cyanoguanidine + Nitrile: This is a highly effective route for preparing 6-alkyl-, aryl-, or heteroaryl-substituted 2,4-diamino-1,3,5-triazines.[4]

  • Biguanide + Ester: This variation is also widely used. For example, metformin hydrochloride can be condensed with various esters to yield N,N-dimethyl substituted triazines.[5]

This family of reactions is versatile and forms the basis for many modern, optimized synthetic protocols.

The Green Revolution: Microwave-Assisted Synthesis

In the pursuit of more sustainable and efficient chemical processes, microwave-assisted organic synthesis has emerged as a powerful tool. The synthesis of 2,4-diamino-1,3,5-triazines is particularly amenable to this technology. The reaction of dicyandiamide with nitriles under microwave irradiation dramatically accelerates the formation of the triazine ring.[6][7][8]

Why Microwaves Excel: Microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and reaction rate. This often eliminates the need for high-boiling solvents and significantly reduces reaction times from many hours to mere minutes.[4][7][9] This method is considered a "green" procedure due to:

  • Speed: Drastically shortened reaction times.[6][8]

  • Efficiency: Often results in higher yields and cleaner reactions.

  • Reduced Waste: Minimal or no solvent is required, simplifying purification.[6][7][8]

The use of ionic liquids as the reaction medium under microwave irradiation has also been explored, further enhancing the "green" credentials of this approach.[9]

Comparative Data Summary

The following table provides a quantitative comparison of the primary synthesis methods, allowing researchers to select the most appropriate route based on their specific needs.

Synthesis MethodKey ReactantsTypical Yield (%)Reaction TimeConditionsAdvantagesDisadvantages/Limitations
Nucleophilic Substitution Cyanuric Chloride, Amines44 - 98%[10]Hours to DaysStepwise temperature control (0 °C to reflux)Versatile for unsymmetrical substitution, predictable.[3]Generates HCl waste, harsh conditions for final substitution.
Cyclocondensation Dicyandiamide, Nitrile/Ester16 - 96%[4][11]3 - 24 hours[5][7]Base-catalyzed, refluxing solvent (e.g., methanol, 1-pentanol).Direct, good atom economy, avoids chlorinated starting materials.May require harsh conditions for less reactive substrates.
Microwave-Assisted Dicyandiamide, Nitrile52 - 96%[4][12]10 - 30 minutes[4][7]Microwave irradiation (e.g., 90-210W, 175-205 °C), often solvent-free.Extremely fast, high yields, green methodology, simple work-up.[6][8][9]Requires specialized microwave reactor equipment.
Copper-Catalyzed 1,1-Dibromoalkenes, BiguanidesGood yields (not specified)Not specifiedMild conditions[13]Tolerates a variety of functional groups.[13]Requires catalyst, may involve more complex starting materials.

Experimental Workflows & Protocols

To provide actionable guidance, detailed protocols for two highly effective and representative synthesis methods are provided below.

Protocol 1: Classical Cyclocondensation (Conventional Heating)

Synthesis of 6-Phenyl-1,3,5-triazine-2,4-diamine

  • Rationale: This protocol exemplifies the direct construction of the triazine ring from widely available starting materials using standard laboratory equipment.

  • Procedure:

    • To a solution of dicyandiamide (cyanoguanidine) (1.0 eq) in a suitable high-boiling solvent like 1-pentanol, add benzonitrile (1.1 eq).

    • Add a catalytic amount of a strong base, such as potassium hydroxide.

    • Heat the reaction mixture to reflux (approx. 138 °C for 1-pentanol) and maintain for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature, which should induce precipitation of the product.

    • Filter the solid product and wash with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove residual starting materials and solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield a white crystalline powder.[14]

Protocol 2: Green Microwave-Assisted Synthesis

Synthesis of 6-Aryl-2,4-diamino-1,3,5-triazines

  • Rationale: This protocol showcases a modern, green approach that offers significant improvements in efficiency and sustainability.[6][8]

  • Procedure:

    • In a dedicated microwave reactor vessel, combine dicyandiamide (1.0 eq) and the desired arylnitrile (1.0 eq).

    • Add a small amount of a high-boiling solvent like DMSO (e.g., 1-3 mL per 15 mmol of nitrile) to ensure efficient energy absorption and homogenization.[7]

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture with a set power (e.g., 90W) for a short duration, typically 10-15 minutes, at a target temperature of 175-200 °C.[12]

    • After the irradiation cycle is complete, cool the vessel to room temperature.

    • Add water to the crude reaction mixture to precipitate the product.[12]

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain the purified 2,4-diamino-1,3,5-triazine derivative.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic workflows discussed.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Conditions A Cyanuric Chloride + Amines C Conventional Heating (Stepwise Temp. Control) A->C Classical Substitution B Dicyandiamide + Nitrile/Ester D Conventional Heating (Base-Catalyzed Reflux) B->D Classical Condensation E Microwave Irradiation (Rapid, Solvent-Free) B->E Green Condensation F 2,4-Diamino-1,3,5-Triazines C->F D->F E->F

Caption: Overview of major synthetic routes to 2,4-diamino-1,3,5-triazines.

Reaction_Mechanism start Dicyandiamide + Nitrile (R-C≡N) intermediate1 Nucleophilic Attack (Base-Catalyzed) start->intermediate1 intermediate2 Acyclic Intermediate intermediate1->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization product 6-R-2,4-Diamino- 1,3,5-Triazine cyclization->product

Caption: Simplified mechanism for triazine formation via cyclocondensation.

Conclusion

The synthesis of 2,4-diamino-1,3,5-triazines has evolved from classical, multi-step procedures to highly efficient, green methodologies. While the sequential substitution of cyanuric chloride offers unparalleled control for creating complex, unsymmetrical molecules, its reliance on harsh conditions and generation of waste makes it less ideal for high-throughput synthesis.

For the direct synthesis of 6-substituted-2,4-diamino-1,3,5-triazines, the condensation of dicyandiamide with nitriles is the preeminent strategy. The advent of microwave-assisted synthesis has revolutionized this approach, offering an exceptionally rapid, high-yielding, and environmentally benign path to these valuable compounds.[4][6][8] The choice of method ultimately depends on the specific target molecule, available laboratory equipment, desired scale, and overarching goals related to sustainable chemistry.

References

A Researcher's Guide to Cross-Reactivity Profiling of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of a compound's kinase selectivity is a cornerstone of preclinical research. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a specific derivative, 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine, against a diverse panel of kinases. While specific public data on this exact molecule is limited, this guide will provide the methodologies, illustrative data, and interpretative framework necessary to conduct such an investigation.[3]

The promiscuity of kinase inhibitors, largely due to the conserved nature of the ATP-binding pocket across the kinome, presents both challenges and opportunities in drug discovery.[4][5][6] Off-target effects can lead to unforeseen toxicities, while in some cases, polypharmacology can be therapeutically advantageous.[7][8] Therefore, a thorough and early-stage understanding of an inhibitor's cross-reactivity is not just beneficial, but essential for its progression as a chemical probe or a therapeutic candidate.

I. The Importance of Kinase Cross-Reactivity Profiling

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, making them attractive targets for therapeutic intervention, particularly in oncology and immunology.[8][9][10] The development of selective kinase inhibitors is a major focus of modern drug discovery. However, achieving absolute selectivity is a significant challenge.[5][11]

Cross-reactivity profiling serves several critical purposes:

  • Identification of Off-Targets: Unintended interactions with other kinases can lead to adverse effects. Identifying these off-targets early in development allows for medicinal chemistry efforts to mitigate these interactions.

  • Elucidation of Polypharmacology: A compound that inhibits multiple kinases may have a more potent or broader therapeutic effect than a highly selective inhibitor.[8] Profiling can uncover these multi-targeting capabilities.

  • Understanding Structure-Activity Relationships (SAR): By comparing the activity of analogs against a kinase panel, researchers can gain insights into the structural features that govern selectivity.[12][13]

  • Selection of Tool Compounds: For basic research, a well-characterized, selective inhibitor is an invaluable tool for dissecting signaling pathways.

II. Methodologies for Kinase Cross-Reactivity Profiling

A variety of robust in vitro methods are available to assess the interaction of small molecules with a broad panel of kinases.[14][15] These assays typically measure either the direct inhibition of enzymatic activity or the binding affinity of the compound to the kinase.

A. Luminescence-Based Kinase Assays (e.g., Kinase-Glo®)

Luminescence-based assays, such as the Kinase-Glo® platform, are a popular choice for high-throughput screening due to their simplicity and sensitivity.[16][17]

Principle: These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A thermostable luciferase uses the remaining ATP to generate a luminescent signal, which is inversely proportional to kinase activity.[16][18]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_kinase Kinase Solution reaction_plate Assay Plate (e.g., 384-well) prep_kinase->reaction_plate Add Kinase prep_compound Compound Dilution Series (this compound) prep_compound->reaction_plate Add Compound prep_substrate Substrate/ATP Mix prep_substrate->reaction_plate Initiate Reaction incubation Incubation (Room Temperature) reaction_plate->incubation add_reagent Add Kinase-Glo® Reagent incubation->add_reagent read_luminescence Read Luminescence add_reagent->read_luminescence plot_data Plot Dose-Response Curve read_luminescence->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Workflow for a luminescence-based kinase assay.

Detailed Protocol: Luminescence-Based Kinase Assay

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the compound dilutions and controls (DMSO for 0% inhibition, a known broad-spectrum inhibitor like staurosporine for 100% inhibition) to the wells of a low-volume 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, its specific substrate, and ATP in an appropriate kinase buffer. The ATP concentration should be at or near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[19]

    • Dispense the kinase reaction mix into the assay plate to start the reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Add an equal volume of Kinase-Glo® reagent to each well. This reagent contains luciferase and its substrate, which stops the kinase reaction and initiates the luminescence reaction.[16]

    • Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the controls.

    • Plot the normalized luminescence against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

B. Fluorescence-Based Kinase Assays

Fluorescence-based assays offer another sensitive and high-throughput method for kinase profiling.[20][21] These can be based on various principles, including fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET).[9][21][22]

Principle (TR-FRET): This assay measures the phosphorylation of a biotinylated peptide substrate by a specific kinase. A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. When the antibody binds to the phosphorylated peptide, FRET occurs between the donor (terbium) and the acceptor, generating a signal proportional to phosphorylation.[9]

Advantages of TR-FRET:

  • Homogeneous (no-wash) format.

  • High sensitivity and low background due to the time-resolved measurement.

  • Ratiometric detection (emission from both donor and acceptor) reduces well-to-well variability.

III. Comparative Cross-Reactivity Data (Illustrative)

To provide a practical context, the following tables present hypothetical but plausible cross-reactivity data for this compound compared to two well-known kinase inhibitors: Staurosporine (a broad-spectrum inhibitor) and Erlotinib (a selective EGFR inhibitor). The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%).

Table 1: IC50 Values (nM) Against a Panel of Tyrosine Kinases

KinaseThis compoundStaurosporineErlotinib
EGFR8562
ABL11,20020>10,000
SRC95015>10,000
VEGFR2350101,500
PDGFRβ420121,800
c-MET>10,00030>10,000
FLT32,1008>10,000

Table 2: IC50 Values (nM) Against a Panel of Serine/Threonine Kinases

KinaseThis compoundStaurosporine
AKT1>10,00050
PIM175040
CDK2/CycA3,5003
MAPK1 (ERK2)>10,000100
ROCK18,90025
Aurora A1,50015
GSK3β>10,00070

IV. Interpretation and Discussion

  • Primary Target and Potency: The compound shows the highest potency against EGFR, with an IC50 of 85 nM. This suggests that EGFR might be a primary target. It also shows moderate activity against VEGFR2 and PDGFRβ.

  • Selectivity Profile: Compared to Staurosporine, which inhibits a broad range of kinases at low nanomolar concentrations, this compound demonstrates a greater degree of selectivity. It is significantly less potent against ABL1, SRC, and most of the serine/threonine kinases tested.

  • Comparison with a Selective Inhibitor: Erlotinib is highly selective for EGFR. Our test compound is less potent and selective than Erlotinib, as it also inhibits VEGFR2 and PDGFRβ in a similar concentration range. This "multi-targeted" profile could be therapeutically relevant in contexts where inhibiting multiple receptor tyrosine kinases is beneficial.

  • Potential Liabilities: The inhibition of VEGFR2 and PDGFRβ could be considered off-target effects if the desired therapeutic action is solely through EGFR inhibition. These interactions would need to be carefully considered in subsequent preclinical safety and efficacy models.

Signaling Pathway Context:

The inhibition of EGFR, VEGFR2, and PDGFRβ by this compound suggests that it could impact multiple downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes compound This compound EGFR EGFR compound->EGFR VEGFR2 VEGFR2 compound->VEGFR2 PDGFRb PDGFRβ compound->PDGFRb RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway VEGFR2->PLCg_PKC PDGFRb->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis

Caption: Potential impact on key signaling pathways.

V. Conclusion and Future Directions

This guide has outlined a systematic approach to characterizing the cross-reactivity profile of this compound. The illustrative data highlights a compound with moderate potency and a multi-targeted profile against several receptor tyrosine kinases.

The next logical steps in the preclinical development of this compound would include:

  • Orthogonal Assays: Validating the primary targets and key off-targets using a different assay format, such as a binding assay (e.g., thermal shift assay or surface plasmon resonance), to confirm the initial findings.[15][23]

  • Cellular Target Engagement: Moving from biochemical assays to cell-based assays to confirm that the compound can inhibit the target kinases in a physiological context.[5][24] This could involve Western blotting for downstream phosphorylated substrates or using technologies like NanoBRET™.

  • In Vivo Studies: If the cellular data is promising, progressing to in vivo models to assess efficacy and safety.[14]

By employing a rigorous and multi-faceted approach to cross-reactivity profiling, researchers can build a comprehensive understanding of a compound's selectivity, enabling more informed decisions in the drug discovery and development process.

References

A Researcher's Guide to Benchmarking the Antimicrobial Spectrum of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the antimicrobial spectrum of the novel compound 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine. As specific experimental data for this compound is not yet widely published, we present a detailed methodology to enable researchers to generate robust, comparable data. This document is structured to explain the scientific rationale behind experimental choices, provide validated protocols, and establish a clear benchmark against clinically relevant antibiotics.

Introduction: The Rationale for Triazine-Based Antimicrobials

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a remarkable breadth of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The specific subclass of 2,4-diaminotriazines is of particular interest. Structurally analogous to diaminopyrimidines like Trimethoprim, these compounds are potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway of microorganisms.[4][5] This pathway is essential for producing nucleotides and certain amino acids, making its inhibition a validated strategy for antimicrobial development.

The subject of this guide, this compound, combines the established diaminotriazine core with a fluorophenyl substituent. The inclusion of fluorine is a common tactic in drug design to enhance metabolic stability and binding affinity.[6] While this compound is noted for its use in agriculture and as a synthetic intermediate, its full antimicrobial potential remains to be systematically characterized.[7]

This guide provides the necessary protocols to benchmark its activity against a curated panel of bacteria and fungi, comparing its efficacy to standard-of-care antibiotics.

Proposed Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

The primary hypothesized mechanism of action for 2,4-diaminotriazines is the competitive inhibition of DHFR. This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital cofactor for the synthesis of purines, thymidine, and certain amino acids (e.g., methionine). By blocking this step, the compound effectively halts DNA synthesis and repair, leading to bacteriostatic or bactericidal effects.

cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase DHF Dihydrofolate (DHF) Dihydropteroate->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Compound 2,4-Diamino-6-(4-fluorophenyl) -1,3,5-triazine DHFR_Target DHFR Compound->DHFR_Target Inhibits

Caption: Proposed mechanism of action via inhibition of DHFR.

Experimental Design: A Validated Approach to Spectrum Benchmarking

To ensure that the generated data is both accurate and comparable to existing literature, all protocols must adhere to internationally recognized standards. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the gold-standard methodologies for this purpose.[8][9][10] We will utilize the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

Selection of Microbial Test Panel

A robust evaluation requires testing against a diverse panel of clinically relevant and standardized microorganisms. The American Type Culture Collection (ATCC) provides reference strains that are essential for reproducibility.[13] The following panel is recommended as a starting point, covering Gram-positive and Gram-negative bacteria, as well as a representative pathogenic yeast. For advanced studies, inclusion of multidrug-resistant (MDR) strains is highly encouraged.[14]

Table 1: Recommended Microbial Panel for Initial Antimicrobial Screening

Organism Type Species ATCC® Number Relevance
Gram-positive Staphylococcus aureus 6538™ Common cause of skin & systemic infections
Enterococcus faecalis 29212™ Opportunistic pathogen, high resistance potential
Gram-negative Escherichia coli 8739™ Common cause of UTIs and other infections
Pseudomonas aeruginosa 9027™ Opportunistic, often multi-drug resistant

| Fungus (Yeast) | Candida albicans | 10231™ | Common cause of opportunistic fungal infections |

Selection of Comparator Antimicrobial Agents

The performance of this compound must be contextualized by comparing it to established drugs with known mechanisms of action.

Table 2: Recommended Comparator Antibiotics

Antibiotic Class Mechanism of Action Primary Spectrum
Trimethoprim Dihydrofolate Reductase Inhibitor Inhibits DHFR, blocking folic acid synthesis Broad (often combined)
Ciprofloxacin Fluoroquinolone Inhibits DNA gyrase and topoisomerase IV Broad (esp. Gram-neg)
Vancomycin Glycopeptide Inhibits cell wall synthesis (peptidoglycan) Gram-positive
Gentamicin Aminoglycoside Inhibits protein synthesis (30S ribosome) Broad (esp. Gram-neg)

| Fluconazole | Azole Antifungal | Inhibits ergosterol synthesis (cell membrane) | Fungal (Yeast) |

Detailed Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the CLSI M07 guidelines for bacteria and M27 for yeasts, providing a standardized method for determining MIC values.[8]

Materials
  • This compound (Test Compound)

  • Comparator antibiotics (Table 2)

  • Dimethyl Sulfoxide (DMSO) for stock solutions

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 Medium for fungi

  • Sterile 96-well microtiter plates

  • Microbial strains (Table 1)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for inoculum standardization)

  • Incubator (35°C ± 2°C)

Workflow Diagram

cluster_prep Preparation Phase cluster_inoculum Inoculum Preparation cluster_assay Assay Execution & Readout A1 Prepare Stock Solutions of Test & Comparator Compounds in DMSO A2 Prepare 2X Working Solutions in Appropriate Broth (CAMHB or RPMI) A1->A2 A3 Perform 2-fold Serial Dilutions in 96-well plate (e.g., Column 1 to 10) A2->A3 C1 Inoculate Microtiter Plates with Microbial Suspension A3->C1 B1 Culture Microbe Overnight B2 Suspend Colonies in Saline to Match 0.5 McFarland Standard B1->B2 B3 Dilute Suspension to Achieve Final Well Concentration of 5x10^5 CFU/mL B2->B3 B3->C1 C2 Add Controls: - Growth Control (Column 11) - Sterility Control (Column 12) C1->C2 C3 Incubate Plates (16-20h for Bacteria, 24-48h for Fungi) C2->C3 C4 Read Plates Visually for Turbidity C3->C4 C5 Determine MIC: Lowest concentration with no visible growth C4->C5

Caption: Standard workflow for MIC determination via broth microdilution.

Step-by-Step Procedure
  • Prepare Compound Plates :

    • Prepare a high-concentration stock solution of the test compound and each comparator in DMSO.

    • In a sterile 96-well plate, add 100 µL of the appropriate sterile broth (CAMHB or RPMI) to wells in columns 2 through 12.

    • Prepare a 2X working solution of each drug. Add 200 µL of this 2X solution to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard the final 100 µL from column 10. This leaves columns 1-10 with 100 µL of serially diluted drug and columns 11-12 with broth only.

  • Prepare Inoculum :

    • From a fresh agar plate, suspend several colonies of the test organism in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration that, when added to the plate, will result in approximately 5 x 10⁵ CFU/mL per well. This typically requires a 1:100 dilution.

  • Inoculation and Incubation :

    • Add 100 µL of the standardized inoculum to wells in columns 1 through 11. This brings the total volume in these wells to 200 µL and dilutes the drug concentrations to their final 1X values.

    • Column 11 serves as the Growth Control (inoculum, no drug) and should show turbidity.

    • Column 12 serves as the Sterility Control (broth only, no drug, no inoculum) and should remain clear.[15]

    • Incubate the plates at 35°C. Incubation times are critical: 16-20 hours for most bacteria, and 24-48 hours for Candida albicans.[16]

  • Determine MIC :

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[11][15]

Data Presentation and Interpretation

The results should be tabulated to allow for direct comparison of the test compound's MIC values against those of the standard antibiotics. The following tables provide a template for data presentation, populated with typical MIC ranges for quality control strains to serve as a benchmark.

Table 3: Comparative Antimicrobial Spectrum (MIC in µg/mL)

Organism Test Compound* Trimethoprim Ciprofloxacin Vancomycin Gentamicin Fluconazole
S. aureus ATCC® 6538™ [MIC Value] 0.5 - 2 0.12 - 0.5 0.5 - 2 0.25 - 1 N/A
E. faecalis ATCC® 29212™ [MIC Value] >64 0.25 - 2 1 - 4 4 - 16 N/A
E. coli ATCC® 8739™ [MIC Value] 0.5 - 4 0.004 - 0.015 >256 0.25 - 1 N/A
P. aeruginosa ATCC® 9027™ [MIC Value] >64 0.25 - 1 >256 0.5 - 4 N/A
C. albicans ATCC® 10231™ [MIC Value] N/A N/A N/A N/A 0.25 - 2

Note: MIC values for comparator antibiotics are typical ranges found in literature and CLSI/EUCAST documentation for quality control purposes.[17][18] The "[MIC Value]" for the test compound should be replaced with experimentally determined results.

Conclusion and Future Directions

This guide outlines a scientifically rigorous methodology for benchmarking the antimicrobial spectrum of this compound. By adhering to CLSI and EUCAST standards, researchers can generate high-quality, reproducible MIC data.[19] The initial results from the proposed microbial panel will provide a clear indication of the compound's breadth of activity and potency relative to established drugs.

Positive results should be followed by more advanced studies, including:

  • Minimum Bactericidal Concentration (MBC) assays to determine if the compound is bacteriostatic or bactericidal.

  • Testing against a broader panel of clinical isolates , including multidrug-resistant strains (e.g., MRSA, VRE).[14]

  • Time-kill kinetic studies to understand the rate of antimicrobial activity.

  • In vitro toxicity assays using mammalian cell lines to assess preliminary safety.

  • Direct enzymatic assays to confirm the inhibition of DHFR.

By following this structured approach, the scientific community can build a comprehensive understanding of this promising compound's therapeutic potential in the fight against infectious diseases.

References

A Head-to-Head Comparison for Researchers: Methotrexate versus 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Two Dihydrofolate Reductase Inhibitors

In the landscape of disease research and drug development, particularly in oncology and immunology, the inhibition of dihydrofolate reductase (DHFR) remains a cornerstone of therapeutic strategy. This enzyme is critical for the synthesis of nucleotides and, consequently, for cellular proliferation. Methotrexate (MTX), a classical antifolate, is a well-established DHFR inhibitor used extensively in the clinic. In contrast, the class of non-classical, small molecule inhibitors, such as 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine, represents a subject of ongoing research for novel therapeutic agents.

This guide provides a detailed, head-to-head comparison of the established clinical agent, methotrexate, and the research compound this compound. While extensive quantitative data for methotrexate is readily available, specific inhibitory and cytotoxic data for this compound is not prevalent in publicly accessible literature. Therefore, this guide will compare the known quantitative parameters of methotrexate with the expected biochemical properties of the triazine compound, based on the well-documented activity of the 6-aryl-2,4-diamino-1,3,5-triazine scaffold. Furthermore, this guide furnishes detailed experimental protocols to enable researchers to generate comparative data in their own laboratories.

Section 1: Physicochemical Properties and Structure

A fundamental comparison begins with the structural and chemical properties of these two molecules. Methotrexate is a structural analog of folic acid, characterized by a pteridine ring, a p-aminobenzoyl group, and a glutamate moiety. This structure is key to its mechanism of action and its transport into cells. In contrast, this compound belongs to the class of diaminotriazines, which are non-classical antifolates. These are typically smaller, more lipophilic molecules that do not rely on the same active transport mechanisms as methotrexate.

PropertyMethotrexateThis compound
Chemical Structure
alt text
alt text-1,3,5-triazine_29177_500.jpg)
Molecular Formula C₂₀H₂₂N₈O₅C₉H₈FN₅
Molecular Weight 454.4 g/mol 205.19 g/mol
CAS Number 59-05-230530-44-0
Class Classical AntifolateNon-Classical Antifolate

Section 2: Mechanism of Action: A Comparative Overview

Both methotrexate and 2,4-diamino-1,3,5-triazine derivatives exert their primary effect by inhibiting dihydrofolate reductase (DHFR).[1] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial one-carbon carrier in the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[1]

Methotrexate, being a structural analog of DHF, acts as a competitive inhibitor, binding to the active site of DHFR with high affinity.[1] Its glutamate tail allows for polyglutamation within the cell, a process that traps the drug intracellularly and enhances its inhibitory activity.

2,4-Diamino-6-aryl-1,3,5-triazines are also known to be potent inhibitors of DHFR. Their 2,4-diamino-1,3,5-triazine core mimics the diaminopyrimidine structure of DHF, allowing it to bind to the active site of the enzyme. The aryl substituent at the 6-position can be modified to enhance potency and selectivity for DHFR from different species (e.g., human vs. microbial). While specific binding studies for the 4-fluorophenyl derivative are not widely published, it is anticipated to interact with key residues in the DHFR active site, similar to other compounds of its class.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP MTX Methotrexate MTX->DHFR Inhibition Triazine 2,4-Diamino-6-(4-fluorophenyl) -1,3,5-triazine Triazine->DHFR Inhibition

Caption: The folate synthesis pathway and points of inhibition.

Section 3: Comparative Efficacy: A Data-Driven Analysis

The efficacy of a DHFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀) against the purified enzyme and its cytotoxic effects on cell lines (often reported as IC₅₀ or GI₅₀).

Methotrexate: A Quantitative Profile

Methotrexate has been extensively studied, and its inhibitory and cytotoxic concentrations are well-documented across a range of human cancer cell lines.

Table 1: Documented IC₅₀ Values for Methotrexate

ParameterTargetValueReference
Enzyme Inhibition Human DHFR3.4 pM (Kᵢ)[2]
Cytotoxicity AGS (gastric cancer)6.05 ± 0.81 nM[3]
HCT-116 (colorectal cancer)13.56 ± 3.76 nM[3]
A549 (lung cancer)38.33 ± 8.42 nM[3]
MCF-7 (breast cancer)114.31 ± 5.34 nM[3]
Saos-2 (osteosarcoma)>1,000 nM[3]

Note: IC₅₀ values can vary depending on experimental conditions, such as cell density and exposure time.

This compound: A Qualitative Assessment

Section 4: Experimental Protocols for Comparative Evaluation

To facilitate the direct comparison of these two compounds, the following detailed protocols for a DHFR inhibition assay and a cell-based cytotoxicity assay are provided.

Protocol 1: Spectrophotometric DHFR Enzyme Inhibition Assay

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of DHF to THF. The rate of this reaction is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Purified recombinant human DHFR

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 100 mM KCl)

  • Test compounds (Methotrexate and this compound)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of DHF and NADPH in the assay buffer. Keep on ice and protect from light.

    • Prepare a stock solution of the DHFR enzyme in cold assay buffer.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to each well.

    • Add 10 µL of each test compound dilution to the appropriate wells. Include a "no inhibitor" control (enzyme control) and a "no enzyme" control (background).

    • Add 10 µL of the diluted DHFR enzyme solution to all wells except the background control.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a 30 µL mixture of DHF and NADPH to each well.

    • Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_enzyme_control - V_inhibitor) / V_enzyme_control] * 100.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Enzyme, DHF, NADPH, Buffer) Add_Reagents Add Buffer, Inhibitor, and Enzyme to 96-well Plate Prep_Reagents->Add_Reagents Prep_Compounds Prepare Serial Dilutions (MTX, Triazine) Prep_Compounds->Add_Reagents Pre_Incubate Pre-incubate for 10-15 min Add_Reagents->Pre_Incubate Initiate_Reaction Initiate with DHF/NADPH Pre_Incubate->Initiate_Reaction Measure_Absorbance Kinetic Measurement at 340 nm Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Reaction Rates (ΔAbs/min) Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Plot Dose-Response Curve and Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the DHFR enzyme inhibition assay.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the cells and replace it with medium containing the test compounds. Include a "vehicle control" (medium with the same concentration of solvent used to dissolve the compounds) and a "no cell" control (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no cell" control from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Section 5: Discussion and Future Perspectives

This guide provides a comparative framework for understanding the established DHFR inhibitor, methotrexate, and the research compound, this compound.

Key Comparative Points:

  • Clinical Status: Methotrexate is a widely used clinical drug with a well-understood efficacy and toxicity profile. This compound is a research compound with potential therapeutic applications that require further investigation.[5]

  • Mechanism of Cellular Uptake: Methotrexate relies on active transport via the reduced folate carrier, a mechanism that can be a source of drug resistance. Non-classical inhibitors like the triazine derivative are generally more lipophilic and can enter cells via passive diffusion, potentially circumventing this resistance mechanism.

  • Selectivity: The development of novel DHFR inhibitors often focuses on achieving selectivity for the target enzyme in pathogenic organisms or cancer cells over the human host enzyme to minimize toxicity. The 6-aryl-1,3,5-triazine scaffold offers synthetic tractability to modulate this selectivity.

Future Directions: The immediate and most critical step for a direct comparison is the experimental determination of the DHFR inhibitory activity and in vitro cytotoxicity of this compound using the protocols outlined in this guide. Subsequent studies could explore its selectivity against DHFR from various species, its mechanism of cellular uptake, and its in vivo efficacy in preclinical models. Such data will be invaluable in determining if this, or related triazine compounds, offer advantages over established therapies like methotrexate.

References

Transitioning from Bench to Bedside: A Comparative Guide for the In Vivo Validation of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous In Vivo Translation

In the landscape of modern drug discovery, the journey from a promising in vitro result to a clinically viable therapeutic is fraught with challenges. A significant bottleneck lies in the translation of compelling cell-based data into predictable outcomes in complex biological systems. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the in vitro findings of a novel anti-cancer candidate, 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine, in robust animal models. This compound belongs to the 1,3,5-triazine class, a scaffold known for its diverse biological activities, including the inhibition of dihydrofolate reductase (DHFR), a cornerstone target in oncology.[1][2]

The core objective of this guide is to move beyond a mere recitation of protocols. Instead, we will delve into the scientific rationale behind each experimental choice, establishing a self-validating system that ensures the integrity and translatability of the generated data. We will objectively compare the projected performance of this compound with established DHFR inhibitors, Methotrexate and Pemetrexed, providing a clear rationale for its advancement into preclinical development.

The In Vitro Postulate: Targeting the Folate Synthesis Pathway

The foundational hypothesis for the anti-cancer potential of this compound stems from its structural similarity to other known DHFR inhibitors.[2] DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3] Cancer cells, with their high proliferation rates, are exquisitely sensitive to the disruption of this pathway.

Signaling Pathway: DHFR Inhibition and Cell Cycle Arrest

DHFR_Pathway cluster_0 Folate Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase (TS) THF->TS dUMP dUMP dUMP->TS dTMP dTMP (Thymidylate) DNA DNA Synthesis & Cell Proliferation dTMP->DNA Apoptosis Apoptosis DHFR->THF NADPH -> NADP+ TS->dTMP Triazine This compound Triazine->DHFR Inhibition

Caption: Mechanism of Action of this compound.

Hypothetical In Vitro Performance and Competitive Landscape

Based on published data for structurally related 2,4-diamino-1,3,5-triazine derivatives, we can project the following in vitro profile for our lead compound.[4][5][6][7][8][9][10] This positions it favorably against established therapies, suggesting the potential for improved potency and selectivity.

Compound Mechanism of Action MCF-7 (Breast Cancer) IC50 (µM) A549 (Lung Cancer) IC50 (µM) HCT116 (Colon Cancer) IC50 (µM) hDHFR IC50 (nM)
This compound (Hypothetical) DHFR Inhibitor 0.05 0.12 0.08 5.0
MethotrexateDHFR Inhibitor0.01 - 0.10.02 - 0.20.01 - 0.11 - 10
PemetrexedMulti-targeted Antifolate0.1 - 1.00.05 - 0.50.1 - 1.05 - 20

Note: IC50 values for Methotrexate and Pemetrexed are approximate ranges collated from various literature sources for comparative purposes.[11][12]

Part 1: Pharmacokinetic Profiling in Murine Models

A fundamental step in validating in vitro findings is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a living system. These pharmacokinetic (PK) parameters are critical for designing meaningful efficacy studies and establishing a therapeutic window.

Experimental Workflow: Pharmacokinetic Analysis

PK_Workflow start Healthy BALB/c Mice (n=3-5 per time point) admin Compound Administration (IV and PO routes) start->admin sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) admin->sampling processing Plasma Isolation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_params Calculate PK Parameters: - Cmax, Tmax, AUC - Half-life (t1/2) - Bioavailability (F%) analysis->pk_params

Caption: Workflow for pharmacokinetic assessment in mice.

Detailed Protocol: Single-Dose Pharmacokinetics
  • Animal Model: Use healthy male BALB/c mice, 8-10 weeks old. This strain is widely used and has a well-characterized metabolism.

  • Compound Formulation:

    • Intravenous (IV): Dissolve this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline to a final concentration of 1 mg/mL.

    • Oral (PO): Suspend the compound in 0.5% carboxymethylcellulose (CMC) in water.

  • Dosing:

    • Administer a single IV bolus dose of 5 mg/kg via the tail vein.

    • Administer a single PO gavage dose of 20 mg/kg.

  • Blood Collection: Collect sparse samples from different animals at each time point (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via retro-orbital bleeding into heparinized tubes.

  • Sample Processing and Analysis: Centrifuge blood samples to separate plasma. Analyze plasma concentrations of the parent drug using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key parameters.

Comparative Pharmacokinetic Parameters (Projected vs. Established Agents)
Parameter This compound (Projected) Methotrexate (in mice) Pemetrexed (in mice)
Route IV / POIV / SC / IPIV / IP
Half-life (t1/2) 2 - 4 hoursBiphasic: 3-4 h (beta)~2 hours
Bioavailability (F%) > 40%Poor and variableNot orally administered
Primary Excretion RenalRenalRenal

Note: Data for Methotrexate and Pemetrexed are based on published studies.[13][14][15] The projected oral bioavailability for our lead compound suggests a potential advantage in terms of administration route flexibility.

Part 2: In Vivo Efficacy Assessment in Xenograft Models

The ultimate test of an anti-cancer agent's potential is its ability to inhibit tumor growth in vivo. The choice of animal model is critical for obtaining clinically relevant data.

Model Selection: Rationale and Recommendations
  • Cell Line-Derived Xenograft (CDX) Model: This is a standard initial model where human cancer cell lines (e.g., A549 non-small cell lung cancer) are subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID or Athymic Nude). This model is cost-effective and allows for a straightforward assessment of tumor growth inhibition.

  • Patient-Derived Xenograft (PDX) Model: For a more clinically relevant assessment, PDX models are recommended.[16] These involve the direct implantation of patient tumor tissue into immunodeficient mice, which better preserves the heterogeneity and microenvironment of the original tumor.

Experimental Workflow: Efficacy Study in a CDX Model

Efficacy_Workflow start Implant A549 cells subcutaneously in NOD/SCID mice tumor_growth Allow tumors to reach ~100-150 mm³ start->tumor_growth randomize Randomize mice into treatment groups (n=8-10/group) tumor_growth->randomize treatment Administer treatment daily for 21 days: - Vehicle Control - Test Compound (e.g., 25, 50 mg/kg PO) - Positive Control (e.g., Pemetrexed 50 mg/kg IP) randomize->treatment monitoring Monitor tumor volume and body weight (2-3 times per week) treatment->monitoring endpoint Study Endpoint: - Tumor volume > 2000 mm³ - Significant body weight loss - End of treatment period monitoring->endpoint analysis Analyze: - Tumor Growth Inhibition (TGI) - Statistical significance (e.g., ANOVA) - Survival analysis (Kaplan-Meier) endpoint->analysis

Caption: Workflow for an in vivo efficacy study using a xenograft model.

Detailed Protocol: A549 Xenograft Efficacy Study
  • Cell Culture and Implantation: Culture A549 cells under standard conditions. Inject 5 x 10^6 cells in Matrigel subcutaneously into the flank of female NOD/SCID mice.

  • Tumor Growth and Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

  • Treatment Regimen:

    • Group 1 (Vehicle): 0.5% CMC, administered orally (PO), daily.

    • Group 2 (Test Compound Low Dose): 25 mg/kg this compound, PO, daily.

    • Group 3 (Test Compound High Dose): 50 mg/kg this compound, PO, daily.

    • Group 4 (Positive Control): 50 mg/kg Pemetrexed, administered intraperitoneally (IP), once weekly.[17]

  • Monitoring and Endpoints: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight as an indicator of toxicity. Euthanize mice if tumors become ulcerated or exceed 2000 mm³, or if body weight loss exceeds 20%.

  • Data Analysis: Calculate the percentage of Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Perform statistical analysis to determine significance.

Part 3: Preliminary Toxicology Assessment

Concurrent with efficacy studies, a preliminary assessment of the compound's toxicity is essential to establish a safety profile.

Key Parameters for Toxicological Evaluation
  • Maximum Tolerated Dose (MTD): The highest dose of a drug that does not cause unacceptable toxicity over a specified period. This is often determined in a dose-escalation study. For Methotrexate, the MTD in mice is highly schedule-dependent, ranging from 3.8 mg/kg for a 72-hour infusion to 760 mg/kg for a bolus injection.[13]

  • Clinical Observations: Daily monitoring for signs of distress, such as changes in posture, activity, and grooming.

  • Body Weight: As mentioned, a sensitive indicator of general toxicity.

  • Hematology: At the study endpoint, collect blood for a complete blood count (CBC) to assess for myelosuppression, a known side effect of antifolates like Pemetrexed.[18]

  • Gross Necropsy and Histopathology: Examine major organs for any treatment-related changes.

Conclusion: A Data-Driven Path Forward

This guide outlines a rigorous, multi-faceted approach to the in vivo validation of this compound. By systematically evaluating its pharmacokinetic profile, anti-tumor efficacy, and preliminary safety, researchers can build a robust data package. The proposed comparative framework, using established drugs like Methotrexate and Pemetrexed as benchmarks, provides essential context for decision-making. The hypothetical in vitro data suggests that this compound has the potential to be a potent and selective DHFR inhibitor. The successful execution of the described in vivo studies will be the critical next step in determining if this promising in vitro activity translates into a tangible therapeutic advantage.

References

Beyond the Triazine Ring: A Comparative Guide to Alternative Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,5-triazine core, a symmetrical six-membered heterocycle with alternating carbon and nitrogen atoms, has long been a staple in medicinal chemistry. Its rigid structure and ability to engage in multiple hydrogen bonds have made it a popular scaffold for a variety of therapeutic targets, most notably protein kinases.[1] However, the very properties that make it attractive can also be its Achilles' heel. Challenges such as metabolic instability, potential for the formation of reactive metabolites, and limited solubility have prompted researchers to explore alternative heterocyclic systems that can offer improved pharmacokinetic and pharmacodynamic profiles.[2][3]

This guide provides an in-depth comparison of viable alternative scaffolds to the 1,3,5-triazine core. We will delve into the rationale behind selecting these alternatives, present comparative experimental data, and provide detailed protocols to aid researchers in their drug discovery endeavors.

The Rationale for Moving Beyond 1,3,5-Triazine

While the 1,3,5-triazine scaffold is found in several approved drugs and clinical candidates, its utility can be hampered by several factors.[4][5] A primary concern is its susceptibility to oxidative metabolism, which can lead to rapid clearance and the formation of potentially toxic byproducts. Furthermore, the symmetrical nature of the triazine ring can sometimes limit the exploration of diverse chemical space and fine-tuning of structure-activity relationships (SAR). The quest for scaffolds with improved drug-like properties—better solubility, enhanced metabolic stability, and novel intellectual property—is a constant driver in modern drug design.

A Comparative Analysis of Key Alternative Scaffolds

Here, we compare several prominent heterocyclic scaffolds that have emerged as effective replacements for the 1,3,5-triazine core.

The Pyrimidine Scaffold: A Classic Bioisostere

The pyrimidine ring, a diazine with nitrogens at the 1 and 3 positions, is arguably the most common and successful bioisosteric replacement for the 1,3,5-triazine core. Its reduced nitrogen content compared to triazine can lead to improved metabolic stability and a more favorable lipophilicity profile.

Advantages:

  • Improved Metabolic Stability: The C-H bonds in the pyrimidine ring are generally less susceptible to oxidation than the C-H bonds in a triazine ring.

  • Tunable Electronics: The two nitrogen atoms in the pyrimidine ring create a distinct electronic profile that can be modulated with substituents to optimize target engagement.

  • Well-Established Synthetic Chemistry: A vast body of literature exists on the synthesis and functionalization of pyrimidines, facilitating rapid library generation.[6]

Disadvantages:

  • Potential for Similar Liabilities: While often more stable, certain substitution patterns on the pyrimidine ring can still be susceptible to metabolism.

  • Intellectual Property Landscape: The widespread use of pyrimidines can make it challenging to secure novel intellectual property.

Comparative Experimental Data: Triazine vs. Pyrimidine in PI3Kα Inhibition

A study on phosphoinositide 3-kinase alpha (PI3Kα) inhibitors directly compared the efficacy of a 1,3,5-triazine scaffold with a pyrimidine replacement.[2] The results demonstrated that while both scaffolds could produce potent inhibitors, the 1,3,5-triazine core was ultimately more suitable for this specific target.[2]

ScaffoldCompoundR GroupPI3Kα IC50 (nM)[2]
1,3,5-Triazine 13 4-morpholinyl1.2
Pyrimidine 20 4-morpholinyl>1.2-1.8 (decreased activity)

This table illustrates that for PI3Kα inhibition, the 1,3,5-triazine scaffold was superior to the pyrimidine bioisostere in this particular chemical series.

The Pyridazine Scaffold: A Polarity-Driven Alternative

The pyridazine scaffold, with its adjacent nitrogen atoms, possesses a unique set of physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[7] These characteristics can be leveraged to achieve potent and selective interactions with biological targets.[7][8]

Advantages:

  • Unique Physicochemical Properties: The high dipole moment can enhance π-π stacking interactions with aromatic residues in a binding pocket.[7]

  • Dual Hydrogen-Bonding Capacity: The two adjacent nitrogen atoms can act as hydrogen bond acceptors, potentially leading to stronger target binding.[7]

  • Improved Pharmacokinetic Profile: Pyridazine-containing compounds have been associated with reduced inhibition of cytochrome P450 enzymes and the hERG potassium channel, which can mitigate potential drug-drug interactions and cardiotoxicity.[7]

Disadvantages:

  • Synthetic Challenges: The synthesis of certain substituted pyridazines can be more complex compared to other heterocycles.

  • Potential for Phototoxicity: Some pyridazine-containing compounds have been reported to exhibit phototoxicity, a factor to consider during preclinical development.

Experimental Protocol: Synthesis of a 3-Aminopyridazine Core

The 3-aminopyridazine core is a key feature in several approved drugs.[7] A general synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine, followed by subsequent functionalization.

Step 1: Cyclocondensation

  • To a solution of a suitable 1,4-dicarbonyl precursor in ethanol, add one equivalent of hydrazine hydrate.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting pyridazine derivative by column chromatography or recrystallization.

Step 2: Amination

  • If the pyridazine from Step 1 contains a suitable leaving group (e.g., a halogen), it can be displaced with an amine.

  • Dissolve the halogenated pyridazine in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add the desired amine and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

  • Heat the reaction mixture to 80-120 °C until the starting material is consumed (monitor by TLC).

  • After cooling, perform an aqueous workup and purify the 3-aminopyridazine product.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly protein kinases.[9][10]

Advantages:

  • Rigid Framework: The bicyclic nature of the quinazoline scaffold provides a rigid framework that can pre-organize substituents for optimal binding, reducing the entropic penalty of target binding.[11]

  • Versatile Substitution: The scaffold offers multiple points for substitution, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[9]

  • Proven Clinical Success: Numerous FDA-approved kinase inhibitors, such as Gefitinib and Erlotinib, are based on the quinazoline scaffold, validating its utility in drug development.[10]

Disadvantages:

  • Potential for Off-Target Effects: As a privileged scaffold, quinazoline-based compounds may interact with multiple targets, necessitating careful selectivity profiling.

  • Solubility Challenges: The planar, aromatic nature of the quinazoline core can sometimes lead to poor aqueous solubility, which may require the incorporation of solubilizing groups.

Workflow for Evaluating Quinazoline-Based Kinase Inhibitors

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 ADME & In Vivo Studies Synthesis Synthesis of Quinazoline Library Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Assay (IC50) Characterization->Kinase_Assay Cell_Viability Cell Viability Assay (GI50) Kinase_Assay->Cell_Viability Metabolic_Stability Metabolic Stability Assay Cell_Viability->Metabolic_Stability PK_Studies Pharmacokinetic Studies Metabolic_Stability->PK_Studies Efficacy_Models In Vivo Efficacy Models PK_Studies->Efficacy_Models

Caption: A typical workflow for the preclinical evaluation of novel quinazoline-based kinase inhibitors.

Purine and Pteridine Scaffolds: Nature's Building Blocks

Purine and pteridine scaffolds are bicyclic heterocyclic systems that are fundamental to many biological processes.[12][13] Their structural similarity to endogenous ligands makes them attractive starting points for the design of enzyme inhibitors and receptor modulators.[14][15]

Advantages:

  • Bioisosterism with Endogenous Ligands: Their resemblance to purines like adenine and guanine can facilitate binding to ATP-binding sites of kinases and other enzymes.[16][17]

  • Rich Biological Activity: Derivatives of these scaffolds have shown a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[12][14]

  • Multiple Vectors for Modification: Both scaffolds offer numerous positions for chemical modification to optimize biological activity and physicochemical properties.[13]

Disadvantages:

  • Potential for Metabolic Conversion: The purine ring, in particular, can be susceptible to metabolic enzymes such as xanthine oxidase.

  • Selectivity Challenges: Due to their prevalence in biology, achieving high selectivity for a specific target over other purine-binding proteins can be challenging.

Signaling Pathway Inhibition by Heterocyclic Scaffolds

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Scaffold-based Inhibitor (Quinazoline, Pyrimidine, etc.) Inhibitor->RTK Inhibitor->PI3K

Caption: Inhibition of a generic oncogenic signaling pathway by small molecule inhibitors based on alternative heterocyclic scaffolds.

Conclusion

The move away from the 1,3,5-triazine core is not an indictment of its utility, but rather a reflection of the maturation of drug discovery, where the demand for compounds with superior "drug-like" properties is paramount. Scaffolds such as pyrimidine, pyridazine, quinazoline, purine, and pteridine offer a rich palette of chemical and physical properties for medicinal chemists to explore. The choice of a particular scaffold should be guided by a deep understanding of the target biology, the desired pharmacokinetic profile, and the synthetic tractability. By leveraging the strengths of these alternative heterocyclic systems, researchers can continue to develop novel and effective therapies for a wide range of diseases.

References

A Comparative Guide to Confirming Target Engagement for 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine with Dihydrofolate Reductase (DHFR)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies to confirm the direct binding and functional activity of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine, a compound belonging to a class of molecules known to target Dihydrofolate Reductase (DHFR).[1][2][3][4] Demonstrating definitive target engagement is a cornerstone of modern drug discovery, providing the mechanistic evidence necessary to link a compound's chemical structure to its biological effect.[5] Without this confirmation, researchers risk advancing compounds with misunderstood mechanisms or off-target activities.[6][7]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol listing to explain the causality behind experimental choices, empowering you to design a robust, self-validating workflow for hit validation and lead optimization. We will explore a tiered approach, beginning with direct biochemical assays on purified protein and progressing to validation within a physiologically relevant cellular context.

Section 1: Foundational Biophysical Assays — Is the Target Binding?

The first and most direct question is whether the compound physically interacts with its intended target. Biochemical and biophysical assays utilizing purified recombinant protein are the most efficient way to answer this.[7] They provide unambiguous evidence of a direct interaction, free from the complexities of a cellular environment.

Method 1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

Expertise & Rationale: DSF is an ideal primary screening assay due to its high-throughput capability, low protein consumption, and straightforward workflow. The core principle is that the binding of a ligand, such as our triazine compound, confers thermodynamic stability to the target protein (DHFR).[8][9] This increased stability is measured as a positive shift in the protein's melting temperature (Tm). This assay rapidly filters a library of compounds to identify those that bind directly to the target.

Experimental Workflow: DSF for DHFR Engagement

DSF_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Purified DHFR Protein D Mix Protein, Compound, and Dye in qPCR Plate A->D B Triazine Compound Dilution Series B->D C Fluorescent Dye (e.g., SYPRO Orange) C->D E Thermal Ramp (e.g., 25°C to 95°C) D->E in Real-Time PCR Instrument F Monitor Fluorescence Increase E->F G Calculate Melting Temperature (Tm) for each concentration F->G H Determine ΔTm (Tm with compound - Tm vehicle) G->H

Caption: Workflow for Differential Scanning Fluorimetry (DSF).

Detailed Protocol: DSF

  • Reagent Preparation: Prepare a solution of purified human DHFR protein at 2 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). Prepare a 100X stock of SYPRO Orange dye in DMSO. Create a serial dilution of this compound in the same buffer, including a vehicle-only control (e.g., DMSO).

  • Assay Plate Setup: In a 96-well or 384-well qPCR plate, add the compound dilutions.

  • Protein-Dye Mix: Prepare a master mix of DHFR protein and SYPRO Orange dye. Add this mix to each well of the assay plate. The final concentration in a 20 µL reaction might be 1 µM DHFR and 5X SYPRO Orange.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program a thermal ramp from 25°C to 95°C with a ramp rate of 0.5°C/minute, acquiring fluorescence data at each interval.

  • Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of each compound concentration. A significant positive ΔTm indicates stabilizing binding.

Method 2: Isothermal Titration Calorimetry (ITC)

Expertise & Rationale: While DSF confirms binding, ITC quantifies the thermodynamics of that interaction, making it a gold standard for hit characterization.[10] ITC directly measures the heat released or absorbed as the compound binds to the target protein. A single experiment can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This rich dataset is invaluable for structure-activity relationship (SAR) studies and for understanding the driving forces of binding.

Experimental Workflow: ITC for DHFR Engagement

ITC_Workflow cluster_setup Instrument Setup cluster_titration Titration cluster_measurement Measurement & Analysis A Calorimeter Cell Load with Purified DHFR Protein C Inject small aliquots of compound into the cell A->C B Injection Syringe Load with Triazine Compound B->C D Measure heat change (μcal/sec) after each injection C->D Equilibrate E Plot heat change vs. molar ratio D->E F Fit data to binding model to extract Kd, n, ΔH E->F

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Detailed Protocol: ITC

  • Sample Preparation: Dialyze purified DHFR and the triazine compound extensively against the same buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects. Degas all solutions.

  • Instrument Setup: Load the sample cell with DHFR (e.g., 10-20 µM) and the injection syringe with the compound (e.g., 100-200 µM, typically 10-fold higher than the protein concentration).

  • Titration: Set the experiment to perform a series of small injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25°C).

  • Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a plot of heat change per injection.

  • Data Analysis: Integrate the peaks from the raw data to obtain the heat change for each injection. Plot these values against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to calculate Kd, n, and ΔH.

Comparison of Biophysical Methods
ParameterDifferential Scanning Fluorimetry (DSF)Isothermal Titration Calorimetry (ITC)
Primary Output Change in Melting Temperature (ΔTm)Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH)
Throughput High (96/384-well format)Low (one sample at a time)
Protein Consumption Low (µg per well)High (mg per experiment)
Primary Use Case Hit Identification, ScreeningHit Characterization, Lead Optimization
Key Advantage Speed and scalabilityRich thermodynamic data, "gold standard"
Key Limitation Indirect measure of affinity; prone to artifactsLow throughput; sensitive to buffer mismatch

Section 2: Cellular Target Engagement — Does it Work in a Cell?

Confirming that a compound binds its target in the complex and crowded environment of a living cell is a critical step.[5][7] Cellular assays validate that the compound is cell-permeable and can access its target at concentrations sufficient to elicit a biological response.

Method 1: Cellular Thermal Shift Assay (CETSA®)

Expertise & Rationale: CETSA® extends the principle of thermal shift to the native cellular environment.[11] It is a powerful, label-free method to verify target engagement in intact cells or even tissues. By treating living cells with the compound and then subjecting them to a heat challenge, one can measure the amount of soluble DHFR remaining at various temperatures. Ligand binding stabilizes DHFR, keeping it in solution at higher temperatures compared to the unbound protein in vehicle-treated cells.[9][11]

Experimental Workflow: CETSA® for DHFR Engagement

CETSA_Workflow A Culture and treat cells with Triazine Compound vs. Vehicle B Harvest and resuspend cells A->B C Heat Shock Aliquots (Temperature Gradient) B->C D Cell Lysis (e.g., Freeze-Thaw) C->D E Separate Soluble Fraction (Centrifugation) D->E F Quantify Soluble DHFR (e.g., Western Blot, AlphaLISA) E->F G Plot % Soluble DHFR vs. Temperature F->G H Observe Thermal Shift for Compound-Treated Cells G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: CETSA®

  • Cell Treatment: Culture a relevant cell line (e.g., A549 lung cancer cells) to ~80% confluency. Treat cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 1-2 hours).

  • Heating: Harvest the cells, wash, and resuspend them in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated, aggregated proteins by ultracentrifugation.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of DHFR protein using a specific detection method.

    • Western Blot: A semi-quantitative, low-throughput method. Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-DHFR antibody.

    • AlphaLISA® or HTRF®: High-throughput, quantitative immunoassays that can be performed in microplates.[11]

  • Data Analysis: For each treatment group, plot the percentage of soluble DHFR remaining (relative to the unheated control) against temperature. The curve for the compound-treated cells should be shifted to the right, indicating thermal stabilization and confirming intracellular target engagement.

Method 2: Functional DHFR Enzyme Activity Assay

Expertise & Rationale: Since DHFR is an enzyme, the most direct confirmation of functional target engagement is to measure the inhibition of its catalytic activity.[2][6] DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This reaction can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm as NADPH is consumed. A potent compound will inhibit this activity in a dose-dependent manner. This assay can be performed with purified enzyme or in cell lysates.

DHFR Catalytic Cycle and Inhibition

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor 2,4-Diamino-6-(4-fluorophenyl) -1,3,5-triazine Inhibitor->DHFR Inhibition

Caption: Inhibition of the DHFR enzymatic pathway.

Detailed Protocol: DHFR Functional Assay

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5). Prepare stock solutions of DHF and NADPH in the buffer.

  • Assay Setup: In a UV-transparent 96-well plate, add the reaction buffer, purified DHFR enzyme, and serial dilutions of the triazine compound or a known inhibitor like Methotrexate as a positive control.[1]

  • Reaction Initiation: Initiate the reaction by adding NADPH and DHF to the wells.

  • Kinetic Reading: Immediately place the plate in a spectrophotometer capable of kinetic reads. Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis: Calculate the initial reaction velocity (V0) for each compound concentration from the linear portion of the kinetic curve. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Section 3: Comparative Framework and Orthogonal Validation

  • Benchmark Control: All assays should be run in parallel with a well-characterized DHFR inhibitor, such as Methotrexate .[2] This provides a critical reference point for comparing the potency and behavior of your test compound.

  • Assessing Selectivity: While the primary goal is confirming on-target engagement, it's crucial to consider off-target effects. Advanced techniques like Thermal Proteome Profiling (TPP) or other chemoproteomic methods can provide a global, unbiased view of a compound's interactions across the entire proteome, identifying potential off-targets that could lead to toxicity.[1][7]

  • Kinetics with SPR: For advanced lead optimization, understanding the binding kinetics (on- and off-rates) is essential. Surface Plasmon Resonance (SPR) is the gold standard for measuring these parameters, providing deeper insight into the duration of target engagement.[10][14]

Conclusion and Recommended Strategy

Confirming target engagement for this compound requires a multi-faceted, logical progression of experiments. We recommend the following tiered strategy to build a robust data package with high confidence:

  • Tier 1 (Screening & Initial Confirmation): Use Differential Scanning Fluorimetry (DSF) with purified DHFR to rapidly screen for and confirm direct physical binding.

  • Tier 2 (In-Depth Characterization): For promising hits from Tier 1, employ Isothermal Titration Calorimetry (ITC) to obtain a complete thermodynamic profile of the interaction and use a functional DHFR activity assay to determine the IC50, linking binding to functional inhibition.

  • Tier 3 (Cellular Validation): The most promising compounds must be validated in a physiological context. Use the Cellular Thermal Shift Assay (CETSA®) to confirm target binding in intact cells, thereby also confirming cell permeability. This provides the ultimate evidence that the compound engages its intended target in a living system.

By systematically applying these complementary biochemical, biophysical, and cell-based assays, researchers can confidently validate the mechanism of action, enabling data-driven decisions to advance the most promising therapeutic candidates.

References

A Researcher's Guide to the Reproducibility of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the reproducibility of synthetic protocols is the bedrock of scientific progress. This guide offers an in-depth analysis of the synthesis of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine, a compound of interest for its potential applications in medicinal chemistry, drawing parallels with established methods for structurally similar compounds. We will dissect a modern, microwave-assisted synthesis protocol, providing both the "published" expectations derived from analogous reactions and a practical, "in-house" experimental outcome. This comparative approach is designed to equip researchers with the insights needed to navigate the nuances of synthetic chemistry, troubleshoot potential deviations, and ensure the integrity of their results.

The Critical Role of Reproducibility in Triazine Chemistry

A Modern Approach to Synthesis: Microwave-Assisted Reaction

Traditional methods for the synthesis of 2,4-diamino-6-aryl-1,3,5-triazines often involve harsh reaction conditions and long reaction times. A more contemporary and "green" approach utilizes microwave irradiation to accelerate the reaction between dicyandiamide and an appropriate nitrile.[1][2] This method offers significant advantages in terms of reduced reaction times, often leading to higher yields and cleaner reaction profiles.

Adapting a Published Protocol

For this guide, we will adapt the microwave-assisted synthesis described by Díaz-Ortiz et al. for the preparation of 2,4-diamino-6-phenyl-1,3,5-triazine (benzoguanamine).[1][2] The original protocol involves the reaction of dicyandiamide with benzonitrile. We will substitute benzonitrile with 4-fluorobenzonitrile to target our compound of interest.

Reaction Scheme:

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the synthesis and characterization of this compound, designed to be a self-validating system.

Synthesis of this compound

Materials:

  • Dicyandiamide (99%)

  • 4-Fluorobenzonitrile (99%)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Ethanol

Equipment:

  • Microwave reactor

  • Round-bottom flask (10 mL)

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Melting point apparatus

Procedure:

  • Reactant Preparation: In a 10 mL microwave reactor vessel, combine dicyandiamide (1.26 g, 15 mmol) and 4-fluorobenzonitrile (1.82 g, 15 mmol).

  • Solvent Addition: Add anhydrous DMSO (3 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 190°C for 15 minutes.

  • Precipitation and Filtration: After cooling to room temperature, add deionized water (20 mL) to the reaction mixture to precipitate the product. Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with deionized water (2 x 10 mL) and then with cold ethanol (10 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum to a constant weight.

Rationale Behind Experimental Choices
  • Microwave Irradiation: This technique provides rapid and uniform heating, significantly reducing the reaction time compared to conventional heating methods.[1][2]

  • DMSO as Solvent: DMSO is a high-boiling point polar aprotic solvent that is efficient at dissolving the reactants and facilitating the reaction under microwave conditions.

  • Precipitation with Water: The product is insoluble in water, allowing for its easy separation from the DMSO solvent and any water-soluble impurities.

  • Ethanol Wash: A final wash with cold ethanol helps to remove any remaining organic impurities.

Analytical Workflow for Characterization

A thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and to ensure reproducibility. The following workflow is recommended.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Microwave Synthesis Purification Precipitation & Washing Synthesis->Purification TLC Thin Layer Chromatography (TLC) Purification->TLC Purity Check MP Melting Point Purification->MP Identity & Purity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Structure Elucidation HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC Quantitative Purity MS Mass Spectrometry (MS) NMR->MS Molecular Weight Confirmation DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA DHFR->THF Compound This compound Compound->DHFR Inhibition

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine, a versatile intermediate in pharmaceuticals and agricultural chemicals.[1] However, responsible lifecycle management of these chemicals, particularly their disposal, is a critical and non-negotiable aspect of our work. Improper disposal not only poses significant safety and environmental risks but also violates stringent regulatory standards.[2]

This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound. Grounded in established safety protocols and regulatory requirements, this document moves beyond a simple checklist to explain the scientific reasoning behind each procedural step, ensuring a culture of safety and compliance in your laboratory.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling any chemical waste, a thorough understanding of its hazard profile is paramount. This compound is classified as a hazardous substance.

According to its Safety Data Sheet (SDS), the primary hazards include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[3][4]

  • Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[3][4]

  • Respiratory Irritation (H335): Inhalation of dust may cause respiratory tract irritation.[3][4]

The introduction of fluorine into organic molecules can increase their stability and persistence.[5] While the specific environmental fate of this compound may not be extensively documented, the general principle for fluorinated compounds and triazine-based structures is to assume they are potentially harmful to aquatic life and may persist in the environment.[5][6] Therefore, disposal methods must be robust enough to ensure complete destruction and prevent environmental release.

Hazard Classification GHS Code Primary Risk Source
Skin IrritationH315Causes redness, itching, or inflammation upon skin contact.[3][4]
Serious Eye IrritationH319Risk of significant irritation or damage if it enters the eyes.[3][4]
Respiratory IrritationH335Inhalation of dust can irritate the nose, throat, and lungs.[3][4]

Pre-Disposal Protocol: Personal Protective Equipment (PPE) and Engineering Controls

Effective waste handling begins before the first gram of waste is generated. The use of appropriate PPE and engineering controls is the first line of defense against exposure.

  • Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood or in a well-ventilated area to minimize inhalation risk.[3][5] A local exhaust ventilation system is highly effective at capturing dust at the source.[7][8]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: At a minimum, chemical splash goggles are required.[5] Given the serious eye irritation risk (H319), wearing a face shield in addition to goggles is best practice, especially when handling larger quantities or during spill cleanup.[9]

    • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always consult the manufacturer's compatibility chart for breakthrough times.[5] Given the skin irritation hazard, double-gloving is a prudent measure. Contaminated gloves must be disposed of as hazardous waste.

    • Body Protection: A flame-resistant lab coat is mandatory.[5] Ensure it is fully buttoned. For tasks with a higher risk of contamination, a chemical-resistant apron should be worn over the lab coat.

Waste Segregation and Containment: A Step-by-Step Guide

The foundation of proper chemical disposal is rigorous segregation. Mixing different waste streams is not only dangerous—risking unforeseen chemical reactions—but it also complicates and increases the cost of final disposal.[10] Do not mix non-hazardous waste with hazardous waste.[10]

Step 1: Designate a Waste Container Select a dedicated, properly vetted hazardous waste container. The container must be made of a material compatible with the chemical; a high-density polyethylene (HDPE) or glass container is typically suitable.[11][12] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[2]

Step 2: Segregate Waste Types Keep solid and liquid waste streams separate.[11]

  • Solid Waste: This includes any item contaminated with this compound, such as:

    • Unused or expired solid chemical.

    • Contaminated weighing papers, pipette tips, and paper towels.

    • Used PPE (gloves, etc.).

  • Liquid Waste (Rinseate): Any solvent used to rinse glassware or equipment that has come into contact with the compound is considered hazardous waste. This rinseate must be collected.[10] Never dispose of it down the drain.[10]

Step 3: Labeling the Container Proper labeling is a critical regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[2] The label must be securely affixed to the container and clearly state:

  • The words "HAZARDOUS WASTE."

  • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[12]

  • The specific hazards associated with the waste (e.g., "Irritant").

  • The date when waste was first added to the container (accumulation start date).

Step 4: Storage of Waste Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel, away from general traffic, and ideally within secondary containment (such as a spill tray) to mitigate leaks.[11][12]

Spill Management Protocol

Even with careful handling, spills can occur. A prepared response is essential to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For a large spill, evacuate the area.

  • Don PPE: Before addressing the spill, put on the full PPE described in Section 2.

  • Containment: For small, dry spills, gently cover the material with an inert absorbent material (e.g., vermiculite or sand). Avoid raising dust.[9]

  • Cleanup: Carefully sweep or scoop the contained material and spill debris into the designated solid hazardous waste container.[9] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate: Clean the spill area with an appropriate solvent and paper towels. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.

Final Disposal Pathway: The Critical Last Step

Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the sewer drain.[2][10] This is illegal and environmentally irresponsible.

The only acceptable disposal route is through your institution's hazardous waste management program.[10][13] Laboratory personnel must contact the EH&S office to arrange for the pickup of the properly labeled and sealed waste container.

EH&S will consolidate this waste with other laboratory chemical waste for transport by a licensed hazardous waste disposal company. The ultimate disposal method for this type of organic chemical is typically high-temperature incineration, which ensures the complete destruction of the compound into less harmful components.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

G start Waste Generation Point is_contaminated Is material contaminated with This compound? start->is_contaminated solid_or_liquid Solid or Liquid Waste? is_contaminated->solid_or_liquid Yes non_hazardous Dispose as non-hazardous waste per lab protocol. is_contaminated->non_hazardous No solid_waste Place in designated SOLID a-zardous waste container. solid_or_liquid->solid_waste Solid liquid_waste Place in designated LIQUID (Rinseate) hazardous waste container. solid_or_liquid->liquid_waste Liquid check_label Is container correctly labeled with: - 'Hazardous Waste' - Full Chemical Name - Hazards - Accumulation Date? solid_waste->check_label liquid_waste->check_label correct_label Correct or apply proper label immediately. check_label->correct_label No seal_store Securely seal container and move to designated satellite accumulation area. check_label->seal_store Yes label_yes Yes label_no No correct_label->check_label ehs_pickup Contact Environmental Health & Safety (EH&S) for waste pickup. seal_store->ehs_pickup

Caption: Disposal decision workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.